Product packaging for Cyanidin Chloride(Cat. No.:CAS No. 528-58-5)

Cyanidin Chloride

Cat. No.: B1669374
CAS No.: 528-58-5
M. Wt: 322.69 g/mol
InChI Key: COAWNPJQKJEHPG-UHFFFAOYSA-N
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Description

See also: Bilberry (part of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11ClO6 B1669374 Cyanidin Chloride CAS No. 528-58-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)chromenylium-3,5,7-triol;chloride
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InChI

InChI=1S/C15H10O6.ClH/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7;/h1-6H,(H4-,16,17,18,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

COAWNPJQKJEHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

13306-05-3 (Parent)
Record name Cyanidin chloride
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DSSTOX Substance ID

DTXSID80967263
Record name Cyanidin chloride
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Molecular Weight

322.69 g/mol
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CAS No.

528-58-5
Record name Cyanidin chloride
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Record name 3,3',4',5,7-pentahydroxyflavylium chloride
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Foundational & Exploratory

A Technical Guide to the Natural Sources and Biological Interactions of Cyanidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cyanidin Chloride

Cyanidin is a natural organic compound belonging to the anthocyanidin class of flavonoids. It is a water-soluble pigment responsible for the red, purple, and blue colors observed in many fruits, flowers, and vegetables. In its isolated form for research and pharmaceutical applications, it is often stabilized as this compound. As one of the most widely distributed anthocyanidins in the plant kingdom, cyanidin and its glycosides are significant components of the human diet. These compounds are of great interest to the scientific community due to their potent antioxidant, anti-inflammatory, and potential therapeutic properties in various chronic diseases. This document provides a comprehensive overview of the natural sources of cyanidin, methodologies for its extraction and quantification, and a detailed look into its interaction with key biological signaling pathways.

Natural Sources and Quantitative Analysis of Cyanidin

Cyanidin is predominantly found in a glycosylated form, known as anthocyanins (e.g., cyanidin-3-O-glucoside), in a wide array of plant-based foods. The highest concentrations are typically located in the skin and seeds of fruits. Berries are particularly rich sources, but it is also present in other fruits and certain vegetables.

Data Presentation: Cyanidin Content in Various Food Sources

The concentration of cyanidin and its glycosides varies significantly among different plant species and even between cultivars of the same species. The following tables summarize the quantitative data from various studies, presenting the content in milligrams per 100 grams of fresh weight (FW).

Table 1: Cyanidin Glycoside Content in Berries (mg/100g FW)

Berry SpeciesCyanidin-3-O-glucosideCyanidin-3-O-galactosideCyanidin-3-O-rutinosideCyanidin-3-O-arabinosideTotal CyanidinsReference
Blackberry (Rubus spp.)88.240.40Detected-> 137[1][2]
Blackcurrant (Ribes nigrum)0.12 - 11.7-Detected-> 113[1][3]
Blueberry, Highbush (V. corymbosum)Not Detected24.77Not Detected14.33> 39.1[1][3]
Chokeberry (Aronia melanocarpa)----664[4]
Elderberry (Sambucus nigra)----453[4]
Raspberry, Red (Rubus idaeus)----27[4]
Cranberry (Vaccinium macrocarpon)----26[4]

Table 2: Cyanidin Glycoside Content in Other Fruits and Vegetables (mg/100g FW)

SourcePredominant Cyanidin FormTotal Anthocyanin/Cyanidin ContentReference
Red Cabbage (Brassica oleracea)Cyanidin-3-diglucoside-5-glucoside (acylated/non-acylated)33.87 - 90.5[5][6][7]
Red Radish (Raphanus sativus)Pelargonidin-based (some cyanidin)1.1 (Cyanidin)[4]
Red Onion (Allium cepa)Cyanidin-3,4′-di-O-β-glucopyranoside--
Plum (Prunus domestica)-1.9[4]
Cherry (Prunus avium)-2.0[4]

Note: The values represent averages or ranges from cited studies and can vary based on cultivar, growing conditions, and analytical methods. "Total Cyanidins" refers to the sum of all cyanidin-based anthocyanins measured.

Experimental Protocols

The extraction and quantification of this compound from natural sources are critical for research and development. Methodologies must efficiently isolate the compound while preserving its integrity. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the standard for accurate quantification.

General Workflow for Extraction and Analysis

The following diagram illustrates a generalized workflow for the extraction, purification, and analysis of cyanidin from a plant matrix.

G Generalized Experimental Workflow for Cyanidin Analysis cluster_extraction Sample Preparation & Extraction cluster_purification Purification (Optional) cluster_analysis Quantification & Identification Sample Plant Material (e.g., ground berries, cabbage) Solvent Acidified Solvent Addition (e.g., Methanol/HCl) Sample->Solvent Extraction Extraction (Sonication or Maceration) Solvent->Extraction Centrifuge Centrifugation / Filtration Extraction->Centrifuge CrudeExtract Crude Anthocyanin Extract Centrifuge->CrudeExtract SPE Solid Phase Extraction (SPE) (e.g., C18 cartridge) CrudeExtract->SPE HPLC HPLC / UHPLC Separation (C18 Column) CrudeExtract->HPLC Direct Analysis Evaporation Solvent Evaporation (Rotary Evaporator) SPE->Evaporation PurifiedExtract Purified/Concentrated Extract Evaporation->PurifiedExtract PurifiedExtract->HPLC Detection Detection (DAD/UV-Vis or MS) HPLC->Detection Data Data Analysis (Quantification against standard) Detection->Data

Caption: Workflow for cyanidin extraction, purification, and analysis.

Detailed Protocol: Ultrasound-Assisted Enzymatic Extraction from Berries

This protocol is adapted from methodologies designed for high-efficiency extraction of anthocyanins.

  • Sample Preparation : Freeze-dry fresh berries and grind them into a fine, homogenous powder.

  • Enzymatic Pre-treatment : Suspend 10g of berry powder in 100 mL of citrate buffer (pH 4.0). Add a pectinase/cellulase enzyme mixture (e.g., 0.5% w/v) and incubate at 50°C for 2 hours with gentle agitation. This step degrades cell walls, improving solvent access.

  • Solvent Extraction : After enzymatic treatment, add 200 mL of an acidified ethanol solution (80% ethanol, 0.1% HCl).

  • Ultrasonic-Assisted Extraction : Place the mixture in an ultrasonic bath and sonicate for 30 minutes at a frequency of 40 kHz and a controlled temperature (e.g., 40°C).

  • Separation : Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C. Decant the supernatant. Repeat the solvent extraction on the pellet and combine the supernatants.

  • Concentration : Reduce the volume of the combined supernatants under vacuum using a rotary evaporator at 40°C.

  • Purification : Load the concentrated extract onto a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge. Wash with acidified water to remove sugars and other polar impurities. Elute the anthocyanins with acidified methanol.

  • Final Preparation : Evaporate the methanol eluate to dryness and reconstitute the purified anthocyanin extract in a known volume of mobile phase for HPLC analysis.

Quantification by HPLC-DAD
  • Instrumentation : A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD), a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Mobile Phase :

    • Solvent A: 5% Formic acid in deionized water.

    • Solvent B: 100% Acetonitrile.

  • Gradient Elution : A typical gradient might be: 0-30 min, 10-30% B; 30-35 min, 30-50% B; 35-40 min, 50-10% B. The flow rate is maintained at 1.0 mL/min.

  • Detection : Monitor at 520 nm, the characteristic absorbance maximum for cyanidin glycosides.

  • Quantification : Prepare a calibration curve using an authentic this compound or cyanidin-3-O-glucoside standard of known concentrations. Inject samples and quantify by comparing the peak area to the standard curve. Results are typically expressed as mg of cyanidin equivalent per 100g of fresh weight.

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating several key cellular signaling pathways. Its roles in inflammation, bone metabolism, and cellular health are of particular interest for drug development.

Activation of SIRT6 Pathway

Sirtuin 6 (SIRT6) is an NAD+-dependent deacetylase involved in longevity, DNA repair, and metabolism. Cyanidin is a potent natural activator of SIRT6.[8][9][10] This activation is crucial for its protective effects against age-related diseases.

G Cyanidin-Mediated SIRT6 Activation Pathway Cyanidin Cyanidin SIRT6 SIRT6 Cyanidin->SIRT6 Activates H3K9ac Histone H3 (acetylated) SIRT6->H3K9ac Deacetylates FOXO3a FOXO3a SIRT6->FOXO3a Activates GLUT1 GLUT1 (Glucose Transporter) SIRT6->GLUT1 Downregulates H3K9 Histone H3 (deacetylated) H3K9ac->H3K9 DNA_Repair DNA Repair FOXO3a->DNA_Repair Metabolism Metabolic Regulation (↓ Glycolysis) GLUT1->Metabolism

Caption: Cyanidin activates SIRT6, promoting beneficial cellular processes.

Inhibition of RANKL-Mediated Osteoclastogenesis

Over-activation of osteoclasts leads to bone resorption and diseases like osteoporosis. This compound has been shown to inhibit the RANKL (Receptor Activator of Nuclear Factor-κB Ligand) signaling pathway, which is essential for osteoclast formation and function.[11][12][13]

G Inhibition of RANKL Signaling by Cyanidin Cyanidin This compound NFkB NF-κB Pathway Cyanidin->NFkB Inhibits ERK ERK (MAPK) Pathway Cyanidin->ERK Inhibits NFATc1 NFATc1 Activation Cyanidin->NFATc1 Inhibits RANKL RANKL RANK RANK Receptor RANKL->RANK RANK->NFkB RANK->ERK NFkB->NFATc1 ERK->NFATc1 Osteoclastogenesis Osteoclast Formation & Bone Resorption NFATc1->Osteoclastogenesis

Caption: Cyanidin blocks multiple steps in the RANKL pathway to reduce bone loss.

Anti-inflammatory Action via NF-κB Inhibition

Chronic inflammation is a hallmark of many diseases. The transcription factor NF-κB (Nuclear Factor-kappa B) is a master regulator of the inflammatory response. Cyanidin and its glycosides inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines.[14][15][16][17][18]

G Anti-inflammatory Effect of Cyanidin via NF-κB Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Releases Nucleus Nucleus NFkB_p65->Nucleus Translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Cytokines Induces Transcription Cyanidin Cyanidin Cyanidin->IKK Inhibits Nrf2 Nrf2 Pathway Cyanidin->Nrf2 Activates Nrf2->IKK Inhibits

Caption: Cyanidin suppresses inflammation by inhibiting IKK and activating Nrf2.

Conclusion

This compound and its naturally occurring glycosides represent a class of flavonoids with significant therapeutic potential. Their widespread availability in common fruits and vegetables, coupled with potent biological activities, makes them attractive candidates for further research and development. This guide has provided a technical overview of their primary natural sources, robust methods for their quantification, and detailed insights into their mechanisms of action at a molecular level. The continued investigation into the pharmacokinetics and clinical efficacy of cyanidin is essential for translating its benefits into novel therapeutic strategies for inflammatory conditions, metabolic disorders, and age-related diseases.

References

An In-depth Technical Guide to Cyanidin Chloride: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin Chloride is a prominent member of the anthocyanidin class of flavonoids, recognized for its potent antioxidant and anti-inflammatory properties. As a naturally occurring pigment in a variety of fruits and vegetables, it is the subject of extensive research for its potential therapeutic applications in a range of human diseases, including cancer, diabetes, and cardiovascular disorders. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It includes detailed experimental protocols for its characterization and an exploration of its known biological activities, with a focus on its modulation of key cellular signaling pathways. All quantitative data is presented in clear, tabular formats for ease of reference and comparison.

Chemical Identity and Structure

This compound is the chloride salt of the cyanidin cation. The core structure is a flavylium ion, which consists of a chromenylium ring system substituted with a phenyl group.

Chemical Structure Visualization

Caption: Chemical structure of this compound.

Nomenclature and Identifiers
IdentifierValue
IUPAC Name 2-(3,4-dihydroxyphenyl)chromenylium-3,5,7-triol;chloride[1]
Synonyms Cyanidol chloride, 3,3′,4′,5,7-Pentahydroxyflavylium chloride[2][3]
CAS Number 528-58-5[2][4]
Molecular Formula C₁₅H₁₁ClO₆[2][5]
Molecular Weight 322.70 g/mol [2][5]
InChI Key COAWNPJQKJEHPG-UHFFFAOYSA-N[1]
SMILES C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O)O.[Cl-][1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Physical Properties
PropertyValue
Appearance Dark red to very dark red or purple/black solid/powder[3][6]
Melting Point >300 °C[6][7]
Solubility Soluble in DMSO (≥33.3 mg/mL), Ethanol (≥13.04 mg/mL), and Water (≥10.83 mg/mL with gentle warming)[8][9][10]. Also soluble in DMF (approx. 25 mg/mL) and methanol[8][11]. Sparingly soluble in aqueous buffers[8].
Storage Store at -20°C[6][12]
Spectroscopic Properties
PropertyValue
UV-Vis λmax 278, 548 nm[4]
¹H NMR Specific experimental data with assignments for this compound is not readily available in the reviewed literature.
¹³C NMR Specific experimental data with assignments for this compound is not readily available in the reviewed literature. A study on cyanidin and its glucoside (chrysanthemin) has reported the assignment of carbon signals through selective decoupling and INEPT techniques[13].

Biological Activity and Signaling Pathways

This compound exhibits a wide range of biological activities, primarily attributed to its antioxidant and anti-inflammatory effects. It is known to modulate several key signaling pathways involved in cellular proliferation, apoptosis, and inflammatory responses.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals. This activity is a cornerstone of its protective effects against oxidative stress-induced cellular damage[14].

NF-κB and Nrf2 Signaling Pathway in Cancer

In colorectal cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway. Concurrently, it activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidative responses. There is evidence of functional crosstalk between Nrf2 and NF-κB, where the activation of Nrf2 by this compound contributes to the inhibition of NF-κB signaling, leading to apoptosis in cancer cells[15].

NFkB_Nrf2_Pathway CyCl This compound Nrf2 Nrf2 Activation CyCl->Nrf2 activates NFkB_Inhibition NF-κB Signaling Inhibition CyCl->NFkB_Inhibition inhibits Keap1 Keap1 ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus, binds to Nrf2->NFkB_Inhibition contributes to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes upregulates Apoptosis Apoptosis AntioxidantEnzymes->Apoptosis contributes to IKK IKK Complex NFkB_Inhibition->Apoptosis promotes IkB IκBα Phosphorylation↓ IKK->IkB p65_p50 p65/p50 Nuclear Translocation↓ IkB->p65_p50 p65_p50->Apoptosis leads to

Caption: this compound's modulation of the NF-κB and Nrf2 pathways.

MAPK Signaling Pathway

Cyanidin and its glycosides have been shown to influence the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK cascade, involving kinases such as ERK, JNK, and p38, plays a critical role in inflammation and other cellular processes. Studies have indicated that cyanidin compounds can suppress the phosphorylation of these kinases, thereby down-regulating inflammatory responses[1][2].

MAPK_Pathway C3G Cyanidin-3-Glucoside (related compound) p38 p38 Phosphorylation C3G->p38 inhibits ERK ERK Phosphorylation C3G->ERK inhibits JNK JNK Phosphorylation C3G->JNK inhibits LPS Inflammatory Stimulus (e.g., LPS) LPS->p38 LPS->ERK LPS->JNK Inflammation Inflammatory Response p38->Inflammation ERK->Inflammation JNK->Inflammation

Caption: Inhibition of the MAPK signaling pathway by cyanidin compounds.

Experimental Protocols

The following sections provide an overview of common experimental methodologies for the analysis and characterization of this compound.

General Experimental Workflow

Experimental_Workflow SamplePrep Sample Preparation (Dissolution in appropriate solvent) Purity Purity Analysis (HPLC) SamplePrep->Purity PhysChem Physicochemical Characterization (UV-Vis, Solubility) SamplePrep->PhysChem Antioxidant Antioxidant Activity Assays (DPPH, ABTS) SamplePrep->Antioxidant CellCulture Cell Culture & Treatment SamplePrep->CellCulture Data Data Analysis & Interpretation Purity->Data PhysChem->Data Antioxidant->Data Signaling Signaling Pathway Analysis (Western Blot, Luciferase Assay, qRT-PCR) CellCulture->Signaling Signaling->Data

Caption: A general experimental workflow for the characterization of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reversed-phase column is typically used.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • General Protocol:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of two solvents is commonly used, such as water with a small percentage of formic or trifluoroacetic acid (Solvent A) and acetonitrile or methanol (Solvent B).

    • Flow Rate: Typically around 0.5-1.0 mL/min.

    • Detection: Monitoring at the visible maximum absorption wavelength of cyanidin, around 520 nm.

    • Standard: A certified reference standard of this compound should be used for comparison of retention time and for quantification[16].

    • Purity Calculation: The purity is determined by the area percentage of the main peak corresponding to this compound in the chromatogram.

Antioxidant Activity Assays
  • Principle: The antioxidant activity is measured by the ability of this compound to reduce the stable DPPH radical, which results in a color change from purple to yellow, measured spectrophotometrically.

  • Protocol Outline:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of this compound.

    • In a 96-well plate, add the this compound solutions to the DPPH working solution.

    • Incubate in the dark at room temperature for approximately 30 minutes.

    • Measure the absorbance at around 517 nm.

    • Calculate the percentage of radical scavenging activity. A standard antioxidant like Trolox or ascorbic acid is used as a positive control[4].

  • Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is proportional to the antioxidant concentration.

  • Protocol Outline:

    • Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS) to an absorbance of ~0.70 at 734 nm.

    • Add different concentrations of this compound to the ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition. Trolox is commonly used as a standard[4].

Analysis of NF-κB and Nrf2 Signaling Pathways
  • Cell Culture and Treatment:

    • Culture appropriate cell lines (e.g., colorectal cancer cells like HCT116, HT29) in suitable media and conditions.

    • Treat the cells with varying concentrations of this compound for specific time periods. An inflammatory stimulus like TNF-α may be used to activate the NF-κB pathway[5].

  • Western Blot Analysis:

    • Lyse the treated cells and extract total protein. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.

    • Determine protein concentration using a suitable assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p65, Nrf2, HO-1, NQO1, and a loading control like β-actin or GAPDH).

    • Incubate with a suitable HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[5].

  • Luciferase Reporter Assay (for NF-κB activity):

    • Transiently transfect cells with a luciferase reporter plasmid containing NF-κB response elements.

    • Treat the transfected cells with this compound.

    • Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of the NF-κB pathway[5].

Conclusion

This compound is a flavonoid with significant potential in drug development due to its well-documented antioxidant and anti-inflammatory properties. This guide has provided a detailed overview of its chemical structure, physicochemical characteristics, and its modulatory effects on key cellular signaling pathways such as NF-κB, Nrf2, and MAPK. The outlined experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of this promising natural compound. Future research should focus on obtaining high-resolution NMR data for complete structural elucidation and on conducting further preclinical and clinical studies to validate its efficacy and safety in various disease models.

References

A Technical Guide to the Spectroscopic Properties of Cyanidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyanidin chloride (C₁₅H₁₁ClO₆, MW: 322.70 g/mol ) is a prominent member of the anthocyanidin family of natural pigments, responsible for many of the red, purple, and blue colors observed in plants, fruits, and flowers.[1][2] As a water-soluble flavonoid, it is not only significant as a natural colorant in the food industry but is also the subject of extensive research in drug development and life sciences due to its potent antioxidant, anti-inflammatory, and potential anti-carcinogenic properties.[2][3][4] A thorough understanding of its spectroscopic properties is fundamental for its identification, quantification, and the elucidation of its chemical behavior and biological interactions. This guide provides an in-depth overview of the key spectroscopic characteristics of this compound, including detailed experimental protocols and data summaries for researchers, scientists, and drug development professionals.

Chemical Structure and pH-Dependent Equilibrium

The spectroscopic behavior of this compound is intrinsically linked to its molecular structure, which exists in a pH-dependent equilibrium among four distinct forms: the red flavylium cation (AH⁺) at low pH (<2), the blue quinonoidal base (A), the colorless carbinol or hemiacetal form (B), and the pale yellow chalcone (C) at intermediate to higher pH values.[5][6] The flavylium cation is the most stable form in highly acidic conditions. As the pH increases, it undergoes hydration and proton transfer reactions to form the other species.[5] This structural dynamism is the primary reason for the dramatic color changes and shifts in spectral properties observed under different pH conditions.

G AH Flavylium Cation (AH+) (Red, pH < 2) A Quinonoidal Base (A) (Blue/Violet) AH->A B Carbinol Pseudobase (B) (Colorless) AH->B +2H₂O, -H⁺ A->B +H₂O C Chalcone (C) (Pale Yellow) B->C

Figure 1: pH-dependent equilibrium of cyanidin species in aqueous solution.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a cornerstone technique for the quantification and characterization of this compound, primarily by exploiting the strong absorbance of the flavylium cation form in the visible spectrum.

Spectroscopic Data

The absorption maximum (λmax) of this compound is highly sensitive to the solvent and pH, reflecting the structural changes in the molecule.

Solvent / Conditionλmax (UV range, nm)λmax (Visible range, nm)Reference(s)
Methanolic HClNot specified525[1]
Aqueous solution, pH 0.4270516[5]
Aqueous solution, pH 5.5284Not prominent[5]
Ethanol Extract, pH 1.0Not specified535[7]

Experimental Protocol: Total Monomeric Anthocyanin Content by pH-Differential Method

This method is a standard procedure for accurately quantifying monomeric anthocyanins.[8][9]

  • Reagent Preparation :

    • pH 1.0 Buffer (0.025 M Potassium Chloride) : Dissolve 1.86 g of KCl in approximately 980 mL of distilled water. Adjust the pH to 1.0 using concentrated HCl. Transfer to a 1 L volumetric flask and make up to the mark with distilled water.[9]

    • pH 4.5 Buffer (0.4 M Sodium Acetate) : Dissolve 54.43 g of sodium acetate trihydrate (CH₃CO₂Na·3H₂O) in approximately 980 mL of distilled water. Adjust the pH to 4.5 using concentrated HCl. Transfer to a 1 L volumetric flask and make up to the mark with distilled water.[9]

  • Sample Preparation and Measurement :

    • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.[8]

    • Prepare two dilutions of the this compound sample. For the first, use the pH 1.0 buffer, and for the second, use the pH 4.5 buffer. The dilution factor (DF) should be adjusted so that the absorbance at the visible maximum is within the linear range of the instrument (typically < 1.2 AU).[8]

    • Let the dilutions equilibrate for at least 15 minutes.[8]

    • Zero the spectrophotometer with a distilled water blank.

    • Measure the absorbance of each dilution at the λvis-max (e.g., 516-535 nm) and at 700 nm (to correct for haze).[7][9]

  • Calculation :

    • Calculate the absorbance difference (A) using the formula:

      • A = (Aλvis-max – A₇₀₀)pH 1.0 – (Aλvis-max – A₇₀₀)pH 4.5[8]

    • Calculate the monomeric anthocyanin concentration (mg/L):

      • Concentration (mg/L) = (A × MW × DF × 1000) / (ε × l)

      • Where:

        • MW = Molecular Weight (322.70 g/mol for this compound)[1]

        • DF = Dilution Factor

        • ε = Molar absorptivity of cyanidin (typically ~26,900 L·mol⁻¹·cm⁻¹ for cyanidin-3-glucoside, which is often used as a reference)

        • l = Pathlength in cm (usually 1 cm)

Fluorescence Spectroscopy

Fluorescence spectroscopy provides additional information on the electronic structure of cyanidin and its various forms, offering high sensitivity.

Spectroscopic Data

The fluorescence of cyanidin is most effectively excited in the UV range. At pH 5.5, where the non-fluorescent hemiacetal form predominates, fluorescence emission is still observed, likely from minor species in equilibrium, such as the quinonoidal base.[5][10]

ConditionExcitation λmax (nm)Emission λmax (nm)Reference(s)
Aqueous solution, pH 5.5220, 230~310, ~615[5][10][11]
Aqueous solution, pH 5.5270, 280~310, ~615[5][10][11]
Ethanol suspension552Not specified[12]

Experimental Protocol: Fluorescence Emission Spectroscopy

This protocol is adapted from studies on cyanidin in aqueous solutions.[5]

  • Sample Preparation :

    • Dissolve this compound in Milli-Q water to a final concentration of approximately 2x10⁻⁵ mol/dm³.[5]

    • Adjust the solution to the desired pH (e.g., 5.5) using dilute HCl or NaOH.

    • Allow the solution to equilibrate in the dark at 25°C.[5]

  • Instrumentation and Measurement :

    • Use a fluorescence spectrophotometer (e.g., Cary Eclipse).[5]

    • Maintain the sample temperature at 25.0 ± 0.1 °C using a thermostated 10-mm-path-length fluorescence cell.[5]

    • Set the excitation and emission slit widths to a nominal band-pass of 5 nm.[5]

    • Scan for fluorescence emission across a suitable range (e.g., 280-700 nm).[10]

    • Record emission spectra by exciting the sample at various UV wavelengths, particularly at its UV absorption maxima (e.g., 220, 230, 270, and 280 nm).[5][10]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis.

Spectroscopic Data

In mass spectrometry, this compound typically shows a primary ion corresponding to the cyanidin cation, as the chloride ion is lost.

Ionization Modem/z (Mass-to-Charge Ratio)AssignmentReference(s)
Positive Ion287[M]⁺ (Cyanidin cation)[13][14]
Negative Ion285.223[M - 2H]⁻[15]

Experimental Protocol: High-Performance Liquid Chromatography–Quadrupole Time-of-Flight (HPLC-qTOF-MS/MS)

This protocol provides a method for the separation and mass analysis of anthocyanins.[15]

  • Chromatographic Conditions :

    • Mobile Phase A : 1% acetic acid in LC-MS-grade water.

    • Mobile Phase B : 100% LC-MS-grade acetonitrile.

    • Gradient Elution : A complex gradient is typically used, starting with a high concentration of mobile phase A (e.g., 85%) and gradually increasing the proportion of mobile phase B over 60-70 minutes to elute compounds of varying polarity.[15]

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 5.0 µL.

  • Mass Spectrometry Conditions :

    • Instrument : Agilent 6210 time-of-flight LC-MS/MS or similar.[15]

    • Ionization Mode : Negative or Positive Electrospray Ionization (ESI). The negative mode has been shown to be effective.[15]

    • Drying Gas Flow : 12 L/min.

    • Nebulizer Pressure : 50 psi.

    • Mass Scan Range : m/z 100 to 3000.

    • Key Voltages : Fragmentor: 150 V; Skimmer: 65 V; Collision Energy: 30 V.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of the complete chemical structure of this compound in solution.

Spectral Interpretation

  • ¹H NMR : The ¹H NMR spectrum of a cyanidin derivative shows characteristic signals in the aromatic region (typically δ 6.5-9.0 ppm) corresponding to the protons on the fused ring system. The number of signals, their splitting patterns (coupling), and integration values confirm the substitution pattern.[16]

  • ¹³C NMR : All carbon atoms of the cyanidin skeleton have been assigned using techniques like selective decoupling and INEPT (Insensitive Nuclei Enhanced by Polarization Transfer).[17] These assignments provide a definitive fingerprint of the carbon backbone.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is critical for obtaining high-resolution NMR spectra.[18][19][20]

  • Solvent Selection : Choose a suitable deuterated solvent in which the sample is soluble (e.g., Methanol-d₄, DMSO-d₆). For anthocyanins, a mixture such as CF₃CO₂D-CD₃OD (5:95, v/v) is sometimes used to stabilize the flavylium cation.[16]

  • Sample Dissolution :

    • For a standard 5 mm NMR tube, dissolve 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of the deuterated solvent.[20]

    • It is often best to dissolve the sample in a small vial first before transferring it to the NMR tube.[20]

  • Filtration : Filter the solution through a small plug of glass wool or a Kimwipe placed inside a Pasteur pipette directly into the clean, dry NMR tube. This removes any particulate matter that can degrade spectral resolution.[18][19]

  • Final Steps :

    • Ensure the final sample height in the tube is adequate (typically >4.5 cm).[19]

    • Cap the NMR tube securely and label it clearly.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule by measuring the absorption of infrared radiation.

Expected Spectral Features

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

Wavenumber Range (cm⁻¹)Functional GroupVibration TypeReference(s)
3600–3000O-H (phenolic)Stretching (broad)[21]
3100–3000C-H (aromatic)Stretching
1640–1500C=C (aromatic)Ring Stretching[22]
1300–1000C-O (phenol, ether)Stretching

Analytical Workflows and Biological Pathways

Visualizing the processes involved in spectroscopic analysis and the biological activity of this compound can aid in experimental design and data interpretation.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_output Data Output & Interpretation Prep This compound (Solid Sample) Dissolve Dissolve in Appropriate Solvent Prep->Dissolve UV UV-Vis Dissolve->UV FL Fluorescence Dissolve->FL MS Mass Spec Dissolve->MS NMR NMR Dissolve->NMR Abs Absorbance vs. λ (Quantification) UV->Abs Em Emission Spectra (Electronic Structure) FL->Em Mass m/z Spectrum (MW & Fragments) MS->Mass Spec NMR Spectrum (Definitive Structure) NMR->Spec

Figure 2: A generalized workflow for the spectroscopic analysis of this compound.

G RANKL RANKL RANK RANK Receptor RANKL->RANK binds Ca Ca²⁺ Oscillations RANK->Ca NFATc1 NFATc1 Activation Ca->NFATc1 cFos c-Fos Expression NFATc1->cFos Osteoclast Osteoclast Formation & Bone Resorption cFos->Osteoclast Cyanidin This compound Cyanidin->Ca inhibits

Figure 3: Inhibition of the RANKL signaling pathway by this compound.[4]

References

A Technical Guide to the In Vitro Antioxidant Mechanisms of Cyanidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin Chloride (CyCl), a prominent member of the anthocyanin class of flavonoids, is renowned for its potent antioxidant properties.[1][2] This technical guide provides an in-depth examination of the in vitro antioxidant mechanisms of this compound, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows. The core mechanisms discussed include direct radical scavenging through hydrogen atom and single electron transfer, as well as the modulation of cellular antioxidant defenses via the Nrf2 signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of antioxidant compounds.

Core In Vitro Antioxidant Mechanisms

This compound exerts its antioxidant effects through a combination of direct and indirect mechanisms. Structurally, the presence of phenolic hydroxyl groups on the flavonoid backbone is fundamental to its ability to neutralize free radicals.[3]

Direct Radical Scavenging

The primary direct antioxidant action of this compound involves the quenching of reactive oxygen species (ROS). This is achieved through two main chemical pathways:

  • Hydrogen Atom Transfer (HAT): Cyanidin can donate a hydrogen atom from its hydroxyl groups to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction. The resulting cyanidin radical is relatively stable due to the delocalization of the unpaired electron across its aromatic structure.[3]

  • Single Electron Transfer (SET): Cyanidin can donate an electron to a free radical, forming a cyanidin radical cation and an anion from the free radical. This mechanism is particularly relevant in assays like the Ferric Reducing Antioxidant Power (FRAP) assay.

These direct scavenging activities are effective against a wide range of radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals, hydroxyl radicals, and superoxide radicals.[4][5][6]

Cellular Antioxidant Mechanisms: The Nrf2 Signaling Pathway

Beyond direct scavenging, this compound modulates endogenous antioxidant defense systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a critical regulator of cellular redox homeostasis.[1][2][7][8]

The activation sequence is as follows:

  • Nrf2 Activation: this compound treatment induces the expression and activation of Nrf2.[1][7][9]

  • Nuclear Translocation: Activated Nrf2 translocates from the cytoplasm into the nucleus.[1][8][9]

  • ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[1]

  • Gene Expression: This binding initiates the transcription of a suite of cytoprotective and antioxidant enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[1][2]

This pathway provides a more sustained antioxidant effect by upregulating the cell's own defense machinery against oxidative stress.[2][8] Studies have shown that the knockdown of Nrf2 can inhibit the protective effects of this compound, confirming the pathway's importance.[1][7]

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of this compound and its glycosides has been quantified using various in vitro assays. The results are often expressed as IC50/EC50 values (the concentration required to scavenge 50% of radicals) or as equivalents to a standard antioxidant like Trolox.

Table 1: Radical Scavenging Activity of Cyanidin and its Glycosides

Compound Assay IC50 / RC50 Value Reference
Cyanidin-3-O-β-glucopyranoside LDL Oxidation Inhibition 6.5 µM [5]
Cyanidin 3-O-glucoside DPPH 8.31 x 10⁻⁶ mol L⁻¹ [10][11]
Cyanidin 3-O-sambubioside DPPH 9.33 x 10⁻⁶ mol L⁻¹ [10][11]
Cyanidin 3-O-rutinoside DPPH 9.55 x 10⁻⁶ mol L⁻¹ [10][11]

| Cyanidin | Superoxide Scavenging | ~31 µM (relative activity) |[6] |

Note: The antioxidant activity can vary based on the specific glycoside attached to the cyanidin aglycone and the assay conditions.[6]

Visualized Workflows and Pathways

Visual diagrams help clarify complex experimental processes and biological signaling cascades.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample_Prep Sample & Standard Preparation (Dilutions) Mix Mix Sample/Standard with Reagent Sample_Prep->Mix Reagent_Prep Reagent Preparation (e.g., DPPH, ABTS, FRAP) Reagent_Prep->Mix Incubate Incubate (Time & Temp Specific) Mix->Incubate Measure Measure Absorbance or Fluorescence (Spectrophotometer) Incubate->Measure Calculate Calculate Results (% Inhibition, TEAC, IC50) Measure->Calculate

Caption: General workflow for common in vitro antioxidant capacity assays.

CAA_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment & Reaction cluster_measurement Measurement Seed_Cells Seed Adherent Cells (e.g., HepG2) in 96-well plate Culture Culture to 90-100% Confluence Seed_Cells->Culture Wash1 Wash Cells with PBS Culture->Wash1 Load_Probe Load Cells with DCFH-DA Probe & Antioxidant (this compound) Wash1->Load_Probe Incubate_Probe Incubate (1 hour, 37°C) Load_Probe->Incubate_Probe Wash2 Wash to Remove Excess Probe Incubate_Probe->Wash2 Add_Initiator Add Radical Initiator (AAPH/ABAP) Wash2->Add_Initiator Kinetic_Read Measure Fluorescence Kinetically (Excitation: ~485nm, Emission: ~535nm) Add_Initiator->Kinetic_Read Analyze Calculate CAA Value vs. Control Kinetic_Read->Analyze Nrf2_Signaling_Pathway CyCl This compound Nrf2_Activation Nrf2 Activation CyCl->Nrf2_Activation ROS Cellular Oxidative Stress ROS->Nrf2_Activation Translocation Nrf2 Translocation to Nucleus Nrf2_Activation->Translocation ARE ARE (Antioxidant Response Element) Translocation->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates Enzymes Antioxidant Enzymes (HO-1, NQO1) Transcription->Enzymes Upregulates Defense Enhanced Cellular Antioxidant Defense Enzymes->Defense

References

The Anti-Carcinogenic Potential of Cyanidin Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Cyanidin Chloride (CyCl), a prominent member of the anthocyanin class of flavonoids, has garnered significant attention for its potential anti-carcinogenic properties. Abundantly found in pigmented fruits and vegetables, this natural compound exhibits a range of biological activities, including anti-proliferative, pro-apoptotic, and anti-inflammatory effects across various cancer cell lines.[1][2] This technical guide provides an in-depth overview of the core molecular mechanisms targeted by this compound, presents quantitative data from key in vitro studies, details common experimental protocols for its evaluation, and visualizes the complex signaling pathways involved. The evidence suggests that this compound modulates multiple critical signaling cascades, including NF-κB, Nrf2, PI3K/Akt, and MAPK, to exert its anti-cancer effects, positioning it as a promising candidate for further investigation in oncological research and development.[1][3][4]

Molecular Mechanisms of Action

This compound's anti-carcinogenic activity stems from its ability to modulate multiple dysregulated signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

This compound is a potent inducer of apoptosis (programmed cell death) in various cancer models. Its pro-apoptotic effects are mediated by modulating key proteins in the apoptotic cascade.

  • Modulation of Bcl-2 Family Proteins: In non-small cell lung cancer (NSCLC) cells, treatment with cyanidin leads to a significant downregulation of the anti-apoptotic protein Bcl-2 and a concurrent upregulation of the pro-apoptotic protein Bax.[5] This shift in the Bax/Bcl-2 ratio is a critical event that increases mitochondrial outer membrane permeabilization, leading to the release of cytochrome c.

  • Activation of Caspases: The release of cytochrome c triggers the activation of a cascade of executioner caspases. Studies have consistently shown that cyanidin treatment significantly increases the levels of cleaved Caspase-3, the primary executioner caspase, in lung, prostate, and breast cancer cells.[5][6][7]

  • Role of p53: Cyanidin has also been observed to increase the expression of the tumor suppressor protein p53, which can act as a transcriptional activator for pro-apoptotic genes like Bax, further promoting apoptosis.[5]

cluster_0 This compound Action CyCl This compound p53 p53 ↑ CyCl->p53 Bcl2 Bcl-2 ↓ CyCl->Bcl2 Bax Bax ↑ CyCl->Bax p53->Bax Mito Mitochondria Bcl2->Mito inhibits Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Crosstalk between Nrf2 and NF-κB Signaling

A key mechanism of this compound, particularly highlighted in colorectal cancer (CRC), is its ability to modulate the interplay between the Nrf2 antioxidant response and the NF-κB inflammatory pathway.[1][8][9]

  • Activation of Nrf2: this compound treatment leads to the activation and nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1][10]

  • Inhibition of NF-κB: Concurrently, CyCl suppresses the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a transcription factor that, when activated, promotes the expression of genes involved in inflammation, cell proliferation, and survival.[11] CyCl prevents the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting its transcriptional activity.[8][12]

  • Nrf2-Dependent NF-κB Inhibition: Crucially, the inhibitory effect of CyCl on NF-κB is dependent on its activation of Nrf2.[1][9] Knockdown of Nrf2 has been shown to abolish the CyCl-induced suppression of NF-κB signaling and subsequent apoptosis.[8] This indicates a functional crosstalk where the Nrf2-mediated antioxidant response actively suppresses the pro-proliferative NF-κB pathway.

cluster_1 This compound Regulation of Nrf2/NF-κB CyCl This compound Nrf2_act Nrf2 Activation CyCl->Nrf2_act IKK IKK CyCl->IKK inhibits Nrf2_nuc Nrf2 Nuclear Translocation Nrf2_act->Nrf2_nuc NFkB_p65 NF-κB (p65) Nrf2_act->NFkB_p65 inhibits ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE AntiOx Antioxidant Genes ↑ ARE->AntiOx IkB IκBα IKK->IkB inhibits (degradation) IkB->NFkB_p65 sequesters NFkB_nuc p65 Nuclear Translocation NFkB_p65->NFkB_nuc normally Pro_Inflam Proliferation & Inflammatory Genes ↓ NFkB_nuc->Pro_Inflam

Caption: Crosstalk between Nrf2 and NF-κB pathways modulated by CyCl.

Inhibition of Pro-Survival PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell survival, growth, and proliferation and is frequently hyperactivated in cancer.[3] Cyanidin has been shown to effectively inhibit this pathway in several cancer types, including hepatocellular carcinoma and breast cancer.[3][13][14] By inhibiting the phosphorylation and activation of key kinases like Akt and mTOR, cyanidin disrupts downstream signaling that would otherwise promote cell growth and suppress apoptosis.[3][15] This inhibition can also play a role in overcoming drug resistance and suppressing the epithelial-to-mesenchymal transition (EMT), a process critical for metastasis.[13]

Modulation of MAPK Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, p38, and JNK) are critical in regulating cell proliferation, differentiation, and stress responses. Cyanidin's effect on this network can be context-dependent. In some cases, cyanidin inhibits proliferative MAPK signaling, such as the RAS-MAPK axis.[2][4] In other contexts, it can activate stress-related MAPK pathways, like p38 and JNK, which contribute to the induction of apoptosis.[6] For instance, in gastric cancer cells, Cyanidin-3-O-glucoside (C3G) induces apoptosis through ROS-mediated activation of MAPK, STAT3, and NF-κB signaling.

Cell Cycle Arrest

In addition to inducing apoptosis, cyanidin can halt the cell cycle, preventing cancer cells from dividing. In non-small cell lung cancer and breast cancer cell lines, cyanidin and its glycosides have been shown to induce cell cycle arrest at the G2/M phase.[5][6] This is often accompanied by the downregulation of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDK-1, CDK-2) and their associated cyclins (Cyclin B1, Cyclin E).[16]

Quantitative Anti-proliferative and Pro-apoptotic Effects

The efficacy of this compound has been quantified in numerous in vitro studies. The following tables summarize key findings across different cancer cell lines.

Table 1: Inhibition of Cancer Cell Proliferation by this compound

Cell LineCancer TypeAssayConcentration (µM)Duration (h)% Inhibition / IC50Citation(s)
HCT116ColorectalTrypan Blue5072Significant (p < 0.001)[9][11]
HT29ColorectalTrypan Blue5072Significant (p < 0.001)[9][11]
SW620ColorectalTrypan Blue5072Significant (p < 0.01)[9][11]
SPCA-1Lung (NSCLC)Not Specified--IC50: 141.08 µg/mL[5]
HS578TBreastMTT10 - 10048Dose-dependent[16][17]

Table 2: Induction of Apoptosis by this compound

Cell LineCancer TypeAssayConcentration (µM)Duration (h)% Apoptotic CellsCitation(s)
HCT116ColorectalAnnexin V/PI10024Significant (p < 0.001)[9]
HT29ColorectalAnnexin V/PI10024Significant (p < 0.05)[9]
MCF-7BreastAnnexin V/PI~244 (110 µg/mL)2451.5%[18]
SPCA-1Lung (NSCLC)Not Specified50 - 200 µg/mL-Dose-dependent increase[5]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section details standardized protocols for assessing the anti-carcinogenic effects of this compound.

Cell Proliferation Assay (Trypan Blue Exclusion Method)

This protocol is used to assess the inhibitory effect of this compound on the proliferation of cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., HCT116, HT29) in 6-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50 µM). A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the cells for specified time points (e.g., 24, 48, 72 hours).[9]

  • Cell Harvesting: After incubation, aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with a complete medium.

  • Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue stain.

  • Counting: Load 10 µL of the mixture into a hemocytometer. Count the viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate cell viability (%) as (Number of viable cells / Total number of cells) x 100.

Apoptosis Assay (Annexin V-FITC/PI Flow Cytometry)

This method quantifies the extent of apoptosis induced by this compound.

  • Cell Seeding and Treatment: Seed cells (e.g., HCT116) in 6-well plates and treat with desired concentrations of this compound (e.g., 50, 100 µM) for 24 hours.[9]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within 1 hour using a flow cytometer. The cell populations are distinguished as follows:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the expression levels of specific proteins within signaling pathways.[19][20][21]

  • Cell Treatment and Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

  • Protein Quantification: Scrape the cell lysate, transfer to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[19]

  • Sample Preparation: Mix the protein lysate with 4X SDS sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis (SDS-PAGE): Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Bcl-2, anti-p-Akt, anti-p65) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[21]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Incubate with an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

cluster_workflow Western Blot Experimental Workflow start Cell Lysis & Protein Extraction quant Protein Quantification (BCA/Bradford Assay) start->quant Lysate sds SDS-PAGE (Protein Separation) quant->sds Equal Protein Load transfer Membrane Transfer (PVDF/Nitrocellulose) sds->transfer block Blocking (5% Milk or BSA) transfer->block Membrane primary Primary Antibody Incubation (Overnight, 4°C) block->primary secondary Secondary (HRP) Antibody Incubation (1h, RT) primary->secondary Washes detect ECL Detection & Imaging secondary->detect Washes end Data Analysis (Densitometry) detect->end

Caption: A standardized workflow for Western Blot analysis.

Conclusion and Future Directions

This compound demonstrates significant multi-targeted anti-carcinogenic potential in vitro. Its ability to induce apoptosis, halt the cell cycle, and inhibit critical pro-survival signaling pathways like NF-κB and PI3K/Akt underscores its promise as a chemotherapeutic or chemopreventive agent.[1][3][5] The data strongly supports its role in suppressing proliferation across a range of cancer types, including colorectal, lung, breast, and prostate cancers.[5][7][9][18]

Future research should focus on comprehensive in vivo studies to validate these in vitro findings, focusing on pharmacokinetics, bioavailability, and efficacy in animal tumor models. Furthermore, investigating the synergistic effects of this compound with existing chemotherapy drugs could open new avenues for combination therapies that enhance efficacy and reduce toxicity. The detailed mechanisms, particularly the crosstalk between metabolic, inflammatory, and antioxidant pathways, warrant deeper exploration to fully harness the therapeutic potential of this natural compound.

References

The Modulatory Role of Cyanidin Chloride in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin chloride, a prominent member of the anthocyanin family of flavonoids, has garnered significant attention in biomedical research for its potent antioxidant and anti-inflammatory properties. Beyond its well-documented radical scavenging activity, emerging evidence elucidates its profound influence on a multitude of cellular signaling pathways. This technical guide provides an in-depth exploration of the mechanisms by which this compound modulates key signaling cascades, presenting quantitative data from pertinent studies, detailed experimental methodologies, and visual representations of the pathways involved. The information herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of molecular biology, pharmacology, and drug development.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interacting with and modulating several critical intracellular signaling pathways. These pathways are integral to cellular processes such as inflammation, proliferation, apoptosis, and oxidative stress response. The following sections detail the role of this compound in the NF-κB, Nrf2, PI3K/Akt, MAPK, and Wnt signaling pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response and also plays a crucial role in cell survival and proliferation. In many pathological conditions, including cancer and chronic inflammatory diseases, the NF-κB pathway is constitutively active.

This compound has been demonstrated to be a potent inhibitor of the NF-κB signaling pathway.[1][2] Its inhibitory action is multifaceted, targeting several key components of the cascade. In tumor necrosis factor-alpha (TNF-α)-stimulated cells, this compound has been shown to suppress the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα).[2] This prevents the nuclear translocation of the p65 and p50 subunits of the NF-κB complex.[2] Furthermore, this compound can inhibit the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation of IκBα.[2] By inhibiting these upstream events, this compound effectively abrogates the transcriptional activity of NF-κB, leading to the downregulation of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins.[2]

NF_kB_Pathway CyCl This compound IKK IKK Complex CyCl->IKK Inhibits IkBa IκBα CyCl->IkBa Inhibits Degradation TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TNFR->IKK Activates IKK->IkBa IkBa_p p-IκBα NFkB NF-κB (p65/p50) IkBa->NFkB IkBa->IkBa_p Phosphorylation NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Promotes IkBa_p->NFkB_active Releases

This compound's Inhibition of the NF-κB Pathway.
Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.

This compound is a potent activator of the Nrf2 signaling pathway.[1][2][3] It is thought to induce a conformational change in Keap1, leading to the release of Nrf2.[3] This allows Nrf2 to accumulate in the nucleus and initiate the transcription of a battery of antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2] The activation of the Nrf2 pathway by this compound contributes significantly to its antioxidant and cytoprotective effects. Interestingly, there appears to be crosstalk between the Nrf2 and NF-κB pathways, with evidence suggesting that Nrf2 activation can lead to the suppression of NF-κB activity.[1][2]

Nrf2_Pathway CyCl This compound Keap1 Keap1 CyCl->Keap1 Modulates OxidativeStress Oxidative Stress OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active Release Nucleus Nucleus Nrf2_active->Nucleus Translocates ARE ARE Nucleus->ARE Binds to Gene Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene Promotes

This compound's Activation of the Nrf2 Pathway.
Phosphatidylinositol 3-kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature of many human cancers.

Cyanidin and its derivatives have been shown to modulate the PI3K/Akt signaling pathway, often leading to anti-cancer effects.[4] In some cellular contexts, cyanidin can inhibit the phosphorylation and activation of Akt, a key downstream effector of PI3K.[4] This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis. However, in other contexts, such as in neuronal cells, cyanidin has been reported to activate the PI3K/Akt pathway, leading to neuroprotective effects.[5] This suggests that the effect of cyanidin on the PI3K/Akt pathway is cell-type and context-dependent.

PI3K_Akt_Pathway CyCl This compound PI3K PI3K CyCl->PI3K Inhibits (in some contexts) GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activates Akt Akt Akt->pAkt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

This compound's Modulation of the PI3K/Akt Pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is a crucial cascade that transduces extracellular signals to the nucleus, thereby regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes several key kinases, such as ERK, JNK, and p38.

This compound and its glycosides have been shown to modulate the activity of various components of the MAPK pathway. In many cancer cell lines, cyanidin has been observed to inhibit the phosphorylation and activation of ERK, which is often associated with a decrease in cell proliferation. Conversely, in some contexts, cyanidin can activate the JNK and p38 pathways, which are often linked to the induction of apoptosis.[6] The differential regulation of MAPK family members by this compound highlights its ability to fine-tune cellular responses to external stimuli.

MAPK_Pathway CyCl This compound ERK ERK CyCl->ERK Inhibits JNK JNK CyCl->JNK Activates p38 p38 CyCl->p38 Activates Stimuli Extracellular Stimuli Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK pERK p-ERK ERK->pERK Transcription Transcription Factors (e.g., AP-1, c-Jun) pERK->Transcription pJNK p-JNK JNK->pJNK pJNK->Transcription pp38 p-p38 p38->pp38 pp38->Transcription Response Cellular Response (Proliferation, Apoptosis) Transcription->Response

This compound's Modulation of the MAPK Pathway.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a key driver in the development of several cancers, particularly colorectal cancer.

Cyanidin has been shown to inhibit the Wnt/β-catenin signaling pathway.[7] It can promote the degradation of β-catenin, a central component of the pathway.[7] In the absence of a Wnt signal, β-catenin is targeted for proteasomal degradation by a "destruction complex." Upon Wnt activation, this complex is inhibited, allowing β-catenin to accumulate and translocate to the nucleus, where it activates the transcription of target genes. By promoting β-catenin degradation, cyanidin effectively downregulates the expression of Wnt target genes, such as c-Myc and cyclin D1, thereby inhibiting cancer cell proliferation.[7]

Wnt_Pathway CyCl This compound bCatenin β-catenin CyCl->bCatenin Promotes Degradation Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled bCatenin_stable Stable β-catenin Wnt->bCatenin_stable Leads to Accumulation Dsh Dishevelled Frizzled->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex Inhibits bCatenin_p p-β-catenin DestructionComplex->bCatenin_p Phosphorylates bCatenin->bCatenin_p Degradation Proteasomal Degradation bCatenin_p->Degradation Nucleus Nucleus bCatenin_stable->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Binds to Gene Target Gene Expression (e.g., c-Myc) TCF_LEF->Gene

This compound's Inhibition of the Wnt/β-catenin Pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular processes as reported in the literature.

Table 1: Effect of this compound on Cell Viability and Proliferation

Cell LineConcentration (µM)Incubation Time (h)Effect on Viability/ProliferationReference
HCT116 (Colon Cancer)10, 25, 5024, 48, 72Dose- and time-dependent decrease[8][9]
HT29 (Colon Cancer)10, 25, 5024, 48, 72Dose- and time-dependent decrease[8][9]
SW620 (Colon Cancer)10, 25, 5024, 48, 72Dose- and time-dependent decrease[8][9]
GBM2 (Glioblastoma Stem Cells)Not specifiedNot specifiedSignificant reduction in cell viability[7]
HMEC-1 (Endothelial Cells)10048Decreased viability[10]

Table 2: Effect of this compound on Apoptosis

Cell LineConcentration (µM)Incubation Time (h)Effect on ApoptosisReference
HCT116 (Colon Cancer)50, 10024Significant induction of apoptosis[8]
HT29 (Colon Cancer)50, 10024Significant induction of apoptosis[8]
SPCA-1 (Lung Cancer)Not specifiedNot specifiedInduction of early apoptosis
DU145 (Prostate Cancer)25, 50, 10048Increased DNA fragmentation[11]
LnCap (Prostate Cancer)25, 50, 10048Increased DNA fragmentation[11]

Table 3: Effect of this compound on Protein Expression and Phosphorylation

Cell LineProteinConcentration (µM)EffectReference
HCT116, HT29, SW620p-IκBα, p-IKKα/β50Dramatic inhibition[8]
HCT116, HT29, SW620Nuclear p65, p5050Significant decrease[9]
HCT116, HT29, SW620Nrf250Induced expression and nuclear translocation[2]
HCT116, HT29, SW620HO-1, NQO-150Increased expression[2]
GBM cell linesβ-catenin (cytoplasmic and nuclear)Not specifiedDown-regulated[7]
3T3-L1 Adipocytesp-IRS-1, p-AktNot specifiedEnhanced phosphorylation[12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on cellular signaling pathways.

Western Blotting for Analysis of Signaling Proteins

Objective: To detect and quantify the expression and phosphorylation status of specific proteins within a signaling pathway.

Workflow:

Western_Blot_Workflow start Cell Culture & Treatment with this compound lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane (e.g., PVDF) sds->transfer blocking Blocking with BSA or Milk transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody (HRP-conjugated) Incubation primary->secondary detection Chemiluminescent Detection secondary->detection analysis Image Acquisition & Densitometry Analysis detection->analysis

Western Blotting Experimental Workflow.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time periods. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-β-catenin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

MTT Cell Viability Assay

Objective: To assess the effect of this compound on cell viability by measuring mitochondrial metabolic activity.

Workflow:

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with This compound start->treat incubate Incubate for Desired Time treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate to Allow Formazan Formation mtt->formazan solubilize Add Solubilization Solution (e.g., DMSO) formazan->solubilize read Measure Absorbance at 570 nm solubilize->read

MTT Cell Viability Assay Workflow.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Workflow:

Apoptosis_Assay_Workflow start Cell Culture & Treatment with this compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Annexin V/PI Apoptosis Assay Workflow.

Protocol:

  • Cell Culture and Treatment: Treat cells with this compound as described for the other assays.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately using a flow cytometer. Differentiate cell populations based on their fluorescence profiles (Annexin V-/PI-, Annexin V+/PI-, Annexin V+/PI+, Annexin V-/PI+).

Conclusion

This compound is a multifaceted bioactive compound with the ability to modulate a range of critical cellular signaling pathways. Its inhibitory effects on pro-inflammatory and pro-proliferative pathways such as NF-κB and Wnt, coupled with its activation of the cytoprotective Nrf2 pathway, underscore its therapeutic potential in a variety of diseases, including cancer and inflammatory disorders. The context-dependent modulation of the PI3K/Akt and MAPK pathways further highlights the complexity of its biological activities. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the intricate mechanisms of this compound and to explore its potential applications in drug discovery and development. A thorough understanding of its interactions with cellular signaling networks is paramount to harnessing its full therapeutic benefits.

References

Bioavailability and Metabolism of Cyanidin Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin chloride (CyCl), an aglycone anthocyanidin, and its glycosidic forms, most notably cyanidin-3-glucoside (C3G), are natural pigments responsible for the red, purple, and blue hues in many fruits and vegetables. Beyond their role as colorants, these compounds have garnered significant scientific interest for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects. Understanding the bioavailability and metabolism of this compound is paramount for elucidating its mechanisms of action and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound and its derivatives, details key experimental protocols for its study, and visualizes its impact on critical cellular signaling pathways.

Bioavailability and Pharmacokinetics

The bioavailability of cyanidin is largely dependent on its chemical form upon ingestion. While this compound represents the basic structure, it is most commonly consumed as glycosides, such as C3G. The sugar moiety significantly influences its stability and absorption.

Absorption

Following oral administration, C3G is rapidly absorbed, with peak plasma concentrations observed within minutes to a few hours.[1][2] A small fraction of C3G can be absorbed intact in the stomach and small intestine. The transport across the intestinal epithelium is thought to involve glucose transporters.[1] However, a significant portion of ingested anthocyanins is not absorbed in the upper gastrointestinal tract and reaches the colon.[3]

Distribution

Once absorbed, cyanidin and its metabolites are distributed to various tissues. Studies in animal models have shown accumulation in the liver and kidneys.[4]

Metabolism

Cyanidin undergoes extensive metabolism both in the tissues and by the gut microbiota.

  • Phase II Metabolism: In the liver and intestinal cells, cyanidin and its glycosides are subject to conjugation reactions, forming glucuronidated, sulfated, and methylated metabolites.[1]

  • Gut Microbiota Metabolism: The unabsorbed C3G that reaches the colon is extensively metabolized by the gut microbiota.[3][4] The initial step is often the hydrolysis of the glycosidic bond to release the aglycone, cyanidin. Subsequently, the cyanidin structure is degraded into smaller phenolic compounds, such as protocatechuic acid.[5] Specific bacterial strains like Eubacterium ramulus and Clostridium saccharogumia have been shown to be involved in this degradation.[4]

Excretion

The metabolites of cyanidin are primarily excreted in the urine and feces.[6]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of cyanidin-3-glucoside from various studies. Data for the cyanidin aglycone is limited as it is typically administered in its glycosidic form.

Table 1: Pharmacokinetics of Cyanidin-3-Glucoside in Humans

DosageCmax (nmol/L)Tmax (h)AUC (nmol·h/L)Reference
6.24 µmol/kg BW (as part of black currant anthocyanins)5.0 ± 3.71.25-1.75-[2]
721 mg cyanidin 3-glycosides-3.0-[7]

Table 2: Pharmacokinetics of Cyanidin-3-Glucoside in Rats

DosageCmax (nmol/L)Tmax (h)AUC (µg·h/mL)Reference
800 µmol/kg BW840 ± 1900.5-2.0-[2]
320 mg/kg BW34900.25-[4]

Experimental Protocols

This section details common experimental methodologies used to study the bioavailability and metabolism of this compound.

Quantification of Cyanidin and its Metabolites

High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify cyanidin and its derivatives in biological samples.

  • Sample Preparation: Plasma or urine samples are typically subjected to solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 × 250 mm, 5 µm) is commonly used.

    • Mobile Phase: A gradient elution is typically employed using two solvents:

      • Solvent A: Acetonitrile with 0.5% formic acid.[1]

      • Solvent B: Water with 0.5% formic acid.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: A photodiode array (PDA) detector is used to monitor the absorbance at approximately 520 nm.[1]

In Vitro Cell-Based Assays

Cell Viability (MTT) Assay

  • Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Culture: Cancer cells (e.g., HCT116, HT29, SW620) are cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells per well and allow them to adhere overnight.[8]

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

    • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[9]

    • Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Signaling Proteins

  • Objective: To determine the effect of this compound on the expression and phosphorylation of key signaling proteins.

  • Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Examples include antibodies against p-STAT3, STAT3, p-Akt, Akt, NF-κB p65, and Nrf2.[10][11][12]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vitro Gut Microbiota Metabolism
  • Objective: To investigate the transformation of cyanidin-3-glucoside by gut bacteria.

  • Fecal Slurry Preparation: Prepare a fecal slurry from fresh human or animal feces under anaerobic conditions.[3]

  • Incubation: Incubate C3G with the fecal slurry in an anaerobic chamber.[3]

  • Sample Analysis: At different time points, collect samples and analyze the disappearance of the parent compound and the appearance of metabolites using HPLC or LC-MS/MS.[3]

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

NF-κB and Nrf2 Signaling

This compound can induce apoptosis in cancer cells by inhibiting the pro-inflammatory NF-κB pathway while activating the antioxidant Nrf2 pathway.[1][13][14][15] There is significant crosstalk between these two pathways, where Nrf2 activation can lead to the suppression of NF-κB.[16]

NFkB_Nrf2_Pathway cluster_stimulus cluster_cyanidin cluster_pathway cluster_response Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Stimulus->IKK Activates CyCl This compound CyCl->IKK Inhibits Keap1 Keap1 CyCl->Keap1 Inhibits Apoptosis Apoptosis CyCl->Apoptosis Induces IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Inflammation Inflammation (Gene Expression) NFkB->Inflammation Promotes NFkB->Apoptosis Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters for Degradation Nrf2->NFkB Inhibits (Crosstalk) ARE ARE Nrf2->ARE Binds to Antioxidant Antioxidant Response (e.g., HO-1, NQO1) ARE->Antioxidant Induces Antioxidant->Apoptosis Contributes to

Caption: this compound's dual regulation of NF-κB and Nrf2 pathways leading to apoptosis.

Akt and STAT3 Signaling

Cyanidin and its glycosides have also been shown to influence the PI3K/Akt and STAT3 signaling pathways, which are critical for cell survival, proliferation, and glucose metabolism.

Akt_STAT3_Pathway cluster_receptor cluster_cyanidin cluster_pathway cluster_response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds PI3K PI3K Receptor->PI3K Activates JAK JAK Receptor->JAK Activates C3G Cyanidin-3-Glucoside C3G->PI3K Activates STAT3 STAT3 C3G->STAT3 Inhibits Phosphorylation Akt Akt PI3K->Akt Phosphorylates (Activates) Proliferation Cell Proliferation & Survival Akt->Proliferation GlucoseUptake Glucose Uptake Akt->GlucoseUptake JAK->STAT3 Phosphorylates (Activates) GeneTranscription Gene Transcription (Proliferation, Anti-apoptosis) STAT3->GeneTranscription

Caption: Cyanidin-3-glucoside's modulation of Akt and STAT3 signaling pathways.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for studying the effects of this compound on cancer cell signaling.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Downstream Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., HCT116) Treatment 3. Treat cells with various concentrations of this compound CellCulture->Treatment CyClPrep 2. This compound Solution Preparation CyClPrep->Treatment Incubation 4. Incubate for specified time periods (e.g., 24h, 48h) Treatment->Incubation MTT 5a. Cell Viability Assay (MTT) Incubation->MTT WesternBlot 5b. Protein Extraction & Western Blot Incubation->WesternBlot qPCR 5c. RNA Extraction & qRT-PCR Incubation->qPCR DataAnalysis 6. Data Quantification & Statistical Analysis MTT->DataAnalysis WesternBlot->DataAnalysis qPCR->DataAnalysis

Caption: A typical experimental workflow for in vitro studies of this compound.

Conclusion

The bioavailability of this compound is complex, involving rapid absorption of its glycosidic forms, extensive metabolism by host enzymes and the gut microbiota, and distribution to various tissues. The resulting metabolites, particularly smaller phenolic acids, may contribute significantly to the observed biological effects. Cyanidin and its derivatives modulate key signaling pathways, such as NF-κB, Nrf2, Akt, and STAT3, which are implicated in the pathogenesis of chronic diseases like cancer. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this promising natural compound. Further research is warranted to fully elucidate the pharmacokinetic profiles of all metabolites and to explore the synergistic effects of these compounds in vivo.

References

Dietary Cyanidin Chloride: A Technical Guide to its Health Benefits and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin chloride, a prominent member of the anthocyanin family of flavonoids, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth review of the health benefits of dietary this compound, with a focus on its molecular mechanisms of action, supported by quantitative data from preclinical studies. The document elucidates the compound's potent antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. Key signaling pathways, including the modulation of Nuclear Factor-kappa B (NF-κB) and the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), are discussed in detail. Furthermore, this guide presents a compilation of experimental protocols for key assays used to evaluate the efficacy of this compound, and visualizes complex biological processes through detailed signaling pathway and workflow diagrams. While preclinical evidence is robust, it is important to note that clinical trial data for isolated this compound is limited, with human studies primarily focusing on anthocyanin-rich diets and extracts.

Introduction

Cyanidin and its glycosides are water-soluble plant pigments responsible for the red, purple, and blue hues of many fruits and vegetables, such as berries, cherries, and red cabbage.[1] As a chloride salt, cyanidin is often used in research settings for its stability. Accumulating evidence from in vitro and in vivo studies highlights the potential of this compound as a therapeutic agent for a range of chronic and degenerative diseases. Its primary mechanisms of action are attributed to its potent antioxidant and anti-inflammatory activities, which underpin its beneficial effects in oncology, neurology, and inflammatory conditions.

Molecular Mechanisms of Action

The therapeutic effects of this compound are mediated through its interaction with key cellular signaling pathways. This section details the molecular mechanisms underlying its primary health benefits.

Anti-inflammatory and Antioxidant Effects

This compound exerts significant anti-inflammatory and antioxidant effects primarily through the modulation of the NF-κB and Nrf2 signaling pathways.

  • Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling cascade is a critical regulator of inflammation. In pathological conditions, the activation of NF-κB leads to the transcription of pro-inflammatory cytokines and other inflammatory mediators. This compound has been shown to suppress the activation of the NF-κB pathway.[2][3] It inhibits the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).[4] This action sequesters the NF-κB p50/p65 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[4]

  • Activation of the Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5] this compound promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[3][5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[5][6] This includes enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).[5]

cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocation Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nuc->ProInflammatory_Genes ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Gene Transcription (HO-1, NQO1) ARE->Antioxidant_Genes Cyanidin This compound Cyanidin->IKK inhibits Cyanidin->Keap1 disrupts

Figure 1: this compound's modulation of NF-κB and Nrf2 pathways.
Anti-Cancer Effects

The anti-cancer properties of this compound are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and prevention of colony formation in various cancer cell lines.[1][2]

  • Induction of Apoptosis: this compound has been demonstrated to induce apoptosis in cancer cells through the intrinsic pathway. It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[5] This shift in balance promotes the release of cytochrome c from the mitochondria, activating caspases and executing apoptosis.

  • Inhibition of Cell Proliferation: Studies have shown that this compound can inhibit the proliferation of cancer cells in a dose- and time-dependent manner.[1] This effect is often associated with cell cycle arrest at various checkpoints.

Neuroprotective Effects

Preclinical studies suggest that this compound possesses neuroprotective properties, which may be beneficial in the context of neurodegenerative diseases.[7][8] Its neuroprotective mechanisms are largely attributed to its antioxidant and anti-inflammatory effects within the central nervous system. By mitigating oxidative stress and neuroinflammation, this compound may help protect neurons from damage and preserve cognitive function.[9]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on the efficacy of this compound.

Table 1: Anti-Cancer Effects of this compound in vitro

Cell LineCancer TypeAssayConcentration (µM)EffectReference
HCT116ColorectalCell Proliferation10, 25, 50Significant inhibition[1]
HT29ColorectalCell Proliferation10, 25, 50Significant inhibition[1]
SW620ColorectalCell Proliferation10, 25, 50Significant inhibition[1]
HCT116ColorectalApoptosis (Annexin V)50, 100Significant increase[5]
HT29ColorectalApoptosis (Annexin V)50, 100Significant increase[5]
PC12NeuroblastomaDPPH Radical Scavenging-IC50: 24.68 ± 0.563 µg/ml[8]

Table 2: Anti-inflammatory Effects of this compound

ModelConditionBiomarkerConcentration/DoseEffectReference
Colon Cancer CellsTNF-α stimulationNF-κB Luciferase Activity50 µMSignificant decrease[5]
CCl4-induced miceAcute Liver InjuryTNF-α, IL-1β, IL-6High-dose CySignificant decrease[10]
LPS-challenged miceDepression-like behaviorTNF-α, IL-6 (hippocampus)20, 40 mg/kgSignificant inhibition[11]

Table 3: Clinical Studies on Anthocyanins and Inflammation

Study PopulationInterventionDurationKey Inflammatory MarkersOutcomeReference
32 Randomized Controlled Trials (Meta-analysis)Dietary AnthocyaninsVariedCRP, IL-6, TNF-α, VCAM-1Significant decrease[4]
At-risk/unhealthy individuals (Meta-analysis)Purified Anthocyanins (≥320 mg/day)≥84 daysCRPSignificant decrease[10]
Colorectal Cancer PatientsMirtocyan (0.5-2.0 g anthocyanins/day)7 daysProliferation in tumor tissue7% decrease[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., HCT116, HT29, SW620) in 96-well plates at a density of 1 x 10⁵ cells per well and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_cells Treat with this compound incubate_24h_1->treat_cells incubate_treatment Incubate for 24, 48, or 72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize formazan crystals incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for the MTT cell viability assay.
NF-κB and Nrf2 Luciferase Reporter Assays

These assays quantify the transcriptional activity of NF-κB and Nrf2.

  • Transfection: Co-transfect cells with an NF-κB or Nrf2-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Incubation: Incubate the transfected cells for 24 hours.

  • Treatment: Treat the cells with this compound at various concentrations, with or without a stimulant (e.g., TNF-α for NF-κB).

  • Cell Lysis: After 24 hours of treatment, lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Western Blot Analysis

This technique is used to detect the protein expression levels of key signaling molecules.

  • Protein Extraction: Lyse treated and untreated cells and extract total protein. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-IKKα/β, IκBα, p65, Nrf2, HO-1, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Animal Studies

In vivo studies are crucial for evaluating the systemic effects of this compound.

  • Animal Model: Utilize appropriate animal models for the disease of interest (e.g., CCl4-induced acute liver injury in mice, LPS-induced depression-like behavior in mice).

  • Compound Administration: Administer this compound to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses.[13]

  • Monitoring: Monitor the animals for clinical signs, body weight, and other relevant parameters throughout the study.

  • Sample Collection: At the end of the study, collect blood and tissue samples for biochemical and histopathological analysis.

  • Biochemical Analysis: Measure relevant biomarkers in serum and tissue homogenates (e.g., liver enzymes, inflammatory cytokines, antioxidant enzymes).

  • Histopathology: Process tissue samples for histological examination to assess tissue damage and inflammation.

Conclusion and Future Directions

The preclinical data presented in this technical guide strongly support the potential of dietary this compound as a therapeutic agent for a variety of health conditions, particularly those with an underlying inflammatory and oxidative stress component. Its ability to modulate the NF-κB and Nrf2 signaling pathways provides a solid mechanistic basis for its observed anti-cancer, anti-inflammatory, and neuroprotective effects.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Cyanidin Chloride (CAS 528-58-5)

Introduction

This compound (CAS 528-58-5) is a prominent member of the anthocyanidin subclass of flavonoids, which are natural polyphenolic compounds responsible for the vibrant red, purple, and blue pigments in many fruits, vegetables, and flowers.[1][2][3] As the aglycone (sugar-free) form of various cyanidin glycosides, it is a subject of extensive research due to its significant antioxidant properties and potential therapeutic applications.[4][5] This guide provides a comprehensive overview of its chemical properties, biological activities, and mechanisms of action, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a polyphenolic compound characterized by its 1-benzopyrylium core structure.[1][6] Its stability can be influenced by factors such as pH and temperature.[1] It is known to be hygroscopic and should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[][8]

PropertyValueReference
CAS Number 528-58-5[1][9]
Molecular Formula C₁₅H₁₁ClO₆[1]
Molecular Weight 322.70 g/mol [9]
Appearance Dark purple or brown-red crystalline powder[9][10]
Melting Point >300 °C[10][11]
Solubility Soluble in water, methanol, ethanol, and DMSO.[1][5][10]
Purity (Typical) ≥97.6% (HPLC)[9]
Storage Temperature 2-8°C[9]
Synonyms Cyanidol chloride, IdB 1027, 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-1-benzopyrylium chloride[1][5][6]

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of biological activities, making it a compound of interest for addressing numerous chronic diseases.[2][5] Its primary mode of action is attributed to its potent antioxidant and free-radical scavenging capabilities.[2][8]

Anti-Cancer Activity

This compound has demonstrated significant anti-carcinogenic properties, particularly in colorectal cancer.[12][13] Studies show it can inhibit cellular proliferation and induce apoptosis in various colon cancer cell lines, including HCT116, HT29, and SW620.[12][13] The primary mechanism involves the modulation of the Nrf2 and NF-κB signaling pathways.

The compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant responses.[12][13] Activated Nrf2 translocates to the nucleus, promoting the expression of antioxidant enzymes.[12] This activation has a downstream inhibitory effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is crucial for cellular proliferation and inflammation.[12][13] By suppressing NF-κB, this compound promotes apoptosis in cancer cells.[12]

G CyCl This compound Nrf2_activation Nrf2 Activation CyCl->Nrf2_activation Activates ROS Cellular Stress (e.g., TNF-α) ROS->Nrf2_activation Induces Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_activation->Nrf2_translocation NFkB_inhibition NF-κB Inhibition Nrf2_activation->NFkB_inhibition Inhibits via Crosstalk ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes ARE->Antioxidant_Enzymes Apoptosis Induction of Apoptosis NFkB_inhibition->Apoptosis Leads to

This compound's Anti-Cancer Mechanism via Nrf2/NF-κB.
Anti-Diabetic Effects

This compound and its derivatives have shown potential in managing diabetes by improving glucose homeostasis and insulin sensitivity.[14] A key mechanism is the direct stimulation of insulin secretion from pancreatic β-cells.[14][15]

The compound diffuses across the plasma membrane of β-cells and activates L-type voltage-dependent Ca²⁺ channels (VDCCs).[14][15] This activation leads to an influx of extracellular calcium, increasing the intracellular Ca²⁺ concentration. The elevated calcium levels trigger the exocytosis of insulin-containing granules, resulting in increased insulin secretion.[15] Furthermore, cyanidin up-regulates the expression of genes involved in this process, such as GLUT2 and Cav1.2.[14]

G CyCl This compound CellMembrane Pancreatic β-cell Membrane CyCl->CellMembrane Diffuses across VDCC L-type Voltage-Dependent Ca²⁺ Channel (VDCC) CyCl->VDCC Activates Gene_Exp ↑ Gene Expression (GLUT2, Cav1.2) CyCl->Gene_Exp Upregulates Ca_Influx Ca²⁺ Influx VDCC->Ca_Influx Intra_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intra_Ca Insulin_Secretion Insulin Secretion Intra_Ca->Insulin_Secretion Triggers

Mechanism of this compound-Induced Insulin Secretion.
Neuroprotective Effects

The neuroprotective properties of cyanidin and its derivatives are well-documented, with potential applications in managing neurodegenerative diseases like Alzheimer's.[16][17][18] One proposed mechanism involves the restoration of the canonical Wnt signaling pathway, which is often dysregulated in such conditions.[19]

In models of Alzheimer's-like neuropathology, cyanidin treatment has been shown to restore levels of Wnt3 and β-catenin.[19] This restoration leads to the downregulation of Glycogen Synthase Kinase-3β (GSK3β), a key enzyme that, when overactive, contributes to the hyperphosphorylation of the tau protein (p-tau). By inhibiting GSK3β, cyanidin reduces p-tau levels, ameliorates spatial memory deficits, and protects against neuronal damage.[19]

G CyCl This compound Wnt_pathway Wnt/β-catenin Pathway CyCl->Wnt_pathway Restores Neuroprotection Neuroprotection & Improved Spatial Memory CyCl->Neuroprotection Leads to Neurotoxicity Neurotoxicity (e.g., BPA-induced) Neurotoxicity->Wnt_pathway Inhibits GSK3b GSK3β Activity Neurotoxicity->GSK3b Activates Wnt_pathway->GSK3b Inhibits pTau Tau Hyperphosphorylation (p-tau) GSK3b->pTau Promotes pTau->Neuroprotection Inhibits

Neuroprotection via Wnt/β-catenin Pathway Restoration.
Anti-Inflammatory and Antioxidant Effects

This compound exerts potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-α and IL-6 and suppressing microglial hyperactivity in the brain.[20] Its strong antioxidant activity stems from its ability to scavenge reactive oxygen species (ROS), protecting cells from oxidative damage that contributes to aging and chronic diseases.[2][5]

Experimental Data and Protocols

In Vitro and In Vivo Concentrations

The effective concentrations of this compound vary depending on the experimental model. The following tables summarize dosages cited in the literature.

Table 1: In Vitro Experimental Concentrations

Cell Line(s) Application Concentration Range (µM) Reference
HCT116, HT29, SW620 (Colon Cancer) Proliferation/Apoptosis 10 - 100 [12]
CaCo-2 (Colon Carcinoma) ROS Reduction 25 [21]
INS-1 (Pancreatic β-cells) Insulin Secretion 100 [14]

| RAW 264.7 (Macrophages) | Osteoclastogenesis | 0.1 - 10 (µg/mL) |[22][23] |

Table 2: In Vivo Experimental Dosages

Animal Model Application Dosage Range (mg/kg) Reference
Mice Depression-like Behavior 20 - 40 [20]

| Rats | Alzheimer's-like Neuropathology | 5 - 10 |[19] |

Experimental Workflow and Protocols

A typical in vitro study to evaluate the efficacy of this compound follows a standardized workflow.

G start Start: Cell Culture (e.g., HCT116, INS-1) treatment Treatment with This compound (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (MTT / CCK-8) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis protein Protein Expression Analysis (Western Blot) treatment->protein gene Gene Expression Analysis (RT-qPCR) treatment->gene end End: Data Analysis & Interpretation viability->end apoptosis->end protein->end gene->end

General Workflow for In Vitro this compound Studies.
Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (Trypan Blue Exclusion) Based on methodology described for colon cancer cells.[12]

  • Cell Seeding: Plate cells (e.g., HCT116, HT29) in 6-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) dissolved in DMSO. Ensure the final DMSO concentration is <0.1% in all wells, including the vehicle control. Incubate for specified time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting: After incubation, detach the cells using trypsin-EDTA. Centrifuge the cell suspension at 1,000 rpm for 3 minutes and resuspend the pellet in 1 mL of complete medium.

  • Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue stain.

  • Counting: Load 10 µL of the mixture into a hemocytometer. Count the viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate cell viability as: (Number of viable cells / Total number of cells) x 100%.

Protocol 2: Apoptosis Analysis (Flow Cytometry) Based on methodology described for colon cancer cells.[12][24]

  • Cell Seeding and Treatment: Seed 5 x 10⁵ cells per well in 6-well plates. After 24 hours, treat with desired concentrations of this compound (e.g., 50, 100 µM) for 24 hours.

  • Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer. The distribution of cells (viable, early apoptotic, late apoptotic, necrotic) is determined based on FITC and PI fluorescence.

Protocol 3: Western Blotting for Protein Expression Based on methodology for analyzing NF-κB and Nrf2 pathways.[12][20]

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., Nrf2, p-IκBα, NF-κB, β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.

References

Stability of Cyanidin Chloride at Various pH Values: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of cyanidin chloride across a range of pH values. Cyanidin, a prominent anthocyanidin, is of significant interest in the pharmaceutical and nutraceutical industries due to its potential health benefits. However, its inherent instability, particularly its sensitivity to pH, presents a considerable challenge in formulation and application. This document details the pH-dependent structural transformations of this compound, summarizes key stability data, outlines experimental protocols for stability assessment, and provides visual representations of the underlying chemical pathways and experimental workflows.

pH-Dependent Structural Transformations and Color Variation

The color and stability of this compound in aqueous solutions are intrinsically linked to its molecular structure, which undergoes significant changes with varying pH.[1][2] In highly acidic environments (pH < 3), cyanidin exists predominantly as the red-colored flavylium cation (AH+).[1][2][3] As the pH increases, a dynamic equilibrium is established between several structural forms, leading to noticeable color shifts.

At moderately acidic to neutral pH (around pH 4-6), the flavylium cation undergoes hydration to form the colorless carbinol pseudobase (B).[4][5] Concurrently, proton loss can lead to the formation of the violet/blue quinonoidal base (A).[1][4] Further deprotonation at higher pH values results in the formation of the quinonoidal anion (A-).[1] The carbinol pseudobase can also undergo ring-opening to form the yellow chalcone (C).[4][5] This equilibrium between the flavylium cation, quinonoidal bases, carbinol pseudobase, and chalcone dictates the overall color and stability of cyanidin in solution.[1][2] At neutral pH, the colorless carbinol form often predominates, leading to a loss of visible color.[6] In alkaline conditions (pH > 11), cyanidin solutions can appear blue.[3]

Quantitative Stability Data

The stability and colorimetric properties of this compound are highly dependent on the pH of the solution. The following tables summarize the changes in key parameters as a function of pH, based on experimental data.

Table 1: Colorimetric and Spectral Data of this compound at Different pH Values

pHHue Angle (hab)Visible Absorbance Maximum (λmax-vis) (nm)Perceived Color
0.531.4°517Reddish
2.51.7°522Redder
7.5359.3°565Purplish-red
8.816.9°571Red
>10.0~155.9°-Green tones

Data compiled from Rakić and Poklar Ulrih (2021).[1][2]

Table 2: Stability of Cyanidin and Its Glucoside at Different pH Values

CompoundpHIncubation Time (hours)Remaining Compound (%)
Cyanidin2.0827
Cyanidin-3-O-glucoside2.0899
Cyanidin7.0-Lower stability
Cyanidin-3-O-glucoside7.0-Higher stability
Cyanidin9.08~50

Data compiled from Rakić et al. (2015).[7] It is important to note that the stability of cyanidin is significantly lower than its glycosylated form, cyanidin-3-O-glucoside, particularly in acidic conditions.[7]

Experimental Protocols

The following are detailed methodologies for assessing the stability of this compound at different pH values.

Preparation of this compound Solutions
  • Stock Solution Preparation: Dissolve this compound salt in Milli-Q water to a concentration of 0.2 mmol/L.[1][2]

  • pH Adjustment: Prepare a series of solutions with varying pH values ranging from approximately 0.5 to 13.1.[1][2] This can be achieved by the incremental addition of small aliquots of HCl or NaOH solutions of appropriate concentrations.[2]

  • Equilibration: Allow the solutions to equilibrate in the dark for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) before measurement.[1][2]

Colorimetric Analysis
  • Instrumentation: Utilize a colorimeter to measure the CIELAB parameters: Hue angle (hab), Chroma (Cab), Lightness (L), Redness (a), and Yellowness (b).[1][2]

  • Measurement: Record the CIELAB parameters for each pH-adjusted solution.

  • Data Analysis: Analyze the changes in these parameters as a function of pH to quantify the color variations.[1][2]

UV-Visible Spectrophotometry
  • Instrumentation: Use a UV-Visible spectrophotometer to record the absorption spectra of the cyanidin solutions.[1][2]

  • Spectral Scan: Scan the solutions across the visible range (e.g., 380–900 nm) to determine the maximum absorbance wavelength (λmax-vis).[1][2] Use Milli-Q water as a reference.[1][2]

  • Data Processing: Subtract the solvent spectrum from each sample spectrum and apply any necessary dilution factors.[1][2]

  • Analysis: Correlate the changes in λmax-vis and the shape of the absorption band with the structural transformations of cyanidin at different pH values.[1][2]

Stability Assessment (Degradation Kinetics)
  • Incubation: Incubate the cyanidin solutions at various pH values in a temperature-controlled environment (e.g., 25°C) for a defined period (e.g., 8 hours).[7]

  • Time-point Measurements: At regular intervals, withdraw aliquots of the solutions and record their visible absorption spectra.[7]

  • Analysis: Monitor the decrease in absorbance at the λmax-vis over time to determine the degradation rate. The percentage of remaining cyanidin can be calculated from the absorbance values.[7]

Visualizations

Signaling Pathway: pH-Dependent Structural Transformations

G cluster_acidic Acidic (pH < 3) cluster_neutral Near Neutral (pH 4-6) cluster_alkaline Alkaline (pH > 7) AH_plus Flavylium Cation (Red) B Carbinol Pseudobase (Colorless) AH_plus->B + H2O A Quinonoidal Base (Violet/Blue) AH_plus->A - H+ B->AH_plus - H2O C Chalcone (Yellow) B->C Ring Opening A->AH_plus + H+ A_minus Quinonoidal Anion (Blue) A->A_minus - H+ C->B Ring Closure A_minus->A + H+

Caption: pH-dependent equilibrium of this compound.

Experimental Workflow: Stability Assessment

G start Start prep Prepare Cyanidin Chloride Solution (0.2 mM) start->prep ph_adjust Adjust pH (e.g., 0.5 to 13.1) prep->ph_adjust equilibrate Equilibrate in Dark (25°C, 10 min) ph_adjust->equilibrate measurement Perform Measurements equilibrate->measurement colorimetry Colorimetry (CIELAB) measurement->colorimetry spectrophotometry UV-Vis Spectrophotometry (380-900 nm) measurement->spectrophotometry stability Incubate for Stability Test measurement->stability analysis Data Analysis colorimetry->analysis spectrophotometry->analysis stability->analysis end End analysis->end

Caption: Workflow for this compound stability analysis.

References

The Inhibitory Effect of Cyanidin Chloride on Osteoclast Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of cyanidin chloride on osteoclast formation, function, and the underlying molecular mechanisms. The information presented is collated from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of bone biology, pharmacology, and drug development.

Executive Summary

Osteoclasts, the primary bone-resorbing cells, play a critical role in bone homeostasis. Excessive osteoclast activity leads to various pathological conditions, including osteoporosis. This compound, a natural flavonoid, has emerged as a potent inhibitor of osteoclastogenesis. It exerts its effects by modulating key signaling pathways, primarily the RANKL-induced NF-κB, MAPK, and calcium/NFATc1 axes. This guide summarizes the quantitative effects of this compound on osteoclast formation, details the experimental protocols to assess these effects, and provides visual representations of the involved signaling pathways and experimental workflows.

Quantitative Effects of this compound on Osteoclastogenesis

This compound has been shown to inhibit RANKL-induced osteoclast formation in a dose-dependent manner. Notably, some studies suggest a biphasic effect, where low concentrations may have a stimulatory role, while higher concentrations are inhibitory.[1]

Table 1: In Vitro Effects of this compound on Osteoclast Formation
Concentration (µg/mL)Cell TypeAssayObserved EffectReference
< 1Murine Bone Marrow Macrophages (BMMs)TRAP StainingPromotion of osteoclastogenesis[1]
> 10Murine Bone Marrow Macrophages (BMMs)TRAP StainingInhibition of osteoclastogenesis[1]
12.5 - 100Murine Bone Marrow Macrophages (BMMs)TRAP StainingDose-dependent inhibition of osteoclast formation
50Murine Bone Marrow Macrophages (BMMs)Bone Resorption AssaySignificant reduction in resorption pit formation
Table 2: Effect of this compound on Osteoclast-Related Gene Expression
GeneConcentration (µg/mL)Cell TypeFold Change (vs. RANKL alone)Reference
Nfatc150Murine BMMs[2]
c-Fos50Murine BMMs[2]
Trap50Murine BMMs[2]
Ctsk (Cathepsin K)50Murine BMMs[2]
Dcstamp> 10Murine BMMs[1]

Molecular Mechanisms of Action

This compound inhibits osteoclastogenesis by interfering with multiple RANKL-activated signaling pathways.

Inhibition of NF-κB Signaling

Upon RANKL binding to its receptor RANK, the NF-κB pathway is activated, a critical step for osteoclast differentiation. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of osteoclastogenic genes.[2]

Attenuation of MAPK Signaling

The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is another crucial downstream signaling cascade of RANKL. This compound has been demonstrated to attenuate the phosphorylation of ERK, thereby inhibiting its activation.[2] Some studies also indicate an inhibitory effect on JNK and p38 phosphorylation.[3][4]

Suppression of Calcium Signaling and NFATc1 Activation

RANKL induces oscillations in intracellular calcium levels, which in turn activates calcineurin. This phosphatase dephosphorylates the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), allowing its translocation to the nucleus where it acts as a master transcription factor for osteoclastogenesis. This compound abrogates these RANKL-induced calcium oscillations, leading to reduced NFATc1 activation and nuclear translocation.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on osteoclast formation.

In Vitro Osteoclastogenesis Assay

This assay is fundamental for assessing the direct effect of this compound on the differentiation of osteoclast precursors.

Materials:

  • Bone marrow cells from mice or rats

  • Macrophage colony-stimulating factor (M-CSF)

  • Receptor activator of nuclear factor kappa-B ligand (RANKL)

  • This compound

  • Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • TRAP staining kit

Procedure:

  • Isolate bone marrow cells from the femurs and tibias of mice or rats.

  • Culture the cells in α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3 days to generate bone marrow-derived macrophages (BMMs).

  • Plate the BMMs in 96-well plates at a density of 1 x 10^4 cells/well.

  • Induce osteoclast differentiation by adding 50 ng/mL RANKL and varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µg/mL).

  • Culture the cells for 5-7 days, replacing the medium every 2 days.

  • Fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts.

  • Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.

Bone Resorption (Pit) Assay

This assay evaluates the functional activity of mature osteoclasts by measuring their ability to resorb a bone-like substrate.

Materials:

  • Mature osteoclasts generated as described above

  • Bone resorption assay plates (e.g., coated with calcium phosphate) or dentin slices

  • Toluidine blue or other suitable stain for visualizing resorption pits

  • Microscope with imaging software

Procedure:

  • Generate mature osteoclasts on the bone resorption substrate by culturing BMMs with M-CSF and RANKL for 7-9 days.

  • Treat the mature osteoclasts with varying concentrations of this compound for 48 hours.

  • Remove the cells from the substrate using a cell scraper or sonication.

  • Stain the substrate with Toluidine blue to visualize the resorption pits.

  • Capture images of the pits using a microscope and quantify the resorbed area using image analysis software (e.g., ImageJ).[5][6]

Western Blot Analysis

This technique is used to quantify the levels of key signaling proteins to elucidate the molecular mechanism of this compound's action.

Materials:

  • BMMs

  • RANKL

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-IκBα, anti-NFATc1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Starve BMMs for 2-4 hours in serum-free medium.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Stimulate the cells with RANKL (50 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Lyse the cells and collect the protein extracts.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Visualizations

Signaling Pathway Diagram

Cyanidin_Chloride_Signaling_Pathway cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits NFkB_Pathway NF-κB Pathway TRAF6->NFkB_Pathway MAPK_Pathway MAPK Pathway TRAF6->MAPK_Pathway PLCg PLCγ TRAF6->PLCg Gene_Expression Osteoclast-specific Gene Expression NFkB_Pathway->Gene_Expression IKK IKK NFkB_Pathway->IKK c_Fos c-Fos MAPK_Pathway->c_Fos ERK ERK MAPK_Pathway->ERK Ca_Signaling Ca²⁺ Signaling PLCg->Ca_Signaling Calcineurin Calcineurin Ca_Signaling->Calcineurin NFATc1_inactive NFATc1-P Calcineurin->NFATc1_inactive NFATc1_active NFATc1 NFATc1_inactive->NFATc1_active Dephosphorylation NFATc1_active->Gene_Expression Nuclear Translocation c_Fos->NFATc1_active Amplifies Osteoclastogenesis Osteoclastogenesis Gene_Expression->Osteoclastogenesis Cyanidin_Chloride This compound Cyanidin_Chloride->NFkB_Pathway Inhibits Cyanidin_Chloride->MAPK_Pathway Inhibits Cyanidin_Chloride->Ca_Signaling Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases NFkB->Gene_Expression Nuclear Translocation p_ERK p-ERK ERK->p_ERK Phosphorylation p_ERK->c_Fos

Caption: Signaling pathway of this compound's inhibitory effect on osteoclastogenesis.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Assessments start Start: Isolate Bone Marrow Cells bmm_culture Culture with M-CSF to generate BMMs start->bmm_culture osteoclast_induction Induce Osteoclastogenesis (RANKL + this compound) bmm_culture->osteoclast_induction trap_staining TRAP Staining (Osteoclast Number) osteoclast_induction->trap_staining bone_resorption Bone Resorption Assay (Osteoclast Function) osteoclast_induction->bone_resorption western_blot Western Blot (Signaling Proteins) osteoclast_induction->western_blot qpcr qRT-PCR (Gene Expression) osteoclast_induction->qpcr end End: Data Analysis and Interpretation trap_staining->end bone_resorption->end western_blot->end qpcr->end

Caption: General experimental workflow for studying this compound's effect on osteoclasts.

References

Neuroprotective Effects of Cyanidin Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin Chloride (CyCl) is a naturally occurring anthocyanin found in various fruits and vegetables, notable for its potent antioxidant and anti-inflammatory properties. Emerging research has highlighted its significant neuroprotective potential, positioning it as a promising candidate for the development of novel therapeutics against neurodegenerative diseases. This technical guide provides an in-depth overview of the core mechanisms underlying the neuroprotective effects of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating oxidative stress and neuroinflammation, and modulating key intracellular signaling pathways crucial for neuronal survival and function.

Attenuation of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key pathological feature in many neurodegenerative disorders. This compound effectively counteracts oxidative stress through two primary mechanisms: direct scavenging of free radicals and enhancement of the endogenous antioxidant defense system.

Modulation of Neuroinflammation

Neuroinflammation, mediated by glial cells such as microglia and astrocytes, contributes significantly to neuronal damage in neurodegenerative diseases. This compound has been shown to suppress neuroinflammatory responses by inhibiting the activation of pro-inflammatory signaling pathways.

Regulation of Key Signaling Pathways

This compound's neuroprotective effects are intricately linked to its ability to modulate several critical intracellular signaling pathways that govern cell survival, apoptosis, and inflammatory responses.

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a primary regulator of endogenous antioxidant defenses. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes include those encoding for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC).

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS). This compound has been demonstrated to inhibit the activation of the NF-κB pathway, thereby reducing the expression of these inflammatory mediators.[1]

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Activation of this pathway promotes neuronal survival and protects against apoptotic cell death. Studies have shown that Cyanidin can modulate this pathway, contributing to its neuroprotective effects.[1][2]

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes cascades such as ERK, JNK, and p38 MAPK, is involved in a wide range of cellular processes, including inflammation, apoptosis, and synaptic plasticity. Dysregulation of MAPK signaling is implicated in the pathogenesis of several neurodegenerative diseases.[3] Cyanidin has been shown to modulate MAPK signaling, which may contribute to its neuroprotective actions.[4]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from various studies investigating the neuroprotective effects of this compound and its derivatives.

Table 1: Effects of Cyanidin Derivatives on Cholinergic Function and Oxidative Stress Markers in an AlCl₃-Induced Zebrafish Model of Alzheimer's Disease [5][6][7]

ParameterModel Group (AlCl₃)Cyanidin-3-O-rutinoside (C3R) + AlCl₃Cyanidin-3-O-sophoroside (C3S) + AlCl₃Cyanidin-3-O-xyloside (C3X) + AlCl₃Donepezil (Dpz) + AlCl₃
AChE Activity Significantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
SOD Activity Significantly DecreasedSignificantly Increased (p < 0.05)Significantly Increased (p < 0.05)Significantly Increased (p < 0.05)Significantly Increased (p < 0.05)
GSH Level Significantly DecreasedSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
MDA Level Significantly IncreasedSignificantly Decreased (p < 0.05)Significantly Decreased (p < 0.05)Significantly Decreased (p < 0.05)Significantly Decreased (p < 0.05)

Table 2: Effect of Cyanidin on Neuronal Cell Viability [8]

Cell LineTreatmentConcentrationIncubation TimeCell Viability (%)
PC12Aβ (10 µM)-24h60.2%
PC12Aβ (10 µM) + Cyanidin40 µM24h79.2%
PC12Aβ (10 µM) + Cyanidin80 µM24h94.4%

Table 3: Effect of Cyanidin on Reactive Oxygen Species (ROS) Production in PC12 Cells [8]

TreatmentConcentrationROS Level (% of Control)
Aβ (10 µM)-226.3%
Aβ (10 µM) + Cyanidin20 µM198.3%
Aβ (10 µM) + Cyanidin40 µM153.8%
Aβ (10 µM) + Cyanidin80 µM118.1%

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.

Western Blotting for Signaling Pathway Proteins

Objective: To quantify the expression levels of total and phosphorylated proteins in the Nrf2, NF-κB, PI3K/Akt, and MAPK signaling pathways.

Protocol:

  • Sample Preparation:

    • Culture neuronal cells (e.g., SH-SY5Y, PC12) or dissect brain tissue from animal models.

    • Treat cells or animals with this compound at desired concentrations and time points, alongside appropriate controls (e.g., vehicle, disease model without treatment).

    • Lyse cells or homogenize tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) per lane onto a 10-12% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions:

      • Rabbit anti-Nrf2: 1:1000[9]

      • Rabbit anti-NF-κB p65: 1:1000

      • Rabbit anti-phospho-IκBα: 1:1000

      • Rabbit anti-IκBα: 1:1000

      • Rabbit anti-phospho-Akt (Ser473): 1:500[10]

      • Rabbit anti-Akt: 1:1000[10]

      • Rabbit anti-phospho-ERK1/2: 1:1000[10]

      • Rabbit anti-ERK1/2: 1:1000[10]

      • Mouse anti-β-actin (loading control): 1:5000

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with HRP-conjugated secondary antibodies (e.g., goat anti-rabbit IgG-HRP, goat anti-mouse IgG-HRP) at a dilution of 1:5000 to 1:20000 for 1 hour at room temperature.[9]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

Superoxide Dismutase (SOD) Activity Assay in Brain Tissue

Objective: To measure the activity of the antioxidant enzyme SOD in brain tissue samples.

Protocol:

  • Sample Preparation:

    • Excise approximately 60 mg of brain tissue.

    • Wash with saline and homogenize in 500 µL of ice-cold sucrose buffer (0.25 M sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4).

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for the assay.

  • Assay Procedure (using a commercial kit based on WST-1 method):

    • Prepare a standard curve using known concentrations of SOD.

    • In a 96-well plate, add 20 µL of the sample supernatant or standard to the appropriate wells.

    • Add 200 µL of the WST working solution to each well.

    • Initiate the reaction by adding 20 µL of the enzyme working solution (containing xanthine oxidase).

    • Incubate the plate at 37°C for 20 minutes.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of inhibition of the WST-1 reduction for each sample and standard.

    • Determine the SOD activity in the samples by comparing their inhibition percentage to the standard curve. The activity is typically expressed as units per milligram of protein.

Malondialdehyde (MDA) Assay in Brain Tissue

Objective: To quantify the level of lipid peroxidation in brain tissue by measuring MDA, a major byproduct.

Protocol:

  • Sample Preparation:

    • Homogenize approximately 30 mg of brain tissue in 500 µL of antioxidant PBS solution on an ice bath.

    • Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C.

    • Collect 200 µL of the supernatant.

  • Assay Procedure (Thiobarbituric Acid Reactive Substances - TBARS assay):

    • Prepare a standard curve using known concentrations of MDA.

    • To 200 µL of the sample supernatant or standard, add 200 µL of Lysis Buffer and mix thoroughly.

    • Add 300 µL of the thiobarbituric acid (TBA) working solution to each tube and mix well.

    • Incubate the tubes at 100°C for 15 minutes.

    • Cool the tubes in an ice bath for 5 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer 200 µL of the supernatant to a clear 96-well plate.

  • Measurement and Calculation:

    • Measure the absorbance at 532 nm using a microplate reader.

    • Calculate the concentration of MDA in the samples based on the standard curve. The results are typically expressed as nanomoles of MDA per milligram of protein.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.

G cluster_0 Oxidative Stress cluster_1 This compound Intervention cluster_2 Nrf2/ARE Pathway (Antioxidant Response) ROS Reactive Oxygen Species (ROS) CyCl Cyanidin Chloride ROS->CyCl induces Keap1 Keap1 CyCl->Keap1 inhibits Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto sequesters and promotes degradation Nrf2_nucl Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucl translocation ARE ARE Nrf2_nucl->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, GCLC) ARE->Antioxidant_Enzymes upregulates expression Antioxidant_Enzymes->ROS neutralizes G cluster_0 Pro-inflammatory Stimulus cluster_1 This compound Intervention cluster_2 NF-κB Signaling Pathway (Inflammation) Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK activates CyCl Cyanidin Chloride CyCl->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB_cyto NF-κB (cytoplasm) IkBa->NFkB_cyto inhibits NFkB_nucl NF-κB (nucleus) NFkB_cyto->NFkB_nucl translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nucl->Pro_inflammatory_Genes upregulates expression G cluster_0 Neuroprotective Stimulus cluster_1 This compound Intervention cluster_2 PI3K/Akt Signaling Pathway (Survival) Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K activates CyCl Cyanidin Chloride CyCl->PI3K modulates Akt Akt PI3K->Akt activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival G cluster_0 Cellular Stress cluster_1 This compound Intervention cluster_2 MAPK Signaling Pathway Stress Cellular Stress MAPKKK MAPKKK Stress->MAPKKK activates CyCl Cyanidin Chloride CyCl->MAPKKK modulates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis) MAPK->Cellular_Response G cluster_0 Experimental Design cluster_1 Biochemical Assays cluster_2 Functional Assays cluster_3 Data Analysis and Interpretation Model In vitro (Neuronal Cells) or In vivo (Animal Model) Treatment Treatment with This compound Model->Treatment Oxidative_Stress_Assays Oxidative Stress Assays (SOD, MDA, GSH) Treatment->Oxidative_Stress_Assays Western_Blot Western Blotting (Signaling Proteins) Treatment->Western_Blot Cell_Viability Cell Viability Assays (MTT, LDH) Treatment->Cell_Viability Behavioral_Tests Behavioral Tests (Animal Models) Treatment->Behavioral_Tests Data_Analysis Statistical Analysis Oxidative_Stress_Assays->Data_Analysis Western_Blot->Data_Analysis Cell_Viability->Data_Analysis Behavioral_Tests->Data_Analysis Conclusion Conclusion on Neuroprotective Efficacy and Mechanisms Data_Analysis->Conclusion

References

Methodological & Application

Application Note: Quantification of Cyanidin Chloride using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyanidin chloride is a prominent anthocyanidin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many fruits, flowers, and vegetables. As a potent antioxidant, this compound and its glycosides are of significant interest to the pharmaceutical, nutraceutical, and food science industries for their potential health benefits, including anti-inflammatory and neuroprotective effects.[1] Accurate and precise quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, providing a comprehensive protocol for researchers, scientists, and drug development professionals. The method described herein is specific, sensitive, accurate, and precise for its intended purpose.[2]

Principle of the Method

This method utilizes reversed-phase HPLC (RP-HPLC) coupled with a Diode Array Detector (DAD) or a UV-Vis detector for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase. The mobile phase consists of an acidified aqueous solution and an organic solvent, which ensures the stability of the flavylium cation form of cyanidin, the form that is readily detectable. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from this compound reference standards.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥95% purity by HPLC)[3]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)

  • Heptanesulfonate acid sodium salt (for ion-pairing, optional)[2]

  • Water (deionized or Milli-Q)

  • Hydrochloric acid (HCl)

  • Dimethyl sulfoxide (DMSO)[1][4]

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV-Vis detector is required.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Conditions
HPLC System Agilent 1100/1200 series or equivalent
Column C18, 4.6 mm × 150 mm, 5 µm particle size[2]
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 530 nm[2]
Run Time Approximately 15 minutes

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
10.07030
12.0595
15.0955
Preparation of Standard Solutions

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acidified methanol (0.1% HCl) or DMSO. This stock solution should be stored at -20°C and protected from light.[5]

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions should be prepared fresh daily.

Sample Preparation

The choice of sample preparation method will depend on the matrix. Below are protocols for solid and liquid samples. Anthocyanins are more stable at a low pH; therefore, acidification of the sample is a critical step.[5]

For Solid Samples (e.g., plant material, tablets):

  • Homogenize the sample to a fine powder.

  • Accurately weigh a portion of the powdered sample (e.g., 1 g).

  • Extract the sample with an appropriate volume (e.g., 10 mL) of acidified methanol (0.1% HCl) or a mixture of acetone, water, and an acidifier like TFA.[6][7]

  • Sonicate the mixture for 15-20 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm membrane filter prior to injection.

For Liquid Samples (e.g., plasma, juice):

  • Acidify the liquid sample to approximately pH 2 with a suitable acid (e.g., formic acid).[5]

  • For plasma samples, protein precipitation can be performed by adding acidified acetonitrile (1% formic acid), followed by centrifugation.[8]

  • Alternatively, Solid Phase Extraction (SPE) can be used for cleaner samples and better recovery.[5][8]

  • Filter the final extract through a 0.45 µm membrane filter before injection.

Experimental Workflow for Sample Preparation

G cluster_solid Solid Sample Preparation cluster_liquid Liquid Sample Preparation Solid_Sample Homogenized Solid Sample Extraction Extract with Acidified Solvent Solid_Sample->Extraction Sonication Sonicate Extraction->Sonication Centrifugation_S Centrifuge Sonication->Centrifugation_S Supernatant_S Collect Supernatant Centrifugation_S->Supernatant_S Filtration_S Filter (0.45 µm) Supernatant_S->Filtration_S HPLC_Injection Inject into HPLC Filtration_S->HPLC_Injection Liquid_Sample Liquid Sample Acidification Acidify to pH ~2 Liquid_Sample->Acidification Protein_Precipitation Protein Precipitation (optional) Acidification->Protein_Precipitation Centrifugation_L Centrifuge Protein_Precipitation->Centrifugation_L Supernatant_L Collect Supernatant Centrifugation_L->Supernatant_L Filtration_L Filter (0.45 µm) Supernatant_L->Filtration_L Filtration_L->HPLC_Injection

Caption: Workflow for Solid and Liquid Sample Preparation.

Method Validation and Performance

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[9] Typical validation parameters are summarized below.

Table 3: Method Validation Parameters

ParameterTypical SpecificationExample Result
Linearity (R²) ≥ 0.990.9995
Range (µg/mL) 1 - 1001 - 100
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Accuracy (% Recovery) 80 - 120%98.5 - 102.1%
Precision (% RSD) ≤ 2%< 1.5%
Specificity No interfering peaks at the retention time of this compoundConfirmed by peak purity analysis

Note: These values are examples and should be established for each specific application and laboratory.

Data Analysis

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Logical Workflow for HPLC Analysis

G Start Prepare Standards & Samples HPLC HPLC Analysis Start->HPLC Data Acquire Chromatographic Data HPLC->Data Calibration Generate Calibration Curve Data->Calibration Quantification Quantify this compound in Samples Data->Quantification Calibration->Quantification Report Generate Report Quantification->Report

Caption: Logical Workflow for HPLC Quantification.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound in various sample matrices. Adherence to the specified protocols for sample preparation and chromatographic conditions, along with proper method validation, will ensure accurate and reproducible results. This method is well-suited for routine quality control and research applications in the pharmaceutical and related industries.

References

Application Notes and Protocols for the Extraction of Cyanidin Chloride from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin chloride is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue pigmentation in many flowers, fruits, and vegetables.[1][2] Beyond its role as a natural colorant, this compound and its glycosides exhibit a wide range of bioactive properties, including potent antioxidant, anti-inflammatory, and potential therapeutic effects, making it a compound of significant interest in the pharmaceutical and nutraceutical industries.[2] The effective extraction and purification of this compound from plant matrices are critical preliminary steps for its study and application.

This document provides a comprehensive overview and detailed protocols for the extraction, purification, and quantification of this compound from plant materials.

Principles of Extraction

The extraction of this compound from plant sources is primarily based on the principle of solid-liquid extraction, leveraging the polarity of the molecule.[3][4] As polar compounds, anthocyanins like this compound are most effectively dissolved in polar solvents.[1][5] The selection of an appropriate solvent system is crucial for achieving high extraction efficiency while minimizing the degradation of the target compound.

Key factors influencing the extraction process include:

  • Solvent Type and Composition: Polar solvents such as methanol, ethanol, acetone, and water are commonly employed.[1][4][5] Often, these solvents are used in aqueous mixtures to enhance their efficacy.[6]

  • Acidification: The addition of a small amount of acid (e.g., hydrochloric acid, formic acid, acetic acid) to the extraction solvent is critical.[1][4] Acidification helps to stabilize the flavylium cation form of cyanidin, which is the most stable and colored form of the molecule, and improves extraction efficiency by disrupting plant cell membranes.[1][4]

  • Temperature: While moderate heating can enhance extraction by increasing solvent penetration, high temperatures can lead to the degradation of anthocyanins.[3]

  • Solid-to-Liquid Ratio: This ratio impacts the concentration gradient and, consequently, the extraction efficiency.

  • Extraction Time: Sufficient time is required for the solvent to penetrate the plant tissue and dissolve the target compounds.

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction of this compound

This protocol describes a standard method for extracting this compound from fresh or dried plant material using an acidified solvent.

Materials and Reagents:

  • Plant material (e.g., berries, flowers, leaves), fresh or lyophilized[7]

  • Extraction Solvent: Methanol or Ethanol (HPLC grade)[4]

  • Acidifying Agent: Hydrochloric acid (HCl), Formic acid, or Acetic acid[4]

  • Grinder or blender

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper or 0.45 µm syringe filter)

Procedure:

  • Sample Preparation:

    • For fresh plant material, wash thoroughly and pat dry.

    • For dried material, ensure it is free from contaminants.[7]

    • Grind the plant material into a fine powder to increase the surface area for extraction.[8]

  • Extraction:

    • Prepare the extraction solvent. A common and effective solvent is methanol acidified with 0.1% HCl (v/v).[8] For acylated anthocyanins, which are sensitive to mineral acids, organic acids like formic or acetic acid are recommended.[3]

    • Combine the powdered plant material with the acidified solvent in a flask. A typical solid-to-liquid ratio is 1:10 to 1:50 (g/mL).[9]

    • Macerate the mixture by stirring or shaking for a predetermined period (e.g., 1-24 hours) at a controlled temperature (e.g., 4°C or room temperature) in the dark to prevent degradation.[1][2]

  • Separation and Concentration:

    • Separate the solid residue from the liquid extract by centrifugation (e.g., 4000 rpm for 15 minutes) or filtration.[8]

    • Collect the supernatant and, if necessary, re-extract the residue to maximize yield.[8]

    • Combine the supernatants and concentrate the extract using a rotary evaporator at a temperature below 40°C to avoid thermal degradation.[3]

  • Purification (Optional):

    • The crude extract can be further purified using techniques such as solid-phase extraction (SPE) or column chromatography to remove unwanted compounds like sugars, proteins, and other flavonoids.[4]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a modern technique that utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.

Materials and Reagents:

  • Same as Protocol 1

  • Ultrasonic bath or probe sonicator

Procedure:

  • Sample Preparation and Mixing:

    • Prepare the sample and extraction solvent as described in Protocol 1.

    • Place the flask containing the sample and solvent mixture into an ultrasonic bath.

  • Ultrasonication:

    • Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) for a shorter duration compared to conventional methods (e.g., 15-60 minutes).[3]

    • Monitor and control the temperature of the water bath to prevent overheating of the sample.

  • Separation and Concentration:

    • Follow the same procedure for separation and concentration as outlined in Protocol 1.

Data Presentation

The efficiency of different extraction protocols can be compared by quantifying the yield of this compound. The following tables provide a summary of typical parameters and their effects on extraction.

Table 1: Comparison of Solvents for this compound Extraction

Solvent SystemTypical RatioAcidificationRelative EfficiencyReference
Methanol85% aqueous0.1% HClHigh[8]
Ethanol70% aqueous1% Acetic AcidHigh[4]
Acetone70% aqueous0.01% TFAModerate-High[10]
Water100%Citric Acid BufferModerate[5][9]

Table 2: Comparison of Extraction Methods

MethodTemperatureDurationAdvantagesDisadvantages
MacerationRoom Temp / 4°C1-24 hoursSimple, low costTime-consuming, lower efficiency
Ultrasound-Assisted< 40°C15-60 minutesFast, efficient, less solventRequires specialized equipment
Microwave-Assisted40-70°C5-15 minutesVery fast, high yieldPotential for thermal degradation

Purification and Quantification

Purification: Solid-Phase Extraction (SPE)

SPE is a common method for cleaning up the crude extract.

Procedure:

  • Column Conditioning: Condition a C18 SPE cartridge by passing methanol followed by acidified water (pH ~2).

  • Sample Loading: Load the concentrated crude extract onto the cartridge.

  • Washing: Wash the cartridge with acidified water to remove sugars and other polar impurities.

  • Elution: Elute the anthocyanins, including this compound, with acidified methanol.

Quantification: pH Differential Method

This is a rapid and simple spectrophotometric method for determining the total anthocyanin content.

Procedure:

  • Prepare two dilutions of the extract: one with potassium chloride buffer (pH 1.0) and another with sodium acetate buffer (pH 4.5).

  • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λvis-max, typically around 520 nm for cyanidin) and at 700 nm (to correct for haze).

  • Calculate the absorbance (A) = (Aλvis-max – A700)pH 1.0 – (Aλvis-max – A700)pH 4.5.

  • Calculate the total anthocyanin concentration (mg/L) = (A x MW x DF x 1000) / (ε x L), where MW is the molecular weight of cyanidin-3-glucoside (449.2 g/mol ), DF is the dilution factor, ε is the molar absorptivity (26,900 L·mol⁻¹·cm⁻¹), and L is the cuvette pathlength (1 cm).[11][12]

Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC provides a more accurate quantification of specific anthocyanins like this compound.

Procedure:

  • Sample Preparation: Filter the purified extract through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.[13]

    • Mobile Phase: A gradient of two solvents, typically (A) acidified water (e.g., with 0.1% TFA) and (B) an organic solvent like methanol or acetonitrile with 0.1% TFA.[13]

    • Detection: UV-Vis detector set at ~520 nm.[13]

  • Quantification: Create a standard curve using a certified this compound standard.[13] Compare the peak area of the sample to the standard curve to determine the concentration.

Visualizations

Extraction_Workflow Plant_Material Plant Material (Fresh or Dried) Grinding Grinding/Homogenization Plant_Material->Grinding Extraction Solid-Liquid Extraction (e.g., Maceration, UAE) Grinding->Extraction Separation Centrifugation/Filtration Extraction->Separation Solvent Acidified Solvent (e.g., Methanol/HCl) Solvent->Extraction Crude_Extract Crude Extract Separation->Crude_Extract Concentration Rotary Evaporation Crude_Extract->Concentration Concentrated_Extract Concentrated Extract Concentration->Concentrated_Extract Purification Purification (e.g., SPE) Concentrated_Extract->Purification Purified_Extract Purified this compound Purification->Purified_Extract Quantification Quantification (pH Differential or HPLC) Purified_Extract->Quantification Final_Product Analyzed this compound Quantification->Final_Product

Caption: Workflow for this compound Extraction.

Cyanidin_Signaling_Pathway cluster_group1 Cyanidin This compound ROS Reactive Oxygen Species (ROS) Cyanidin->ROS Scavenges Antioxidant_Enzymes Upregulation of Antioxidant Enzymes Cyanidin->Antioxidant_Enzymes Induces NFkB NF-κB Pathway Cyanidin->NFkB Inhibits Cellular_Stress Cellular Oxidative Stress ROS->Cellular_Stress Antioxidant_Enzymes->Cellular_Stress Reduces Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Activates Inflammation Inflammation Inflammatory_Cytokines->Inflammation Cell_Protection Cellular Protection

References

Application Notes: Solid-Phase Extraction for Cyanidin Chloride Purification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyanidin chloride is a prominent anthocyanin, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue colors in many fruits, vegetables, and flowers.[1][2][3] Beyond its role as a natural colorant, this compound and its glycosides exhibit significant antioxidant, anti-inflammatory, and vasoprotective properties, making them of great interest to the pharmaceutical, nutraceutical, and food industries.[1][] However, crude extracts from natural sources contain numerous impurities such as sugars, organic acids, and other phenolic compounds that can interfere with downstream applications and accelerate anthocyanin degradation.[5] Solid-phase extraction (SPE) is a robust and efficient chromatographic technique for the purification and concentration of this compound from these complex matrices.[6][7]

This document provides detailed application notes and protocols for the purification of this compound using solid-phase extraction.

Principle of Solid-Phase Extraction for this compound

SPE operates on the principle of differential partitioning of a compound between a liquid phase (the sample matrix and solvents) and a solid stationary phase (the sorbent).[7] For this compound, which is a polar and often charged molecule, several SPE chemistries can be employed:

  • Reversed-Phase SPE (e.g., C18, HLB): In this mode, the non-polar stationary phase retains moderately polar to non-polar compounds from a polar mobile phase. While cyanidin itself is polar, it possesses sufficient hydrophobic character to be retained on reversed-phase sorbents, allowing for the removal of highly polar impurities like sugars and organic acids. Hydrophilic-Lipophilic Balanced (HLB) sorbents offer good retention for a broader range of compounds, including polar analytes.

  • Cation-Exchange SPE: At low pH (typically < 2), the flavylium cation form of cyanidin is positively charged. This allows it to be strongly retained by a negatively charged cation-exchange sorbent. Neutral and anionic impurities are not retained and can be washed away. The purified this compound is then eluted by increasing the pH or using a high-salt buffer to disrupt the ionic interaction.

  • Mixed-Mode SPE (Cation-Exchange and Reversed-Phase): This approach combines the selectivity of both reversed-phase and ion-exchange mechanisms to achieve high purity.[8] This is particularly effective for removing non-anthocyanin phenolics.[8]

Experimental Workflow for this compound Purification

The general workflow for the solid-phase extraction of this compound involves several key steps, as illustrated in the diagram below. The process begins with a crude extract, which is then passed through an SPE cartridge to isolate the target molecule.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction Protocol cluster_analysis Analysis & Downstream Processing start Crude this compound Extract (e.g., from berries, black rice) conditioning 1. Sorbent Conditioning (e.g., Methanol, followed by acidified water) start->conditioning Introduce sample equilibration 2. Sorbent Equilibration (Acidified water, pH 2-3) conditioning->equilibration loading 3. Sample Loading (Apply crude extract to the cartridge) equilibration->loading washing 4. Washing (Remove sugars, organic acids, etc. with acidified water or mild organic solvent) loading->washing Impurities to waste elution 5. Elution (Elute this compound with acidified methanol or ethanol) washing->elution Target compound collection analysis Purity & Quantity Analysis (HPLC-DAD, LC-MS) elution->analysis end Purified this compound analysis->end

Caption: General workflow for the solid-phase extraction of this compound.

Data on SPE Purification of Cyanidin and Related Anthocyanins

The choice of sorbent and elution conditions significantly impacts the recovery and purity of the final product. The following table summarizes quantitative data from various studies on the purification of cyanidin and other anthocyanins using SPE.

Sorbent TypeAnalyte/SourceRecovery Rate (%)Purity (%)Reference
Magnetic Nanoparticles (SCMNPs)This compound & Pelargonidin Chloride80.0 - 97.6Not Specified[9]
Cation-Exchange/Reversed-PhaseAnthocyanins from various sourcesExcellent> 99 (for 8 of 12 sources)[8]
Oasis HLB followed by DSC-MCAXAnthocyanins from various sourcesNot SpecifiedHigh Purity[10][11]
C18Cyanidin-3-O-glucoside from rat plasma68.36Not Specified[12]
PoraPak™ RxnAnthocyanins from AçaíNot Specified5-fold concentration increase[13]
PrepLC/FlashCyanidin-3-glucoside from Black RiceNot Specified99.0[14]

Detailed Experimental Protocols

The following are generalized protocols for the purification of this compound using different SPE sorbents. It is recommended to optimize the volumes and solvent compositions for specific sample matrices and desired purity levels.

Protocol 1: Reversed-Phase SPE using a C18 Cartridge

This protocol is suitable for the general cleanup of this compound extracts, primarily removing polar impurities.

Materials:

  • SPE Cartridge: C18 (e.g., 500 mg bed weight in a 3 mL tube)

  • Crude this compound extract, acidified to pH 2-3

  • Methanol (HPLC grade)

  • Deionized water, acidified with 0.1% HCl or formic acid (pH ~2)

  • Elution Solvent: Methanol acidified with 0.1% HCl or formic acid

  • SPE vacuum manifold

Methodology:

  • Sorbent Conditioning: Pass 5 mL of methanol through the C18 cartridge to wet the sorbent and activate the stationary phase. Do not allow the sorbent to dry.

  • Sorbent Equilibration: Flush the cartridge with 5 mL of acidified deionized water (pH 2). This prepares the sorbent for the aqueous sample.

  • Sample Loading: Load the acidified crude extract onto the cartridge. The volume will depend on the concentration of anthocyanins and the capacity of the sorbent. Apply a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5-10 mL of acidified deionized water to elute sugars, organic acids, and other highly polar impurities.

  • Elution: Elute the retained this compound with 2-5 mL of acidified methanol. Collect the colored eluate. The volume can be optimized to maximize concentration.

  • Post-Elution: The collected fraction can be concentrated under a stream of nitrogen or using a rotary evaporator if necessary. Store the purified extract at -20°C in the dark.[2][3]

Protocol 2: Mixed-Mode SPE using Cation-Exchange

This protocol leverages the positive charge of cyanidin at low pH for highly selective purification.

Materials:

  • SPE Cartridge: Mixed-mode cation-exchange (e.g., MCX)

  • Crude this compound extract, dissolved in 0.1% formic acid in water

  • Methanol (HPLC grade)

  • Activation Solvent: Methanol with 1% HCl

  • Equilibration Solvent: 0.1% formic acid in water

  • Washing Solvent: Methanol with 1% HCl

  • Elution Solvent: 1:1 solution of methanol and a pH 6.0 buffer (e.g., 10 mM potassium phosphate)

Methodology:

  • Sorbent Activation: Activate the cartridge with 3 bed volumes of methanol containing 1% HCl.[11]

  • Sorbent Equilibration: Equilibrate the cartridge with 3 bed volumes of 0.1% formic acid in water.[11]

  • Sample Loading: Load the crude extract onto the cartridge. At this low pH, cyanidin will be positively charged and will bind to the cation-exchange sorbent.

  • Washing: Wash the cartridge with 20 bed volumes of methanol with 1% HCl to remove non-anthocyanin compounds.[11]

  • Elution: Elute the purified cyanidin by passing 20 bed volumes of a 1:1 solution of methanol and pH 6.0 buffer through the cartridge.[11] The increase in pH neutralizes the positive charge on the cyanidin, releasing it from the sorbent.

  • Post-Elution: The collected fraction should be immediately acidified to stabilize the cyanidin and can then be further processed or analyzed.

Logical Relationship for Sorbent Selection

The choice of SPE sorbent is critical and depends on the nature of the impurities and the desired final purity of the this compound. The following diagram illustrates a decision-making process for selecting an appropriate SPE strategy.

Sorbent_Selection start Goal: Purify this compound Extract impurity_check What are the primary impurities? start->impurity_check polar_impurities Highly Polar Impurities (Sugars, Organic Acids) impurity_check->polar_impurities Polar phenolic_impurities Other Phenolic Compounds (Similar polarity to Cyanidin) impurity_check->phenolic_impurities Mixed/Less Polar rp_spe Use Reversed-Phase SPE (e.g., C18, HLB) polar_impurities->rp_spe mm_spe Use Mixed-Mode or Cation-Exchange SPE phenolic_impurities->mm_spe two_step_spe Consider a Two-Step SPE (e.g., HLB then Cation-Exchange) rp_spe->two_step_spe For higher purity mm_spe->two_step_spe For complex matrices

Caption: Decision tree for selecting an SPE sorbent for this compound purification.

Conclusion

Solid-phase extraction is a versatile and powerful technique for the purification of this compound from complex natural extracts. By selecting the appropriate sorbent chemistry and optimizing the protocol, researchers can achieve high levels of purity and recovery, enabling further investigation into the biological activities of this compound and its application in various industries. The protocols provided herein serve as a starting point for method development, which should be tailored to the specific characteristics of the sample matrix and the desired final product specifications.

References

Application Notes and Protocols for Testing Cyanidin Chloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanidin Chloride is a naturally occurring anthocyanidin, a flavonoid that contributes to the red, purple, and blue colors of many fruits and vegetables.[1] Beyond its role as a pigment, this compound has garnered significant interest in the scientific community for its potent antioxidant, anti-inflammatory, and anticancer properties.[2][] These biological activities make it a promising candidate for further investigation in drug discovery and development.

This document provides detailed application notes and standardized protocols for testing the effects of this compound in various cell culture-based assays. The methodologies outlined here will enable researchers to assess its impact on cell viability, apoptosis, inflammatory responses, and oxidative stress, as well as to investigate its influence on key cellular signaling pathways.

Data Presentation: Summary of this compound's Biological Activity

The following tables summarize quantitative data on the effects of this compound from various studies. These tables are intended to provide a comparative overview and guide for experimental design.

Table 1: Cell Viability (MTT Assay)

Cell LineThis compound Concentration (µM)Incubation Time (hours)% Inhibition of Cell ViabilityIC50 Value (µM)
HCT116 (Colon Cancer)10, 25, 5024, 48, 72Dose and time-dependent decreaseNot explicitly stated
HT29 (Colon Cancer)10, 25, 5024, 48, 72Dose and time-dependent decrease~57 (for 24h)
SW620 (Colon Cancer)10, 25, 5024, 48, 72Dose and time-dependent decreaseNot explicitly stated
MCF-7 (Breast Cancer)110 µg/mL (~238 µM)2450%110 µg/mL (~238 µM)
HS578T (Breast Cancer)10, 3048Dose-dependent increase in cell deathNot explicitly stated
SPCA-1 (Lung Cancer)50, 100, 200 µg/mL48Dose-dependent inhibition141.08 µg/mL (~305 µM)

Table 2: Apoptosis (Annexin V-FITC Assay)

Cell LineThis compound Concentration (µM)Incubation Time (hours)% Apoptotic Cells (Early + Late)
HCT116 (Colon Cancer)50, 10024Dose-dependent increase
HT29 (Colon Cancer)50, 10024Dose-dependent increase
MCF-7 (Breast Cancer)110 µg/mL (~238 µM)2451.5%
HS578T (Breast Cancer)10, 3048Dose-dependent increase
SPCA-1 (Lung Cancer)50, 100, 200 µg/mLNot specified12.0%, 19.7%, 21.8% (early apoptosis)
U87 (Glioblastoma)40 µg/mL (~86 µM)2432%

Table 3: Anti-inflammatory Effects (Nitric Oxide Production)

Cell LineTreatmentThis compound Concentration% Reduction in Nitric Oxide
RAW 264.7 (Macrophages)LPS-stimulatedNot specifiedInhibition of NO production observed

Note: Specific quantitative data on the percentage reduction of nitric oxide by this compound requires further targeted studies.

Table 4: Antioxidant Effects (Reactive Oxygen Species - ROS)

Cell LineTreatmentThis compound Concentration (µM)% Reduction in ROS
HMEC-1 (Endothelial Cells)Oxidative stress induced50Significant decrease

Note: Specific quantitative data on the percentage reduction of ROS by this compound requires further targeted studies.

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4]

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO or other suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.[6][7]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to convert MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration as described in the MTT assay protocol.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Anti-inflammatory Assay (Griess Assay for Nitric Oxide)

This colorimetric assay measures the production of nitrite, a stable metabolite of nitric oxide (NO), in the cell culture supernatant. It is used to assess the anti-inflammatory potential of this compound in cells like macrophages.[11]

Materials:

  • 24-well or 96-well cell culture plates

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (e.g., 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[11]

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent to each 50 µL of supernatant in a new 96-well plate.[11]

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition can be calculated relative to the LPS-stimulated control.

Antioxidant Assay (DCFH-DA Assay for Reactive Oxygen Species)

This assay measures the intracellular generation of reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[12]

Materials:

  • 96-well black, clear-bottom cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) solution (e.g., 10 mM stock in DMSO)

  • ROS-inducing agent (e.g., H₂O₂) as a positive control

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treatment: Treat the cells with different concentrations of this compound for a specified period.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells with serum-free medium. Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.[13]

  • Washing: Wash the cells three times with serum-free medium to remove excess probe.[13]

  • ROS Induction (Optional): If measuring the protective effect against an external ROS source, treat the cells with an ROS-inducing agent like H₂O₂.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader.[14]

  • Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. Calculate the percentage of ROS reduction in this compound-treated cells compared to the control (or ROS-induced) group.

Western Blot Analysis of Signaling Pathways

This protocol is for analyzing the protein expression levels of key components in the NF-κB and PI3K/Akt signaling pathways to elucidate the mechanism of action of this compound.

Materials:

  • 6-well or 10 cm cell culture dishes

  • Cell line of interest

  • Complete culture medium

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-p-IκBα, anti-Akt, anti-p-Akt, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with this compound as described previously.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Mandatory Visualization

Experimental Workflow

G cluster_prep Preparation cluster_assays Biological Assays cluster_mechanism Mechanism of Action cluster_analysis Data Analysis cell_culture Cell Culture treatment This compound Treatment cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V-FITC) treatment->apoptosis inflammation Anti-inflammatory Assay (Griess) treatment->inflammation antioxidant Antioxidant Assay (DCFH-DA) treatment->antioxidant western_blot Western Blot Analysis treatment->western_blot data_analysis Data Interpretation & Conclusion viability->data_analysis apoptosis->data_analysis inflammation->data_analysis antioxidant->data_analysis western_blot->data_analysis

Caption: General experimental workflow for testing this compound.

NF-κB Signaling Pathway

G cluster_pathway NF-κB Signaling Pathway CyCl This compound IKK IKK Complex CyCl->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits nucleus Nucleus NFkB->nucleus Translocates transcription Gene Transcription (Inflammation, Proliferation) nucleus->transcription Activates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

G cluster_pathway PI3K/Akt Signaling Pathway CyCl This compound PI3K PI3K CyCl->PI3K Inhibits Akt Akt PI3K->Akt Activates downstream Downstream Effectors (Cell Survival, Proliferation) Akt->downstream Promotes

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

References

In Vivo Experimental Design for Cyanidin Chloride Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design of studies involving Cyanidin Chloride. This document outlines detailed protocols for toxicity, pharmacokinetic, and efficacy studies, along with data presentation guidelines and visualizations of key signaling pathways.

Preclinical In Vivo Toxicity Assessment

A thorough evaluation of the toxicological profile of this compound is a critical first step in preclinical development. Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are followed for acute and subacute oral toxicity studies.

Acute Oral Toxicity (OECD 423)

This study provides information on the adverse effects of a single oral dose of this compound.[1][2][3][4]

Experimental Protocol:

  • Animal Model: Healthy, young adult Sprague-Dawley rats (8 weeks old) are used.[5][6] A single sex (typically females) is sufficient for the initial assessment.[1]

  • Housing and Acclimatization: Animals are housed in standard laboratory conditions (22 ± 3°C, 50-60% humidity, 12-hour light/dark cycle) and acclimatized for at least one week before the experiment.

  • Dosing:

    • Animals are fasted overnight (food, but not water) prior to dosing.[1]

    • This compound is administered orally by gavage at a starting dose of 300 mg/kg.[5][6] The substance is typically dissolved in a suitable vehicle like water or a 0.5% carboxymethyl cellulose (CMC) solution.

    • The volume administered should not exceed 2 mL/100g body weight for aqueous solutions.[2]

  • Observation:

    • Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.[5][6]

    • Observations are made continuously for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours, and daily thereafter.

  • Endpoint: The primary endpoint is mortality. The absence or presence of compound-related mortality determines the next step in the testing procedure, which may involve testing at lower or higher dose levels.[1]

Subacute Oral Toxicity (OECD 407)

This 28-day repeated-dose study provides information on the adverse effects of repeated oral administration of this compound.[7][8][9][10]

Experimental Protocol:

  • Animal Model: Adult Sprague-Dawley rats of both sexes are used.[5][6]

  • Groups: At least three dose groups and a control group are used, with a minimum of 5 animals per sex per group.[10]

  • Dosing:

    • This compound is administered orally by gavage daily for 28 days.[5][6]

    • Dose levels of 7.5, 15, and 30 mg/kg/day have been previously studied.[5][6]

  • Observations:

    • Daily clinical observations for signs of toxicity.

    • Weekly measurement of body weight and food consumption.

    • At the end of the study, blood samples are collected for hematological and clinical biochemistry analysis.

    • A gross necropsy is performed, and organ weights are recorded.

    • Histopathological examination of major organs is conducted.

  • Endpoint: The No Observed Adverse Effect Level (NOAEL) is determined. For this compound, the NOAEL has been established at 30 mg/kg/day in rats.[5][6]

Table 1: Summary of In Vivo Toxicity Data for this compound

Study TypeAnimal ModelDosageDurationKey FindingsReference
Acute Oral Toxicity (OECD 423) Sprague-Dawley Rats300 mg/kg (single dose)14 daysLD50 > 300 mg/kg. No adverse effects observed.[5][6]
Subacute Oral Toxicity (OECD 407) Sprague-Dawley Rats7.5, 15, 30 mg/kg/day28 daysNOAEL = 30 mg/kg/day. No significant alterations in organ weights, hematology, or histopathology.[5][6]

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats are commonly used.[11]

  • Administration: A single oral dose of this compound (e.g., 300 mg/kg) is administered by gavage.[11]

  • Blood Sampling: Blood samples are collected from the tail vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Plasma Analysis: Plasma concentrations of this compound and its metabolites are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

  • Data Analysis: PK parameters are calculated using non-compartmental analysis. Key parameters include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Elimination half-life.

Table 2: Summary of Pharmacokinetic Parameters for Cyanidin-3-O-galactoside (a Cyanidin Glycoside) in Rats

ParameterValue
Dose (Oral) 300 mg/kg
Cmax 2967.29 ± 556.71 ng/mL
Tmax 0.25 h
t1/2 0.77 ± 0.05 h
Clearance 101.84 ± 23.90 L/h/kg

Note: Data from a study on Cyanidin-3-O-galactoside, a closely related compound, is presented here as an example.[11]

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis acclimatization Animal Acclimatization (1 week) fasting Overnight Fasting acclimatization->fasting dosing Oral Gavage (this compound) fasting->dosing blood_collection Serial Blood Collection (0-24h) dosing->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep lcms LC-MS/MS Analysis plasma_prep->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis

Caption: this compound inhibits the NF-κB pathway by preventing IκBα degradation.

Nrf2 Signaling Pathway

This compound can activate the Nrf2 antioxidant response pathway. [13] Protocol for Analysis of Nrf2 Activation:

  • Nuclear and Cytoplasmic Protein Extraction: Tissues are processed to separate nuclear and cytoplasmic fractions using a specialized kit.

  • Western Blotting: Western blotting is performed as described above, using primary antibodies against Nrf2, Keap1, and downstream antioxidant enzymes (e.g., HO-1, NQO1).

  • Analysis: The nuclear translocation of Nrf2 is assessed by comparing its levels in the nuclear and cytoplasmic fractions. The expression of downstream target genes is also quantified.

Activation of the Nrf2 Signaling Pathway by this compound

G cluster_stress Oxidative Stress cluster_pathway Nrf2 Pathway cluster_activation Activation ros Reactive Oxygen Species (ROS) nrf2_release Nrf2 Dissociation from Keap1 ros->nrf2_release nrf2_trans Nrf2 Nuclear Translocation nrf2_release->nrf2_trans are_binding Nrf2 Binds to ARE nrf2_trans->are_binding gene_exp Antioxidant Gene Expression (e.g., HO-1, NQO1) are_binding->gene_exp cyanidin This compound cyanidin->nrf2_release Promotes

Caption: this compound promotes the activation of the Nrf2 antioxidant pathway.

By following these detailed application notes and protocols, researchers can effectively design and execute robust in vivo studies to evaluate the safety and efficacy of this compound for various therapeutic applications.

References

Preparing Cyanidin Chloride Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyanidin Chloride is a naturally occurring anthocyanidin, a flavonoid that is abundant in many red, purple, and blue fruits and vegetables. It is a potent antioxidant with demonstrated involvement in various cellular signaling pathways, making it a compound of significant interest in biomedical research and drug development. Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research applications.

Quantitative Data Summary

For ease of reference and comparison, the solubility and storage information for this compound are summarized in the table below.

SolventSolubilityStorage of Stock Solution
DMSO ≥33.3 mg/mL[1][2][3]-20°C for up to 1 month; -80°C for up to 6 months[3][4][5]
Ethanol ≥13.04 mg/mL[1][2][3]Short-term storage recommended; specific duration not widely documented.
Water ≥10.83 mg/mL (with gentle warming)[1][2][3]Not recommended for long-term storage; use freshly prepared solutions.[6]
Dimethylformamide (DMF) Approximately 25 mg/mL[6]Purge with inert gas; short-term storage recommended.[6]
Methanol Soluble[7]Store at -20°C, protected from light.[8]
0.1% Hydrochloric Acid Soluble[7]N/A

Note: When preparing stock solutions, it is recommended to use the batch-specific molecular weight provided on the product vial or Certificate of Analysis. To enhance solubility, gentle warming to 37°C and sonication can be employed.[3][5] It is also advised to prepare fresh working solutions from the stock solution for each experiment.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol is suitable for most in vitro cell culture experiments.

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass: Based on the molecular weight of this compound (322.7 g/mol ), calculate the mass needed to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.227 mg of this compound.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add solvent: Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If necessary, sonicate the solution for a few minutes or warm it gently to 37°C to aid dissolution.[3][5]

  • Aliquot and store: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3][5]

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4][5] Protect the solution from light.[8]

Protocol 2: Preparation of this compound for In Vivo Studies

This protocol provides a general guideline for preparing this compound for administration to animals. The final formulation may need to be optimized based on the specific animal model and administration route.

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Sterile tubes

Procedure:

  • Prepare a clear stock solution: First, prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.[4]

  • Prepare the vehicle: In a sterile tube, prepare the vehicle by mixing the co-solvents. A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

  • Dilute the stock solution: Add the this compound stock solution to the prepared vehicle to achieve the desired final concentration. For example, to prepare 1 mL of a 2.5 mg/mL working solution, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of the vehicle.

  • Mix thoroughly: Vortex the solution until it is clear and homogenous. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[4]

  • Administration: It is recommended to prepare the working solution fresh on the day of use.[4]

Mandatory Visualizations

Experimental Workflow for Stock Solution Preparation

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage & Use start Start weigh Weigh this compound start->weigh add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Dissolve (Vortex/Sonicate) add_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store use Use in Experiments store->use

Caption: Workflow for preparing this compound stock solution.

Simplified Signaling Pathway Influenced by this compound

This compound has been shown to inhibit the activation of NF-κB and attenuate the phosphorylation of ERK.[4][9]

G Simplified Signaling Pathway Influenced by this compound rankl RANKL rank RANK rankl->rank traf6 TRAF6 rank->traf6 erk ERK traf6->erk nfkb NF-κB traf6->nfkb osteoclastogenesis Osteoclastogenesis erk->osteoclastogenesis nfkb->osteoclastogenesis cyanidin This compound cyanidin->erk cyanidin->nfkb

Caption: this compound's inhibitory effect on signaling pathways.

References

Application Note: Quantitative Analysis of Cyanidin Chloride using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyanidin is a prominent member of the anthocyanidin subclass of flavonoids, responsible for the vibrant red, purple, and blue colors in many fruits and vegetables.[1] As a potent antioxidant, the quantification of cyanidin and its glycosides is of significant interest in the food, pharmaceutical, and dietary supplement industries.[2][3] High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Diode Array Detection (DAD) is the most common and reliable technique for the separation and quantification of individual anthocyanins.[1]

This application note details a validated HPLC method for the quantitative analysis of cyanidin using Cyanidin Chloride as an external reference standard. The use of a certified reference standard is crucial for accurate calibration and ensuring the reliability of analytical results.[4][5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This information is essential for the proper handling, storage, and use of the reference standard.

PropertyValue
CAS Number 528-58-5
Molecular Formula C₁₅H₁₁O₆Cl
Molecular Weight 322.70 g/mol
Synonyms 3,3',4',5,7-Pentahydroxyflavylium chloride, Cyanidol chloride[6]
Appearance Powder
Storage Temperature -20°C, protected from light[4]

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for generating a reliable calibration curve. Due to the pH-sensitive nature of anthocyanins, acidified solvents must be used to maintain their stable flavylium cation form.[3]

Materials:

  • This compound Reference Standard (≥95% purity)

  • Methanol (HPLC Grade)

  • Hydrochloric Acid (HCl) or Formic Acid (FA)

  • Volumetric flasks (Class A)

  • Micropipettes

Procedure:

  • Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 1 mg of this compound reference standard.

    • Dissolve the standard in a small amount of methanol.

    • Transfer the solution quantitatively to a 10 mL volumetric flask.

    • Acidify the solvent by adding HCl to a final concentration of 0.1% to stabilize the anthocyanin.

    • Bring the flask to volume with acidified methanol and mix thoroughly.

    • Store the stock solution in an amber vial at -20°C.[7] This solution should be prepared fresh as needed or its stability evaluated over time.

  • Working Standard Solutions:

    • Prepare a series of working standards by performing serial dilutions of the stock solution with the mobile phase.

    • A typical calibration curve range might be 1-100 µg/mL. For example, prepare concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

    • Ensure all dilutions are made using acidified solvents to prevent degradation.

Protocol 2: Sample Preparation (General Solid-Liquid Extraction)

This protocol provides a general method for extracting anthocyanins from solid matrices like fruit powders or herbal extracts. The specific procedure may need optimization based on the sample matrix.

Materials:

  • Sample Matrix (e.g., Bilberry extract, powdered tart cherry)[3][8]

  • Extraction Solvent (e.g., Methanol or Acetonitrile with 0.1-1% Formic Acid or HCl)[9][10]

  • Vortex mixer and/or Sonicator

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or other compatible material)

Procedure:

  • Accurately weigh a known amount of the homogenized sample into a centrifuge tube.

  • Add a defined volume of the acidified extraction solvent.

  • Vortex or sonicate the sample for 15-30 minutes to ensure efficient extraction.

  • Centrifuge the mixture at high speed (e.g., 10,000 rpm for 10 minutes) to pellet solid debris.[7]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis. If necessary, dilute the sample with the mobile phase to ensure the analyte concentration falls within the calibration curve range.

Protocol 3: HPLC System and Conditions

This section outlines the instrumental setup for the analysis. A reversed-phase C18 column is most commonly used for anthocyanin separation.[1][2]

Instrumentation:

  • HPLC system with a quaternary or binary pump, degasser, autosampler, column oven, and DAD/UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)[2][11]
Mobile Phase A Water with 1% Formic Acid[9]
Mobile Phase B Acetonitrile with 1% Formic Acid[9]
Gradient Elution 10% B to 50% B over 15 minutes
Flow Rate 1.0 mL/min[11]
Column Temperature 25-30°C[7][9]
Detection Wavelength 520 - 530 nm[7][11]
Injection Volume 10 µL

Protocol 4: Data Analysis and Quantification

  • Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Plot the peak area of this compound against the corresponding concentration (µg/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.999 is typically desired.[8]

  • Sample Analysis: Inject the prepared sample extracts.

  • Calculation: Use the peak area of cyanidin from the sample chromatogram and the calibration curve equation to calculate the concentration of this compound in the sample extract.

    Concentration (µg/mL) = (Peak Area - y-intercept) / slope

  • Adjust the final concentration based on the initial sample weight and dilution factors to report the result in µg/g or mg/g of the original sample.

  • Quantifying Other Anthocyanins: If using this compound to quantify other anthocyanins (e.g., cyanidin-3-glucoside), a molecular weight correction factor can be applied for a more accurate estimation.[8]

Method Validation Summary

The described HPLC method should be validated to ensure it is fit for purpose. The following table summarizes typical performance characteristics for anthocyanin analysis.

Validation ParameterTypical Acceptance CriteriaExample Result
Linearity (R²) ≥ 0.9990.9995[8]
Accuracy (% Recovery) 80 - 120%99.7% - 102.26%[8][11]
Precision (RSD%) ≤ 15%Within-day: < 6.2%[10]Between-day: < 8.5%[10]
Limit of Detection (LOD) S/N ≥ 30.06 - 0.12 mg/kg[10]
Limit of Quantification (LOQ) S/N ≥ 100.20 - 0.60 mg/kg[10]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation (Stock & Working Solutions) Cal_Curve Generate Calibration Curve Std_Prep->Cal_Curve Sample_Prep Sample Preparation (Extraction & Filtration) HPLC HPLC-DAD Analysis Sample_Prep->HPLC Quant Quantify Sample Concentration HPLC->Quant Cal_Curve->Quant Report Final Report Quant->Report

Caption: Experimental workflow for HPLC quantification.

HPLC_System Solvent Mobile Phase Reservoir Pump HPLC Pump Solvent->Pump Injector Autosampler/ Injector Pump->Injector Column HPLC Column (in Oven) Injector->Column Detector DAD/UV-Vis Detector Column->Detector Waste Waste Detector->Waste PC Data System (Computer) Detector->PC

Caption: Simplified schematic of an HPLC system.

Stability_Factors center_node Cyanidin Stability pH pH (Acidity) pH->center_node (low pH increases stability) Temp Temperature Temp->center_node (high temp degrades) Light Light Exposure Light->center_node (degrades) Oxygen Oxygen Oxygen->center_node (degrades)

Caption: Key factors affecting this compound stability.

References

Application Notes and Protocols for Determining the Antioxidant Activity of Cyanidin Chloride using the DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyanidin chloride is a prominent member of the anthocyanin family of flavonoids, responsible for the vibrant red, purple, and blue colors in many fruits, vegetables, and flowers. Beyond its role as a natural pigment, this compound is recognized for its potent antioxidant properties. These properties stem from its molecular structure, which enables it to effectively scavenge free radicals, thereby mitigating oxidative stress implicated in various chronic diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely adopted, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of compounds. This assay relies on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change from violet to yellow, which can be quantified by measuring the decrease in absorbance.

These application notes provide a detailed protocol for assessing the antioxidant activity of this compound using the DPPH radical scavenging assay, intended for researchers, scientists, and professionals in the field of drug development.

Principle of the DPPH Assay

The DPPH assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant. The DPPH radical exhibits a strong absorption maximum at approximately 517 nm, giving it a deep violet color. When reduced by an antioxidant, the DPPH molecule is converted to its non-radical form, DPPH-H, resulting in a color change to pale yellow and a corresponding decrease in absorbance at 517 nm. The degree of discoloration is directly proportional to the radical-scavenging activity of the antioxidant.

Materials and Reagents

Reagent Supplier Grade
This compound (≥95% HPLC)Sigma-AldrichAnalytical
2,2-diphenyl-1-picrylhydrazyl (DPPH)Sigma-AldrichAnalytical
Methanol (CH₃OH)Fisher ScientificHPLC Grade
Dimethyl sulfoxide (DMSO)Sigma-AldrichACS Grade
Ascorbic Acid (Vitamin C)Sigma-AldrichACS Grade
96-well microplateCorningClear, flat-bottom
Microplate readerBioTek InstrumentsCapable of reading absorbance at 517 nm
Pipettes and tipsEppendorfCalibrated

Experimental Protocols

Preparation of Reagents

1.1 DPPH Stock Solution (0.2 mM):

  • Weigh 7.89 mg of DPPH powder.

  • Dissolve in 100 mL of methanol.

  • Store the solution in an amber bottle at 4°C. This solution should be prepared fresh daily.

1.2 this compound Stock Solution (1 mM):

  • This compound is soluble in organic solvents like DMSO and ethanol[1].

  • Weigh 0.323 mg of this compound.

  • Dissolve in 1 mL of DMSO to prepare a 1 mM stock solution.

  • Store at -20°C for long-term use.

1.3 Working Solutions of this compound:

  • Prepare a series of dilutions from the 1 mM stock solution using methanol to achieve final concentrations ranging from 10 µM to 100 µM (e.g., 10, 25, 50, 75, 100 µM)[2]. The concentration range can be adjusted based on the expected activity.

1.4 Positive Control (Ascorbic Acid):

  • Prepare a 1 mM stock solution of ascorbic acid in methanol.

  • Prepare working solutions with the same concentration range as this compound.

DPPH Assay Procedure

The following procedure should be performed in a 96-well microplate format and protected from light.

  • Pipette Samples and Controls:

    • Add 100 µL of the various concentrations of this compound working solutions into respective wells.

    • Add 100 µL of the various concentrations of ascorbic acid working solutions into separate wells as a positive control.

    • Add 100 µL of methanol to a set of wells to serve as the blank (control).

  • Initiate the Reaction:

    • To each well containing the sample or control, add 100 µL of the 0.2 mM DPPH solution.

  • Incubation:

    • Mix the contents of the wells gently by pipetting.

    • Incubate the microplate in the dark at room temperature (25°C) for 30 minutes.

  • Absorbance Measurement:

    • After the incubation period, measure the absorbance of each well at 517 nm using a microplate reader.

Data Presentation and Analysis

Calculation of DPPH Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

Where:

  • A_control is the absorbance of the DPPH solution without the antioxidant (blank).

  • A_sample is the absorbance of the DPPH solution with the this compound or ascorbic acid.

IC₅₀ Value Determination

The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a measure of antioxidant potency.

  • Plot the percentage of scavenging activity against the corresponding concentrations of this compound.

  • Determine the IC₅₀ value by linear regression analysis from the graph. A lower IC₅₀ value indicates higher antioxidant activity.

Tabulated Results

Summarize the quantitative data in the following tables for clear comparison.

Table 1: Absorbance Values and Percentage Scavenging Activity of this compound

This compound Concentration (µM)Absorbance at 517 nm (Mean ± SD)% Scavenging Activity
0 (Control)[Absorbance Value]0
10[Absorbance Value][% Value]
25[Absorbance Value][% Value]
50[Absorbance Value][% Value]
75[Absorbance Value][% Value]
100[Absorbance Value][% Value]

Table 2: IC₅₀ Values of this compound and Ascorbic Acid

Antioxidant IC₅₀ Value (µM)
This compound[Calculated Value]
Ascorbic Acid[Calculated Value]

Visualizations

Experimental Workflow

DPPH_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare 0.2 mM DPPH in Methanol add_dpph Add 100 µL DPPH Solution prep_dpph->add_dpph prep_cyanidin Prepare 1 mM this compound Stock in DMSO prep_working Prepare this compound Working Solutions (10-100 µM) prep_cyanidin->prep_working add_sample Add 100 µL Sample/Control to 96-well plate prep_working->add_sample add_sample->add_dpph incubate Incubate 30 min in the dark add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate_scavenging Calculate % Scavenging Activity measure->calculate_scavenging determine_ic50 Determine IC₅₀ Value calculate_scavenging->determine_ic50

Caption: Workflow for the DPPH antioxidant assay of this compound.

Signaling Pathway: DPPH Radical Scavenging by an Antioxidant

DPPH_Reaction_Mechanism DPPH_radical DPPH• (Violet) Antioxidant_H Antioxidant-H (e.g., this compound) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H H• transfer Antioxidant_radical Antioxidant• Antioxidant_H->Antioxidant_radical H• donation

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

References

Application Notes and Protocols for Determining the Cytotoxicity of Cyanidin Chloride using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin chloride, a prominent member of the anthocyanin class of flavonoids, is a natural pigment found in a variety of red, purple, and blue fruits and vegetables. Beyond its vibrant color, this compound has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and anti-carcinogenic properties.[1][2] A critical step in evaluating the therapeutic potential of this compound is to determine its cytotoxic effects on various cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and straightforward colorimetric method for assessing cell viability and proliferation.[3][4]

This document provides detailed application notes and a comprehensive protocol for utilizing the MTT assay to evaluate the cytotoxicity of this compound. It is designed to guide researchers in obtaining accurate and reproducible data for applications in drug screening, toxicology, and cancer research. The assay is based on the principle that metabolically active cells, specifically through mitochondrial dehydrogenases, can reduce the yellow tetrazolium salt MTT to a purple formazan product.[4][5] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically.[3]

Mechanism of Action of this compound

This compound exerts its cytotoxic effects through multiple signaling pathways. A key mechanism involves the induction of apoptosis, or programmed cell death. Studies have shown that this compound can suppress the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial for cell proliferation and survival.[1][6] Concurrently, it can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[6][7] The interplay between the inhibition of NF-κB and the activation of Nrf2 appears to be a central component of this compound-induced apoptosis in cancer cells.[1][6] Additionally, this compound has been observed to upregulate pro-apoptotic proteins like p53, Bax, and Caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[8]

Data Presentation

The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell viability.[9] This value is a critical parameter for comparing the potency of this compound across different cell lines and experimental conditions.

Table 1: Reported IC50 Values of this compound and its Glycosides in Various Cancer Cell Lines

Cell LineCancer TypeCompoundIncubation Time (hours)IC50
HCT116Colorectal CancerThis compound24, 48, 72Dose-dependent inhibition observed (specific IC50 not stated)[1]
HT29Colorectal CancerThis compound24, 48, 72Dose-dependent inhibition observed (specific IC50 not stated)[1]
SW620Colorectal CancerThis compound24, 48, 72Dose-dependent inhibition observed (specific IC50 not stated)[1]
MCF-7Breast CancerCyanidin-3-glycoside24110 µg/ml[8]
MCF-7Breast CancerCyanidin-3-glycoside4860 µg/ml[8]
DU145Prostate CancerCyanidin-3-O-β-glucopyranoside48Dose-dependent DNA fragmentation observed (specific IC50 not stated)[10]
LnCapProstate CancerCyanidin-3-O-β-glucopyranoside48Dose-dependent DNA fragmentation observed (specific IC50 not stated)[10]
U87GlioblastomaCyanidin-3-glucoside24, 48Dose-dependent cytotoxicity observed (specific IC50 not stated)[11]

Experimental Protocols

Materials
  • This compound

  • Target cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Detailed Methodology

1. Cell Seeding:

  • Harvest cells from culture flasks using standard trypsinization methods.

  • Perform a cell count and determine cell viability using a hemocytometer and trypan blue exclusion.

  • Seed the cells into a 96-well plate at a predetermined optimal density (typically between 1 x 10^4 and 1 x 10^5 cells/well in 100 µL of complete culture medium). The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase during the experiment.

  • Incubate the plate for 24 hours in a CO2 incubator to allow the cells to attach and resume growth.

2. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). The choice of solvent should be tested for its own cytotoxicity on the cell line.

  • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations (e.g., 10, 25, 50, 100, 200 µM) to determine the dose-response curve.[1]

3. Cell Treatment:

  • After the 24-hour incubation period, carefully remove the culture medium from the wells.

  • Add 100 µL of the prepared this compound dilutions to the respective wells.

  • Include control wells:

    • Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve the this compound.

    • Untreated Control: Cells treated with fresh complete culture medium only.

    • Blank: Wells containing culture medium but no cells, to be used for background absorbance subtraction.

  • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[1]

4. MTT Assay:

  • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[5][12]

  • Incubate the plate for 2 to 4 hours at 37°C in a CO2 incubator.[12][13] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • After the incubation, carefully remove the MTT-containing medium from the wells. Be cautious not to disturb the formazan crystals.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][13]

  • Mix gently by pipetting up and down or by placing the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve, which is the concentration of this compound that results in 50% cell viability.

Mandatory Visualizations

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h (Cell Adhesion) A->B D Treat Cells with this compound B->D C Prepare this compound Dilutions C->D E Incubate for 24, 48, or 72h D->E F Add MTT Reagent E->F G Incubate for 2-4h (Formazan Formation) F->G H Add Solubilization Solution (e.g., DMSO) G->H I Measure Absorbance at 570 nm H->I J Calculate % Cell Viability I->J K Determine IC50 Value J->K

Caption: Workflow for MTT Assay of this compound Cytotoxicity.

Cyanidin_Chloride_Signaling_Pathway cluster_pathway This compound Induced Apoptosis Pathway cluster_nrf2 Nrf2 Pathway Activation cluster_nfkb NF-κB Pathway Inhibition cluster_apoptosis Apoptosis Regulation CC This compound Nrf2 Nrf2 Activation CC->Nrf2 Activates NFkB NF-κB Inhibition CC->NFkB Inhibits Bax Bax (Pro-apoptotic) Upregulation CC->Bax Induces Bcl2 Bcl-2 (Anti-apoptotic) Downregulation CC->Bcl2 Inhibits Nrf2->NFkB Inhibits Apoptosis Apoptosis NFkB->Apoptosis Inhibits Caspase3 Caspase-3 Activation Bax->Caspase3 Bcl2->Caspase3 Caspase3->Apoptosis

Caption: Signaling Pathways of this compound-Induced Apoptosis.

References

Application Notes and Protocols: Cell Cycle Analysis After Cyanidin Chloride Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin chloride, a prominent member of the anthocyanin class of flavonoids, has garnered significant attention in oncological research for its potential as a chemotherapeutic agent. Found abundantly in various pigmented fruits and vegetables, this natural compound has been demonstrated to inhibit the proliferation of a range of cancer cells. A key mechanism underlying its anti-cancer activity is the induction of cell cycle arrest, a critical process that halts the division of malignant cells and can lead to apoptosis (programmed cell death). These application notes provide a comprehensive overview of the effects of this compound on the cell cycle of cancer cells, detailed protocols for analysis, and a summary of the molecular pathways involved.

Data Presentation: Quantitative Effects of this compound on Cell Cycle Distribution

This compound and its derivatives have been shown to induce cell cycle arrest in a dose-dependent manner across various cancer cell lines. The most commonly observed effect is an accumulation of cells in the G2/M phase of the cell cycle, indicating a blockage at this critical checkpoint. The following tables summarize the quantitative data from studies investigating the effects of cyanidin and its glycosides on cell cycle phase distribution.

Table 1: Effect of Cyanidin on Cell Cycle Distribution in Human Non-Small Cell Lung Cancer (SPCA-1) Cells

Treatment (48h)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control55.2%35.1%9.7%
Cyanidin (50 µg/mL)48.5%32.5%19.0%
Cyanidin (100 µg/mL)42.3%30.1%27.6%
Cyanidin (200 µg/mL)35.1%25.2%39.7%

Table 2: Effect of Cyanidin-3-O-glucoside (C3G) on Cell Cycle Distribution in Human Gastric Cancer (MKN-45) Cells

Treatment (24h)% of Cells in G0/G1 Phase% of Cells in G2/M Phase
Control65.81%14.53%
C3G (unspecified conc.)46.17%21.17%

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest (e.g., HCT116, HT29, SW620, MDA-MB-231)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cancer cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvest.

    • Allow the cells to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Cell Harvesting and Fixation:

    • After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by trypsinization and collect them in a centrifuge tube.

    • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells on ice for at least 2 hours or store at -20°C for later analysis.

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Carefully aspirate the ethanol and wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

    • Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on DNA content (G0/G1, S, and G2/M phases).

Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol describes the detection of key cell cycle regulatory proteins, such as CDK1 and Cyclin B1, by Western blotting to investigate the molecular mechanism of this compound-induced cell cycle arrest.

Materials:

  • Treated and untreated cell pellets (from Protocol 1)

  • RIPA Lysis Buffer (containing protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CDK1, anti-Cyclin B1, anti-p27, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the cell pellets in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration with lysis buffer and loading dye.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

    • Use β-actin as a loading control to normalize the expression of the target proteins.

Mandatory Visualizations

Cyanidin_Chloride_Experimental_Workflow Experimental Workflow for Cell Cycle Analysis A Cancer Cell Culture B Treatment with This compound A->B C Cell Harvesting and Fixation B->C D Propidium Iodide Staining C->D G Protein Extraction C->G E Flow Cytometry Analysis D->E F Cell Cycle Distribution Data E->F H Western Blotting G->H I Protein Expression Levels H->I Cyanidin_Chloride_Signaling_Pathway Proposed Signaling Pathway of this compound-Induced G2/M Arrest cluster_G2M G2/M Checkpoint Control cluster_Apoptosis Apoptosis Regulation CC This compound AKT AKT Pathway CC->AKT Inhibits CC->AKT p27 p27 G2M_Arrest G2/M Arrest Nrf2 Nrf2 Pathway CC->Nrf2 Activates CC->Nrf2 AKT->p27 Inhibits (degradation) AKT->p27 CDK1_CyclinB1 CDK1/Cyclin B1 Complex p27->CDK1_CyclinB1 Inhibits p27->CDK1_CyclinB1 CDK1 CDK1 CyclinB1 Cyclin B1 G2M_Transition G2/M Transition CDK1_CyclinB1->G2M_Transition Promotes CDK1_CyclinB1->G2M_Transition Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to NFkB NF-κB Pathway Nrf2->NFkB Inhibits Nrf2->NFkB NFkB->Apoptosis Inhibits NFkB->Apoptosis

Application Notes and Protocols for Measuring Nitric Oxide Production in Cells Treated with Cyanidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses. The dysregulation of NO production is implicated in various diseases, making the modulation of its synthesis a key target for therapeutic intervention. Cyanidin chloride, a member of the anthocyanin class of flavonoids found in many red and purple fruits and vegetables, has garnered significant interest for its potential health benefits, including its effects on the cardiovascular system. Recent studies suggest that cyanidin and its glycosides can modulate the production of nitric oxide in endothelial cells, primarily through the activation of endothelial nitric oxide synthase (eNOS).

These application notes provide detailed protocols for quantifying nitric oxide production in cultured cells following treatment with this compound. The methodologies described herein are essential for researchers investigating the therapeutic potential of this compound and other flavonoids in diseases associated with endothelial dysfunction. Two primary methods are detailed: the measurement of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess assay, and the direct detection of intracellular NO using the fluorescent probe DAF-FM Diacetate.

Signaling Pathway of Cyanidin-Induced Nitric Oxide Production

Cyanidin and its derivatives have been shown to increase nitric oxide production in endothelial cells by upregulating and activating endothelial nitric oxide synthase (eNOS). One of the key signaling pathways involved is the Src-ERK1/2-Sp1 pathway. Cyanidin-3-glucoside (Cy3G), a typical anthocyanin, stimulates the phosphorylation of Src and extracellular signal-regulated kinase 1/2 (ERK1/2)[1][2]. This leads to the phosphorylation and activation of the transcription factor Sp1, which then binds to the eNOS promoter, enhancing eNOS expression and subsequent NO production[1][2]. Another important pathway involves the activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt), which can also lead to the phosphorylation and activation of eNOS.

Cyanidin_NO_Pathway Cyanidin Cyanidin Chloride Src Src Cyanidin->Src PI3K PI3K Cyanidin->PI3K ERK12 ERK1/2 Src->ERK12 Sp1 Sp1 ERK12->Sp1 eNOS_promoter eNOS Promoter Sp1->eNOS_promoter Binds to eNOS_expression eNOS Expression eNOS_promoter->eNOS_expression eNOS eNOS eNOS_expression->eNOS L_Arginine L-Arginine NO Nitric Oxide L_Arginine->NO eNOS Akt Akt PI3K->Akt Akt->eNOS Phosphorylates (Activates) Griess_Assay_Workflow start Seed Cells treat Treat with This compound start->treat incubate Incubate treat->incubate collect Collect Supernatant incubate->collect add_griess Add Griess Reagent collect->add_griess prepare_std Prepare Nitrite Standards prepare_std->add_griess incubate_dark Incubate in Dark add_griess->incubate_dark measure Measure Absorbance at 540 nm incubate_dark->measure calculate Calculate Nitrite Concentration measure->calculate DAFFM_Workflow start Seed Cells treat Treat with This compound start->treat incubate_treat Incubate treat->incubate_treat load_dye Load with DAF-FM DA incubate_treat->load_dye incubate_dye Incubate load_dye->incubate_dye wash Wash Cells incubate_dye->wash measure Measure Fluorescence (Ex/Em: 495/515 nm) wash->measure analyze Analyze Data measure->analyze

References

Application Note: Quantitative Analysis of Cyanidin Chloride and its Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of cyanidin chloride and its primary metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Cyanidin, a prominent anthocyanidin found in many red- and blue-colored fruits and vegetables, is of significant interest due to its antioxidant, anti-inflammatory, and potential chemotherapeutic properties.[1] Understanding its metabolic fate is crucial for evaluating its bioavailability and efficacy in drug development. This document outlines procedures for sample preparation, LC-MS/MS instrument parameters, and data presentation, and includes visualizations of the analytical workflow and relevant biological pathways.

Introduction

This compound (CyCl) is a natural anthocyanin that exhibits significant biological activities, including the induction of apoptosis in cancer cells and the stimulation of insulin secretion.[1][2] Its therapeutic potential is linked to its ability to modulate key cellular signaling pathways, such as the NF-κB and Nrf2 pathways.[3] Upon ingestion, cyanidin is metabolized into various forms, primarily glycosides like cyanidin-3-O-glucoside (C3G), which is one of the most widely distributed anthocyanins.[4][5] Accurate quantification of cyanidin and its metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. LC-MS/MS offers the high sensitivity and specificity required for this analysis.[6][7]

Biological Significance and Signaling Pathways

This compound has been shown to exert its effects by modulating multiple signaling pathways. In colorectal cancer cells, CyCl induces apoptosis by activating the Nrf2 pathway, which in turn suppresses the pro-survival NF-κB signaling pathway.[1][3] This crosstalk highlights an important mechanism for its anti-cancer effects. Additionally, cyanidin can stimulate insulin secretion in pancreatic β-cells by activating L-type voltage-dependent Ca2+ channels, suggesting its potential as an agent for managing diabetes.[2]

cluster_pathway This compound Signaling Pathway in Cancer Cells CyCl This compound Nrf2 Nrf2 Activation CyCl->Nrf2 Induces NFkB NF-κB Signaling (Inhibition) Nrf2->NFkB Inhibits Apoptosis Apoptosis Nrf2->Apoptosis Promotes NFkB->Apoptosis Prevents

Caption: this compound induces apoptosis by activating Nrf2 and inhibiting NF-κB.

Experimental Protocols

This section details the methodology for the extraction and LC-MS/MS analysis of this compound and its metabolites from human plasma.

Sample Preparation

Two common methods for plasma sample preparation are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). SPE generally provides cleaner extracts and higher recovery rates.[8]

A. Protein Precipitation (PPT) Protocol

  • Thaw frozen plasma samples on ice.

  • To 500 µL of plasma, add 1.5 mL of acidified acetonitrile (containing 1% formic acid).[8]

  • Vortex the mixture for 30 seconds and store at 4°C for 1 hour to facilitate protein precipitation.[8]

  • Centrifuge the samples at 2,000 x g for 10 minutes at 4°C.[8]

  • Collect the supernatant and dry it under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 125 µL of the initial mobile phase (e.g., 5% acetonitrile in water with 1% formic acid).[8]

  • Centrifuge the reconstituted sample and transfer the supernatant to an HPLC vial for analysis.

B. Solid-Phase Extraction (SPE) Protocol

  • Thaw frozen plasma samples on ice.

  • Dilute 500 µL of plasma with 1.5 mL of acidified water (containing 1% formic acid).[8]

  • Condition an SPE cartridge (e.g., Agilent Bond Elut Plexa, 200 mg, 3 mL) with 2 mL of acidified methanol (1% formic acid), followed by 2 mL of acidified water (1% formic acid).[8]

  • Load the diluted plasma sample onto the conditioned cartridge.

  • Wash the cartridge with 1.5 mL of acidified water (1% formic acid).

  • Elute the analytes with 1.5 mL of acidified methanol (1% formic acid).[8]

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 125 µL of the initial mobile phase, centrifuge, and transfer to an HPLC vial.[8]

cluster_workflow LC-MS/MS Experimental Workflow Sample Biological Sample (e.g., Plasma) Prep Sample Preparation (SPE or PPT) Sample->Prep LC UHPLC Separation (C18 Column) Prep->LC MS Tandem MS Detection (ESI+, MRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: General workflow for the LC-MS/MS analysis of cyanidin and its metabolites.

Liquid Chromatography (LC) Conditions

The following parameters are recommended for the chromatographic separation of cyanidin and its metabolites.

ParameterRecommended Condition
System UHPLC System
Column C18 reverse-phase column (e.g., 2.1 x 30 mm, 1.7 µm particle size)[9]
Mobile Phase A Water with 1% formic acid (v/v)[9]
Mobile Phase B Acetonitrile with 1% formic acid (v/v)[9]
Flow Rate 350 µL/min[9]
Injection Vol. 1-5 µL[9]
Column Temp. 25°C[9]
Gradient See Table 2 for a typical gradient program.

Table 2: Recommended LC Gradient Program [9]

Time (min)% Mobile Phase B
0.010
1.010
5.050
5.110
7.010
Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer is ideal for targeted quantification using Multiple Reaction Monitoring (MRM).

ParameterRecommended Condition
System Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Mode Multiple Reaction Monitoring (MRM)[8]
Gas Temp. 300-350 °C
Gas Flow 8-12 L/min
Nebulizer 35-45 psi
Sheath Gas Temp 350-400 °C
Sheath Gas Flow 10-12 L/min
Capillary Voltage 3500-4000 V
Dwell Time 100 ms[8]

Data Presentation: MRM Transitions

Quantitative analysis relies on specific MRM transitions for each analyte. The precursor ion ([M]+ for cyanidin) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

Table 3: MRM Transitions for Cyanidin and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cyanidin 287.1137.130-40
Cyanidin-3-O-glucoside (C3G) 449.1287.120-30
Cyanidin-3-O-rutinoside (C3R) 595.2287.125-35
Pelargonidin-3-glucoside (P3G) 433.1271.120-30
Pelargonidin Glucuronide 447.1271.125-35
Note: Collision energies should be optimized for the specific instrument used. Data for C3G, C3R, P3G, and Pelargonidin Glucuronide are adapted from established methods.[8]

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive framework for the quantitative analysis of this compound and its key metabolites in biological samples. The combination of efficient sample preparation, optimized chromatographic separation, and specific MRM-based detection allows for accurate determination of these compounds. This protocol is well-suited for pharmacokinetic studies and for research aimed at elucidating the mechanisms of action of this promising natural compound in the context of health and disease.

References

Application Notes and Protocols for Dissolving Cyanidin Chloride in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Cyanidin Chloride for use in a variety of in vitro studies. Adherence to these guidelines is critical for ensuring experimental reproducibility and obtaining reliable data.

Application Notes

Product Information

This compound (CAS No: 528-58-5) is a prominent member of the anthocyanin class of flavonoids, known for its potent antioxidant, anti-inflammatory, and anti-carcinogenic properties.[1][2][3] It is a reddish-purple crystalline solid that is hygroscopic and should be handled accordingly.[3][]

Solubility Characteristics

This compound exhibits variable solubility depending on the solvent system employed. For in vitro applications, organic solvents are typically required to prepare concentrated stock solutions, which are then diluted to final concentrations in aqueous culture media or buffers.

It is crucial to use fresh, anhydrous solvents, particularly DMSO, as its hygroscopic nature can significantly impact the solubility of the compound.[1][5]

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)NotesSource
Dimethyl Sulfoxide (DMSO)≥ 33.3≥ 103.2Use of newly opened DMSO and sonication is recommended.[6]
2577.5Requires sonication.[1]
~16~49.6-[7]
Dimethylformamide (DMF)~25~77.5Purge with an inert gas.[7]
Ethanol (EtOH)≥ 13.04≥ 40.4Purge with an inert gas.[6][7]
Water≥ 10.83≥ 33.5Requires gentle warming.[6]
PBS (pH 7.2) via DMF~0.1~0.31First dissolve in DMF, then dilute with PBS (1:9 ratio).[7]

Molecular Weight of this compound: 322.7 g/mol

Stability and Storage

Proper storage is essential to maintain the integrity of this compound in both solid and solution forms.

  • Solid Form: The crystalline solid should be stored at -20°C, protected from light and moisture.[][7]

  • Stock Solutions: Prepare aliquots of the stock solution to prevent degradation from repeated freeze-thaw cycles.[8][9]

    • Store DMSO or DMF stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months .[1][8]

  • Aqueous Solutions: Aqueous working solutions are significantly less stable. It is strongly recommended to prepare these solutions fresh on the day of use and not to store them for more than one day.[7][10]

Biological Activity and Signaling Pathways

This compound has been shown to modulate several key signaling pathways, making it a compound of interest for various therapeutic areas.

  • Anti-Cancer Effects: In colorectal cancer cells, this compound induces apoptosis by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which in turn inhibits the pro-survival Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][11]

  • Osteoporosis Research: It inhibits osteoclast formation by suppressing the RANKL-induced activation of NF-κB and attenuating the phosphorylation of ERK.[1]

  • Diabetes Research: In pancreatic β-cells, it stimulates insulin secretion through the activation of l-type voltage-dependent Ca2+ channels.[12]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 25 mg/mL (77.5 mM) stock solution, a common starting point for most in vitro assays.

Materials:

  • This compound (crystalline solid)

  • Anhydrous, new Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to minimize moisture condensation.

  • Weigh the desired amount of this compound in a sterile tube. For example, to prepare 1 mL of a 25 mg/mL solution, weigh 25 mg.

  • Add the appropriate volume of fresh, anhydrous DMSO. For a 25 mg/mL solution, add 1 mL of DMSO.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the solid is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes.[1] Gentle warming to 37°C can also aid dissolution.[8]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Dispense the stock solution into single-use aliquots in sterile tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

G cluster_prep Stock Solution Workflow weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Vigorously add_dmso->vortex ultrasonicate 4. Ultrasonicate if Needed vortex->ultrasonicate check 5. Ensure Clear Solution ultrasonicate->check aliquot 6. Aliquot into Tubes check->aliquot store 7. Store at -20°C or -80°C aliquot->store

Figure 1. Workflow for preparing this compound stock solution.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells in vitro.

Materials:

  • Concentrated this compound stock solution (from Protocol 1)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Sterile tubes

Procedure:

  • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to treat cells with 50 µM this compound, you could add 0.645 µL of a 77.5 mM stock solution to 1 mL of culture medium.

  • Important: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells being used, typically ≤ 0.1%. Prepare a vehicle control using the same final concentration of DMSO.

  • Gently mix the working solution by pipetting or inverting the tube.

  • Add the working solution to the cells as per the experimental design. For instance, HCT116 or HT29 colon cancer cells can be treated with 25-50 µM of this compound for 24-72 hours to study apoptosis.[2][11]

  • Always prepare the final working solution immediately before use.

Signaling Pathway Visualization

The anti-cancer activity of this compound in colorectal cancer involves the modulation of the Nrf2 and NF-κB pathways.

G cluster_pathway This compound Signaling in Cancer Cells CyCl This compound Nrf2 Nrf2 Activation CyCl->Nrf2 activates NFkB NF-κB Inhibition CyCl->NFkB suppresses Nrf2->NFkB inhibits (crosstalk) Antioxidant Antioxidant Response Nrf2->Antioxidant induces Apoptosis Apoptosis NFkB->Apoptosis promotes Antioxidant->Apoptosis contributes to

Figure 2. Simplified signaling pathway of this compound.

References

Application Notes and Protocols: Cyanidin Chloride in Food Science Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanidin chloride (CyCl) is a prominent member of the anthocyanidin family, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue colors of many fruits, vegetables, and flowers.[1][2][3] Commonly found in berries (blackberries, elderberries, raspberries), red cabbage, and red onions, cyanidin and its glycosides are significant components of the human diet.[3][4] Beyond its role as a natural colorant, this compound is the subject of extensive research in food science and pharmacology due to its potent antioxidant, anti-inflammatory, and other health-promoting properties.[1][][6] These bioactive effects suggest its potential for use in the development of functional foods and nutraceuticals aimed at preventing and managing chronic diseases.[2][7]

This document provides detailed application notes on the various uses of this compound in food science research, summarizes key quantitative data, and offers standardized protocols for relevant experimental procedures.

Physicochemical Properties

This compound is the chloride salt of cyanidin. Its chemical structure, featuring hydroxyl groups on its phenolic rings, is crucial for its biological activity, particularly its ability to scavenge free radicals.[1][8] The stability and color of cyanidin are highly dependent on pH, temperature, light, and oxygen exposure.[9] Solutions are typically red at pH < 3, violet at pH 7-8, and blue at pH > 11.[3] Its glycosidic forms, such as cyanidin-3-O-glucoside (C3G), often exhibit different stability and bioavailability profiles.[9]

Key Applications in Food Science Research

Antioxidant and Cytoprotective Effects

This compound is a powerful antioxidant that can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[1][10] Its antioxidant capacity is attributed to its ability to donate hydrogen atoms or electrons to free radicals.[8] Furthermore, cyanidin can exert indirect antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][11][12] This leads to the upregulation of various cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1][12]

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. This compound has demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways.[6][13][14] It can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][11][15] By downregulating these pathways, cyanidin helps to mitigate the inflammatory response.

Modulation of Gut Microbiota

Emerging research highlights the role of cyanidin and its glycosides as potential prebiotics.[16] They can modulate the composition of the gut microbiota, promoting the growth of beneficial bacteria.[16][17] For instance, studies have shown that cyanidin-3-glucoside (C3G) can increase the abundance of bacteria from the Muribaculaceae family and the Bacteroidetes phylum, which are associated with improved metabolic health and reduced inflammation.[16] The interaction between cyanidin, its metabolites, and gut bacteria is believed to contribute significantly to its overall health benefits.[18][19]

Potential in Anti-Cancer Research

In the context of oncology, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).[1][11] Studies on colorectal cancer cells, for example, have found that CyCl can suppress colony formation and inhibit the NF-κB signaling pathway, which is often dysregulated in cancer.[1] The activation of Nrf2 appears to be a key mechanism in mediating these anti-cancer effects.[1][11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of this compound and its derivatives.

Table 1: Antioxidant Activity of this compound (CyCl) and its Glycosides

Compound/Extract Assay Result Concentration/Conditions Reference
This compound DPPH Radical Scavenging ~80% scavenging activity 50 µM [1]
Cyanidin-3-O-glucoside DPPH Radical Scavenging 574.12 ± 17.91 mg TE/g DW Not specified [20]
Cyanidin Nitric Oxide Scavenging EC50: 15.58 µM Not specified [8]

| Cyanidin | Superoxide (O₂⁻) Scavenging | Rate constant: 1.9 × 10⁶ M⁻¹ s⁻¹ | pH 7.0 |[8] |

Table 2: Effect of this compound (CyCl) on Colon Cancer Cell Proliferation

Cell Line Concentration Incubation Time Inhibition of Cell Proliferation Reference
HCT116 50 µM 72 h ~70% [1]
HT29 50 µM 72 h ~60% [1]

| SW620 | 50 µM | 72 h | ~55% |[1] |

Table 3: Effect of Cyanidin-3-Glucoside (C3G) on Pro-inflammatory Cytokine Production

Cell Type/Model Treatment Cytokine Result Reference
Human Neutrophils C3G TNF-α 50% inhibition [14]
Human Neutrophils C3G IL-6 30% inhibition [14]
LPS-treated THP-1 Macrophages C3G Liposomes (10 µg/mL) TNF-α ~50% reduction [15]

| LPS-treated THP-1 Macrophages | C3G Liposomes (10 µg/mL) | IL-6 | ~60% reduction |[15] |

Table 4: Thermal Stability of Cyanidin and Cyanidin-3-O-glucoside (C3G)

Compound Conditions Observation Reference
Cyanidin 55°C, pH 7.0 96.47% remained intact [9]
Cyanidin-3-O-glucoside 55°C, pH 7.0 78.83% remained intact [9]
Cyanidin-3-O-glucoside Thermal Treatment Loss of the glucose entity [21]

| Encapsulated C3G | 4°C, 25°C, 45°C | Slower degradation compared to non-encapsulated |[22] |

Experimental Protocols

Protocol 1: DPPH (2,2-Diphenyl-1-Picrylhydrazyl) Free Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of this compound.

Materials:

  • This compound stock solution (in methanol or DMSO)

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the this compound stock solution in methanol to achieve the desired final concentrations (e.g., 10, 25, 50 µM).

  • In a 96-well plate, add 100 µL of each this compound dilution to respective wells.

  • Add 100 µL of the 0.1 mM DPPH solution to each well containing the sample.

  • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[1]

Protocol 2: Cell Culture and Viability Assay (Trypan Blue Exclusion)

This protocol assesses the effect of this compound on the proliferation and viability of cultured cells.

Materials:

  • Target cell line (e.g., HCT116, HT29 colorectal cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (sterile-filtered)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Seed cells in 6-well plates at a density that allows for logarithmic growth over the experimental period and allow them to adhere overnight.

  • Treat the cells by replacing the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50 µM).

  • Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

  • After incubation, aspirate the medium and wash the cells with PBS.

  • Harvest the cells by adding trypsin-EDTA and incubating until cells detach. Neutralize with complete medium.

  • Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS.

  • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

  • Calculate the total number of viable cells per well to determine the inhibition of cell proliferation compared to the untreated control.[1]

Protocol 3: Western Blot Analysis for Signaling Proteins (NF-κB and Nrf2)

This protocol is used to measure changes in the expression and activation of key proteins in signaling pathways.

Materials:

  • Treated and untreated cell pellets

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p65, anti-Nrf2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the collected cell pellets using ice-cold lysis buffer.[1]

  • Centrifuge the lysates at high speed (e.g., 13,000 rpm) for 15 minutes at 4°C to pellet cell debris.[1]

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

  • Transfer the separated proteins from the gel to a PVDF membrane.[1]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-Nrf2) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control like β-actin to normalize protein expression levels.

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Cyanidin Quantification

This protocol provides a general method for the separation and quantification of cyanidin and its glycosides in food extracts or biological samples.

Materials:

  • Sample extract

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

  • C18 analytical column

  • Mobile Phase A: e.g., 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: e.g., Acetonitrile

  • This compound analytical standard

Procedure:

  • Sample Preparation: Extract cyanidins from the food matrix using a suitable solvent (e.g., methanol with 0.1% formic acid).[21] For plasma, use solid-phase extraction (SPE) for cleanup and concentration.[23]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient elution is typically used. An example is a linear gradient from ~10% B to 40% B over 30 minutes. An isocratic method might use a ratio like 81:19 (A:B).[23]

    • Flow Rate: 0.5 - 1.0 mL/min.[23]

    • Column Temperature: 30-40°C.[23]

    • Detection: Monitor the eluent at the maximum absorption wavelength for anthocyanins, typically around 520-525 nm.[20][23]

  • Quantification: Prepare a calibration curve using the this compound analytical standard. Identify and quantify the peaks in the sample chromatogram by comparing their retention times and spectral data with the standard.

Visualizations: Pathways and Workflows

G cluster_inflammation Anti-inflammatory Action cluster_antioxidant Antioxidant Action CyCl This compound (CyCl) NFkB NF-κB Activation CyCl->NFkB Inhibits Nrf2 Nrf2 Activation CyCl->Nrf2 Activates Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Upregulates ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes Upregulates

Caption: this compound's anti-inflammatory and antioxidant mechanisms.

G start Cell Seeding & Adherence treatment Treatment with This compound start->treatment incubation Incubation (24-72 hours) treatment->incubation harvest Cell Harvesting incubation->harvest split harvest->split viability Cell Viability Assay (e.g., Trypan Blue) split->viability protein Protein Extraction (for Western Blot) split->protein rna RNA Extraction (for qRT-PCR) split->rna wb Western Blot Analysis (NF-κB, Nrf2, etc.) protein->wb qpcr qRT-PCR Analysis (Gene Expression) rna->qpcr

Caption: Experimental workflow for in vitro analysis of this compound.

G C3G Dietary Cyanidin-3-Glucoside (C3G) Gut Gastrointestinal Tract C3G->Gut Microbiota Gut Microbiota Modulation Gut->Microbiota Metabolites Conversion to Active Metabolites (e.g., Protocatechuic Acid) Gut->Metabolites Beneficial ↑ Beneficial Bacteria (e.g., Muribaculaceae) Microbiota->Beneficial Host Host Health Effects Beneficial->Host Metabolites->Host Metabolism Improved Metabolism (↓ Insulin Resistance) Host->Metabolism Inflammation Reduced Systemic Inflammation Host->Inflammation

Caption: Cyanidin's influence on gut microbiota and host health.

G C3G Cyanidin-3-Glucoside (C3G) PINK1 PINK1 Accumulation on Damaged Mitochondria C3G->PINK1 Activates Stress Cellular Oxidative Stress (e.g., from High Glucose) MitoDamage Mitochondrial Damage Stress->MitoDamage MitoDamage->PINK1 PARKIN PARKIN Recruitment PINK1->PARKIN Mitophagy Mitophagy Induction PARKIN->Mitophagy Clearance Clearance of Damaged Mitochondria Mitophagy->Clearance Outcome Alleviation of Oxidative Stress Clearance->Outcome

Caption: C3G-mediated activation of PINK1-PARKIN mitophagy pathway.

References

Troubleshooting & Optimization

How to improve the solubility of Cyanidin Chloride in buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively working with Cyanidin Chloride, focusing on improving its solubility in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is sparingly soluble in aqueous buffers but exhibits good solubility in organic solvents. For optimal results, it is recommended to first dissolve the compound in an organic solvent and then dilute it with the aqueous buffer of choice.[1] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[1][2]

Q2: Which organic solvents are recommended for dissolving this compound?

Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are effective solvents for this compound.[1] It is crucial to purge the solvent with an inert gas before use to prevent oxidation of the compound.[1]

Q3: What factors influence the solubility and stability of this compound in buffers?

Several factors can impact the solubility and stability of this compound:

  • pH: this compound, an anthocyanin, is most stable in acidic conditions (pH < 3).[3][4] As the pH increases towards neutral and alkaline, its stability decreases, which can affect its solubility and lead to degradation.[5][6]

  • Temperature: Higher temperatures can accelerate the degradation of anthocyanins.[3][4] It is advisable to work with solutions at controlled, cool temperatures whenever possible.

  • Light: Exposure to light, especially UV light, can cause photodegradation.[3] Solutions should be protected from light by using amber vials or covering the containers with aluminum foil.

  • Oxygen: The presence of oxygen can lead to the oxidative degradation of this compound.[4] Using degassed solvents and buffers can help minimize this issue.

Q4: Can I directly dissolve this compound in an aqueous buffer?

While direct dissolution in aqueous buffers is possible for some related glycosylated forms like Cyanidin 3-O-glucoside (chloride) in PBS (pH 7.2) at approximately 1 mg/mL, this compound itself has very limited direct solubility in aqueous solutions.[2] The recommended method is to first prepare a concentrated stock solution in an organic solvent.[1]

Troubleshooting Guide

Issue: Low Solubility or Precipitation in Aqueous Buffer

Possible Cause 1: Inappropriate solvent used for initial dissolution.

  • Solution: Ensure that the initial stock solution is prepared using a recommended organic solvent such as DMSO, DMF, or ethanol, in which this compound has higher solubility.[1]

Possible Cause 2: High concentration of the final aqueous solution.

  • Solution: this compound has limited solubility in aqueous buffers, even when introduced from an organic stock. For a 1:9 solution of DMF:PBS (pH 7.2), the solubility is approximately 0.1 mg/mL.[1] Try preparing a more dilute final solution.

Possible Cause 3: pH of the buffer is not optimal.

  • Solution: this compound is more stable and may exhibit better apparent solubility in acidic buffers. Consider using a buffer with a lower pH if your experimental design allows. Anthocyanins are known to be more stable in acidic conditions.[3][4]

Issue: Color Change or Degradation of the Solution

Possible Cause 1: pH-dependent structural changes.

  • Background: The color of this compound is highly dependent on the pH of the solution. It typically appears red in acidic solutions and can change to purple and then colorless or yellowish in neutral to alkaline conditions due to structural transformations.[7]

  • Solution: Monitor and control the pH of your buffer. If a specific color is desired for an assay, ensure the pH is maintained within the appropriate range.

Possible Cause 2: Degradation due to environmental factors.

  • Solution: Protect the solution from light, heat, and oxygen.[3][4] Prepare solutions fresh before use and store stock solutions at -20°C in a tightly sealed container.[1] When preparing aqueous solutions, do not store them for more than one day.[1][2]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventApproximate SolubilityReference
Dimethylformamide (DMF)~25 mg/mL[1]
Dimethyl sulfoxide (DMSO)~16 mg/mL[1]
Ethanol~16 mg/mL[1]
1:9 DMF:PBS (pH 7.2)~0.1 mg/mL[1]

Table 2: Factors Affecting this compound Stability

FactorEffect on StabilityRecommendationReference
pH More stable in acidic conditions (pH < 3)Use acidic buffers when possible.[3][4]
Temperature Degrades at higher temperaturesWork at cool, controlled temperatures.[3][4]
Light Susceptible to photodegradationProtect solutions from light.[3]
Oxygen Can be oxidizedUse degassed solvents and buffers.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound (crystalline solid)

  • Dimethylformamide (DMF), anhydrous

  • Inert gas (e.g., argon or nitrogen)

  • Microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound solid in a suitable container.

  • Add the appropriate volume of DMF to achieve the desired concentration (e.g., 25 mg/mL).

  • Purge the vial with an inert gas to displace oxygen.

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer

Objective: To prepare a diluted working solution of this compound in an aqueous buffer from an organic stock solution.

Materials:

  • This compound stock solution (from Protocol 1)

  • Aqueous buffer of choice (e.g., PBS, pH 7.2), degassed

  • Pipettes and sterile tubes

Procedure:

  • Bring the stock solution and the aqueous buffer to the desired experimental temperature.

  • Add the required volume of the aqueous buffer to a new tube.

  • While vortexing the buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration (e.g., for a 1:9 DMF:PBS solution, add 1 part stock to 9 parts buffer).

  • Use the freshly prepared working solution immediately. Do not store for more than one day.[1][2]

Visualizations

Signaling Pathways

Cyanidin and its glycosides have been shown to modulate several key signaling pathways.

Signaling_Pathways cluster_cAMP cAMP-PKA Pathway cluster_MAPK MAPK/STAT3/NF-κB Pathways cluster_AMPK AMPK Pathway cluster_SIRT1 SIRT1/PGC-1α Pathway Cyanidin Cyanidin / Cyanidin Glycosides PKA PKA Cyanidin->PKA activates MAPK MAPK Cyanidin->MAPK activates STAT3 STAT3 Cyanidin->STAT3 activates NFkB NF-κB Cyanidin->NFkB activates AMPK AMPK Cyanidin->AMPK activates SIRT1 SIRT1 Cyanidin->SIRT1 activates CREB CREB PKA->CREB phosphorylates GSH GSH Synthesis CREB->GSH upregulates Apoptosis Apoptosis MAPK->Apoptosis STAT3->Apoptosis NFkB->Apoptosis Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis suppresses PGC1a PGC-1α SIRT1->PGC1a activates Mito Mitochondrial Biogenesis PGC1a->Mito induces Experimental_Workflow Start Start: this compound (Solid) Dissolve Dissolve in Organic Solvent (e.g., DMF, DMSO) Start->Dissolve Stock Concentrated Stock Solution (Store at -20°C, protected from light) Dissolve->Stock Dilute Dilute into Aqueous Buffer (Use degassed buffer, add stock slowly while vortexing) Stock->Dilute Working Fresh Working Solution (Use immediately) Dilute->Working Troubleshoot Troubleshooting: Precipitation or Degradation? Working->Troubleshoot CheckSolvent Check initial solvent choice and concentration Troubleshoot->CheckSolvent Yes CheckpH Adjust buffer pH (Consider more acidic conditions) Troubleshoot->CheckpH Yes CheckConditions Control for light, temperature, and oxygen exposure Troubleshoot->CheckConditions Yes End Successful Solubilization Troubleshoot->End No CheckSolvent->Dilute CheckpH->Dilute CheckConditions->Dilute

References

Preventing degradation of Cyanidin Chloride during extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Cyanidin Chloride during extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during extraction?

A1: this compound, like other anthocyanins, is highly unstable and susceptible to degradation from a variety of physical and chemical factors. The most significant factors include pH, temperature, light, and the presence of oxygen.[1][2] High temperatures, neutral to alkaline pH, and exposure to light and oxygen can significantly accelerate its degradation.[1][3] Additionally, the presence of certain enzymes (like polyphenol oxidase), metal ions, and other compounds such as ascorbic acid can negatively impact its stability.[1][4]

Q2: What is the optimal pH range for extracting and storing this compound?

A2: this compound is most stable in acidic conditions, typically at a pH below 5.0.[5] In a highly acidic environment (pH 1-3), it predominantly exists in its most stable form, the red flavylium cation. As the pH increases, it undergoes structural transformations to less stable forms, such as the colorless carbinol pseudobase and the blue quinonoidal base, eventually leading to irreversible degradation into colorless compounds.[6] Therefore, acidifying the extraction solvent is a critical step for preventing degradation.[7]

Q3: Which solvents are recommended for this compound extraction?

A3: Polar solvents are most effective for extracting this compound. Commonly used solvents include ethanol, methanol, and acetone.[8][9] To maintain stability, these solvents are almost always acidified, often with weak acids like citric acid, acetic acid, or formic acid, or with dilute hydrochloric acid (e.g., 1% v/v).[7][10] The choice of solvent and its concentration can impact the extraction yield, so it may need to be optimized for the specific plant matrix.[7]

Q4: How does temperature affect the stability of this compound during the extraction process?

A4: Elevated temperatures significantly accelerate the degradation of this compound.[1][11] While mild heat can sometimes increase extraction efficiency by improving solvent penetration, prolonged exposure or high temperatures will lead to the breakdown of the molecule.[1][7] It is generally recommended to use lower temperatures where possible or to minimize the duration of any heat treatment.[3] The combination of high temperature and the presence of oxygen is particularly detrimental.[1]

Q5: Can other compounds in the extract affect the stability of this compound?

A5: Yes. The presence of ascorbic acid (Vitamin C), despite being an antioxidant, can accelerate the degradation of this compound.[4] Conversely, a phenomenon known as co-pigmentation can enhance its stability.[1][5] Co-pigmentation occurs when other compounds, such as flavonoids, polyphenols, or organic acids, form complexes with the anthocyanin molecule, protecting it from degradation and often intensifying its color.[1]

Troubleshooting Guide

Issue 1: The final extract is brownish instead of red/purple.

  • Possible Cause: This indicates significant degradation. Polymerization and cleavage of the anthocyanin structure can lead to browning.[7]

  • Troubleshooting Steps:

    • Verify pH: Ensure your extraction solvent is sufficiently acidic (pH 1-3). Measure the pH of your extract throughout the process.

    • Reduce Temperature: Avoid high temperatures during extraction and concentration steps. If using a rotary evaporator, keep the water bath temperature as low as feasible.

    • Protect from Light: Conduct the extraction in a dark room or use amber-colored glassware to protect the sample from light.

    • Limit Oxygen Exposure: Degas your solvents before use and consider blanketing the extract with an inert gas like nitrogen or argon, especially during concentration or storage.[1]

    • Check for Enzymatic Activity: For fresh plant material, a blanching step with mild heat can help deactivate degradative enzymes like polyphenol oxidase before solvent extraction.[1]

Issue 2: Low yield of this compound in the final extract.

  • Possible Cause: Inefficient extraction parameters or degradation during the process.

  • Troubleshooting Steps:

    • Optimize Solvent-to-Solid Ratio: An insufficient volume of solvent may not effectively extract the target compound. Experiment with increasing the ratio.[7]

    • Increase Extraction Time/Cycles: The compound may require more time to be fully extracted. Consider longer extraction times or multiple extraction cycles.

    • Improve Cell Lysis: Ensure the plant material is ground to a fine, consistent powder to maximize the surface area for solvent contact.

    • Consider Advanced Extraction Techniques: Methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can improve yields and reduce extraction times.[8][9]

Issue 3: The extract loses its color and potency during storage.

  • Possible Cause: Improper storage conditions leading to post-extraction degradation.

  • Troubleshooting Steps:

    • Storage Temperature: Store the purified this compound or concentrated extract at low temperatures. Refrigeration (4°C) is good for short-term, while freezing (-20°C or -80°C) is recommended for long-term storage.[1]

    • Storage Atmosphere: Store under an inert atmosphere (nitrogen or argon) to minimize oxidative degradation.

    • pH of Stored Solution: Ensure the extract is stored in an acidic buffer or solvent to maintain stability.

    • Light Protection: Store in amber vials or wrap containers in aluminum foil to protect from light.

Quantitative Data Summary

Table 1: Optimized Microwave-Assisted Extraction (MAE) Parameters for Anthocyanins from Onion Peel.

Parameter Optimal Condition
Microwave Power 600 W
Ethanol Concentration 60% (v/v)
Extraction Time 2 minutes
Solid-to-Solvent Ratio 1:30 (g/mL)

(Data synthesized from Nguyen et al. as cited in[7])

Table 2: Influence of Temperature on Cyanidin-3-Glucoside Stability.

Temperature Observation
25°C Relatively stable
35°C Total anthocyanin content reduced to less than half compared to 25°C
> 40°C Color changes from red to orange, even in an acidic environment

(Data sourced from studies on grape extracts as described in[1])

Experimental Protocols

Protocol 1: Standard Acidified Solvent Extraction

  • Sample Preparation: Freeze-dry the plant material and grind it into a fine powder using a mortar and pestle or a grinder.

  • Solvent Preparation: Prepare the extraction solvent. A common choice is 70% ethanol (v/v) acidified with 0.1% hydrochloric acid or 1% citric acid to achieve a pH between 1.0 and 3.0.

  • Extraction:

    • Add the powdered sample to the acidified solvent in a flask (a common ratio is 1:20, w/v).

    • Wrap the flask in aluminum foil to protect it from light.

    • Stir the mixture on a magnetic stirrer at a controlled, low temperature (e.g., room temperature or 4°C) for a specified duration (e.g., 2-12 hours).

  • Filtration: Separate the solid residue from the liquid extract by vacuum filtration through Whatman No. 1 filter paper.

  • Concentration: Concentrate the extract using a rotary evaporator at a low temperature (<40°C) to remove the solvent.

  • Storage: Store the final concentrated extract at -20°C in an amber vial.

Protocol 2: Solid-Phase Extraction (SPE) for Clean-up

This protocol is for purifying the crude extract to isolate anthocyanins.

  • Cartridge Selection: Use a C18 SPE cartridge.

  • Cartridge Conditioning:

    • Wash the cartridge with one column volume of methanol.

    • Equilibrate the cartridge with one column volume of acidified water (e.g., 0.1% TFA in water).[3]

  • Sample Loading:

    • Reconstitute the dried crude extract in a minimal amount of the equilibration solution (acidified water).

    • Load the sample onto the SPE cartridge.

  • Washing: Wash the cartridge with two column volumes of acidified water to remove sugars and other highly polar impurities.

  • Elution: Elute the this compound from the cartridge using acidified methanol (e.g., 0.1% TFA in methanol).

  • Final Step: Collect the eluate and evaporate the methanol under a stream of nitrogen or using a rotary evaporator at low temperature. The purified compound is now ready for analysis or further use.

Visualizations

G cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification & Concentration Start Plant Material Grind Grinding / Homogenization Start->Grind Mix Mixing & Agitation (Low Temp, Dark) Grind->Mix Solvent Acidified Solvent (e.g., Acidified Ethanol) Solvent->Mix Filter Filtration Mix->Filter Concentrate Solvent Evaporation (<40°C) Filter->Concentrate SPE Solid-Phase Extraction (SPE) (Optional Clean-up) Concentrate->SPE Final Purified this compound SPE->Final G cluster_factors Degradation Factors cluster_protective Protective Measures Cyanidin This compound Degradation Degradation (Browning, Loss of Activity) Cyanidin->Degradation pH High pH (>5) pH->Cyanidin Temp High Temperature Temp->Cyanidin Light Light Exposure Light->Cyanidin Oxygen Oxygen Oxygen->Cyanidin Enzymes Enzymes (e.g., PPO) Enzymes->Cyanidin LowpH Acidic Conditions (pH 1-3) LowpH->Cyanidin LowTemp Low Temperature LowTemp->Cyanidin Dark Darkness Dark->Cyanidin Inert Inert Atmosphere Inert->Cyanidin Copigment Co-pigmentation Copigment->Cyanidin G A Flavylium Cation (AH+) Red (Most Stable) B Quinonoidal Base (A) Blue/Violet A->B pH increase (Fast) A->B C Carbinol Pseudobase (B) Colorless A->C +H2O (Hydration) A->C B->A pH decrease (Fast) B->A C->A -H2O, +H+ C->A D Chalcone (C) Colorless/Yellow C->D Tautomerization (Slow) C->D D->C Ring Closure D->C E Degraded Products (Irreversible) D->E Irreversible Degradation

References

Technical Support Center: Optimizing HPLC Separation of Cyanidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of cyanidin chloride from other flavonoids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Method Development & Optimization

Q1: I am starting to develop an HPLC method for this compound. What are the recommended initial parameters?

A1: For initial method development for this compound and other flavonoids, a reversed-phase HPLC (RP-HPLC) system is most commonly employed.[1][2][3] A C18 column is a good starting point.[4][5][6]

A typical starting mobile phase consists of two solvents:

  • Solvent A: An aqueous solution, often with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape and resolution by keeping the analytes in a single ionic form.[1][4][6][7]

  • Solvent B: An organic solvent like acetonitrile or methanol.[1][4][6]

A gradient elution is generally preferred over isocratic elution for separating complex mixtures of flavonoids, as it can resolve compounds with a wide range of polarities in a reasonable time.[6][7][8] The detection wavelength for this compound is typically set around 520-530 nm, where it exhibits maximum absorbance.[5][9][10]

Q2: How can I improve the resolution between this compound and other co-eluting flavonoids?

A2: Improving resolution can be achieved by systematically optimizing several HPLC parameters:

  • Mobile Phase Composition: Adjusting the ratio of the organic solvent (Solvent B) in your mobile phase can significantly impact selectivity. Trying different organic solvents, such as methanol instead of acetonitrile, can also alter the elution order.[1][4]

  • Gradient Profile: Modifying the gradient slope can help separate closely eluting peaks. A shallower gradient provides more time for separation.[6][7]

  • pH of the Aqueous Phase: The pH of the mobile phase affects the ionization state of flavonoids, which in turn influences their retention. Adding an acidifier like formic, acetic, or phosphoric acid is common practice.[1][11]

  • Column Temperature: Increasing the column temperature can improve efficiency and reduce viscosity, but it may also affect selectivity. A temperature of around 30-40°C is a good starting point.[4][9]

  • Flow Rate: Decreasing the flow rate can sometimes improve resolution, but it will also increase the run time.[4]

Troubleshooting Common Issues

Q3: My this compound peak is tailing. What could be the cause and how do I fix it?

A3: Peak tailing for this compound is a common issue and can be caused by several factors:

  • Secondary Silanol Interactions: Free silanol groups on the silica-based column packing can interact with the polar functional groups of cyanidin, causing tailing. Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can suppress these interactions.[9]

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. Flushing the column or replacing it may be necessary.[12]

  • Inappropriate pH: The mobile phase pH might be causing the analyte to be in multiple ionic forms. Ensure the pH is low enough to keep cyanidin in a single protonated state.

Q4: The retention time for my this compound peak is shifting between injections. What should I do?

A4: Retention time variability can be frustrating. Here are some potential causes and solutions:

  • Inconsistent Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently for each run. For gradient elution, ensure the pumps are mixing the solvents correctly.[13]

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. Increase the equilibration time between runs.

  • Temperature Fluctuations: Ensure the column compartment temperature is stable. Fluctuations in ambient temperature can also affect retention times if a column heater is not used.

  • Pump Issues: Air bubbles in the pump or malfunctioning check valves can cause inconsistent flow rates, leading to shifting retention times. Degas your solvents and prime the pumps.

Q5: I am not getting good separation between cyanidin and other flavonoids like quercetin or kaempferol. What adjustments can I make?

A5: Co-elution of flavonoids is a common challenge due to their structural similarities.[14] To improve separation:

  • Optimize the Mobile Phase: Experiment with different organic modifiers (acetonitrile vs. methanol) as they offer different selectivities.[1][4] Also, fine-tuning the concentration of the acid in the aqueous phase can help.

  • Employ a Different Stationary Phase: If a C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different retention mechanisms.

  • Gradient Optimization: A multi-step gradient can be employed to selectively elute different groups of flavonoids.[7]

Data Presentation: HPLC Parameters for Flavonoid Separation

The following tables summarize typical HPLC parameters used for the separation of this compound and other flavonoids, based on published methods.

Table 1: Column and Mobile Phase Parameters

ParameterTypical ValuesSource
Column Type Reversed-Phase C18[4][5][6]
Particle Size 1.8 - 5 µm[4][6]
Column Dimensions 4.6 x 150 mm, 4.6 x 250 mm[4][5]
Mobile Phase A Water with 0.1-1% Formic Acid or Acetic Acid[4][7][15]
Mobile Phase B Acetonitrile or Methanol[1][4][6]

Table 2: Operating Conditions

ParameterTypical ValuesSource
Flow Rate 0.5 - 1.0 mL/min[4][5][9]
Column Temperature 28 - 40 °C[4][9][15]
Injection Volume 5 - 20 µL[4][15]
Detection Wavelength 520-530 nm for Cyanidin; 270-370 nm for other flavonoids[5][9][15]
Elution Mode Gradient[4][6][7]

Experimental Protocols

Protocol 1: General Purpose Gradient HPLC Method for Flavonoid Screening

This protocol is a starting point for the separation of a mixture of flavonoids, including this compound.

  • Instrumentation: A standard HPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in water.[4][7]

    • Solvent B: Acetonitrile.[4][7]

  • Gradient Program:

    • 0-5 min: 2% to 5% B

    • 5-6.5 min: 5% to 12% B

    • 6.5-21.5 min: 12% to 25% B

    • 21.5-41.5 min: 25% to 60% B

    • (Followed by a wash and re-equilibration step)[7]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 40 °C.[4]

  • Detection: Monitor at 525 nm for cyanidin and 360 nm for other flavonoids.[4][9]

  • Injection Volume: 5 µL.[4]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Isocratic HPLC Method for this compound Quantification

This protocol is optimized for the quantification of this compound where separation from other interfering compounds is already established.

  • Instrumentation: As described in Protocol 1.

  • Column: Alltima C18 column (4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase: A pre-mixed solution of 5 mmol·L-1 heptanesulfonate sodium salt, acetonitrile, and glacial acetic acid in a ratio of 73:27:1.5.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: Ambient.

  • Detection: 530 nm.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples containing anthocyanins may require acid hydrolysis to yield the aglycon form (cyanidin).[5] Ensure the final sample is dissolved in the mobile phase.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Extraction Filter_Sample Sample Filtration (0.45 µm) Sample->Filter_Sample Injector Autosampler/Injector Filter_Sample->Injector Mobile_Phase Mobile Phase Preparation & Degassing Pump Pump Mobile_Phase->Pump Pump->Injector Column HPLC Column Injector->Column Detector Detector (PDA/UV-Vis) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: A generalized workflow for HPLC analysis.

Troubleshooting_Tree Start Problem Encountered Peak_Shape Poor Peak Shape? Start->Peak_Shape Yes Retention_Time Retention Time Shift? Start->Retention_Time No Tailing Tailing Peak Peak_Shape->Tailing Tailing Fronting Fronting Peak Peak_Shape->Fronting Fronting Split Split Peak Peak_Shape->Split Split Resolution Poor Resolution? Retention_Time->Resolution No RT_Inconsistent Inconsistent RT Retention_Time->RT_Inconsistent Inconsistent RT_Drift RT Drifting Retention_Time->RT_Drift Drifting Coelution Co-eluting Peaks Resolution->Coelution Yes Tailing_Sol Check Mobile Phase pH Add Acidifier Reduce Sample Load Tailing->Tailing_Sol Fronting_Sol Check Sample Solvent Ensure it's weaker than Mobile Phase Fronting->Fronting_Sol Split_Sol Check for Column Void Ensure Column is Properly Packed Split->Split_Sol RT_Inconsistent_Sol Check Pump for Leaks/Bubbles Ensure Consistent Mobile Phase Prep RT_Inconsistent->RT_Inconsistent_Sol RT_Drift_Sol Ensure Column is Equilibrated Check for Stable Column Temperature RT_Drift->RT_Drift_Sol Coelution_Sol Optimize Gradient Slope Change Mobile Phase Organic Solvent Try a Different Column Chemistry Coelution->Coelution_Sol

Caption: A troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Cyanidin Chloride Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields of cyanidin chloride from plant extracts.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound, offering potential causes and solutions to improve your experimental outcomes.

Issue 1: Consistently Low this compound Yield

Potential CauseRecommended Solution
Inappropriate Solvent Choice The polarity of the extraction solvent may not be optimal for this compound and its glycosides. Generally, acidified polar solvents are most effective. Conduct a small-scale solvent screening with methanol, ethanol, and acetone, each acidified with a small amount of hydrochloric or formic acid (e.g., 0.1-1% v/v), to determine the best solvent system for your specific plant material.[1][2]
Suboptimal Extraction Temperature While higher temperatures can increase solubility, they can also lead to the degradation of heat-sensitive anthocyanins like cyanidin.[1][3] Perform extractions at a range of temperatures (e.g., 4°C, room temperature, 40°C, 60°C) to find the optimal balance between extraction efficiency and compound stability.[4] For many applications, extraction at 50°C for 60 minutes has been shown to be effective.[5]
Incorrect Solid-to-Liquid Ratio An insufficient volume of solvent may lead to incomplete extraction. Experiment with different solid-to-liquid ratios (e.g., 1:20, 1:30, 1:40 m/v) to ensure the entire plant matrix is adequately saturated with the solvent.[5] A ratio of 1:30 has been identified as optimal in some studies.[5]
Inadequate Particle Size Large plant material particles have a smaller surface area-to-volume ratio, which can hinder solvent penetration and extraction efficiency. Conversely, excessively fine powders can lead to clumping and poor solvent flow. Grinding the plant material to a consistent and optimal particle size (typically 0.25-0.5 mm) is recommended.[6]
Degradation During Extraction Cyanidin is highly susceptible to degradation at neutral or alkaline pH, in the presence of light, oxygen, and certain enzymes (e.g., polyphenol oxidases).[3][7][8] Ensure the extraction solvent is sufficiently acidic (pH < 3) and consider working under dim light and inert gas (e.g., nitrogen or argon) to minimize degradation.[5][7]

Issue 2: Significant Loss of this compound During Purification

Potential CauseRecommended Solution
Improper Solid-Phase Extraction (SPE) Protocol The choice of SPE sorbent and the elution solvents are critical for successful purification. A cation-exchange mechanism can be highly effective for purifying anthocyanins due to their positive charge at low pH.[9] Ensure proper conditioning of the SPE cartridge and use appropriate wash and elution solvents to selectively retain and then recover the this compound.
Co-elution with Impurities Plant extracts contain numerous other compounds, such as phenolic acids and other flavonoids, that can co-elute with this compound, leading to lower purity and apparent yield.[9] Optimize the purification method by adjusting the solvent gradient during chromatography or by using a more selective SPE sorbent.
Degradation on the Column Prolonged exposure to the stationary phase or incompatible solvent conditions during purification can cause on-column degradation of this compound. Minimize the purification time and ensure all solvents are of high purity and appropriately acidified.

Issue 3: Inaccurate Quantification of this compound

Potential CauseRecommended Solution
Interference from Other Compounds The presence of impurities in the final extract can interfere with spectrophotometric or chromatographic quantification.[9] Ensure the purification method effectively removes interfering substances. High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) is recommended for accurate quantification due to its ability to separate this compound from other compounds.[10][11]
Use of an Incorrect Molar Extinction Coefficient For spectrophotometric quantification using the pH differential method, the molar extinction coefficient of cyanidin-3-glucoside (26,900 L/mol/cm) is commonly used.[8] Ensure you are using the correct value for your specific cyanidin species or a validated standard curve.
Instability of Standard Solutions This compound standards can degrade over time, even when stored properly. Prepare fresh standard solutions for each experiment and store them at low temperatures in the dark. Aqueous solutions of this compound are not recommended for storage for more than one day.[12]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting and storing this compound?

A1: this compound is most stable in acidic conditions, typically at a pH below 3.[5][7] At this pH, it exists predominantly in its stable red flavylium cation form. As the pH increases, it undergoes structural transformations to less stable and colorless forms, which can lead to irreversible degradation.[7] Therefore, it is crucial to maintain a low pH throughout the extraction, purification, and storage processes.

Q2: How does light affect the stability of this compound?

A2: Exposure to light, particularly UV light, can significantly accelerate the degradation of this compound.[3][8] It is recommended to perform all experimental procedures under dim light or in amber-colored glassware to protect the compound from photodegradation.

Q3: Can I use elevated temperatures to increase the extraction yield?

A3: While moderate heating can improve extraction efficiency, high temperatures (above 60-80°C) can cause thermal degradation of this compound.[1][4] The optimal temperature will depend on the specific plant material and solvent used. It is advisable to conduct a temperature optimization study to maximize yield without significant degradation.

Q4: What are the best solvents for dissolving purified this compound?

A4: Purified this compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[12] It is sparingly soluble in aqueous buffers. For preparing aqueous solutions, it is recommended to first dissolve the compound in a small amount of DMF and then dilute it with the desired aqueous buffer.[12]

Q5: How can I confirm the identity and purity of my extracted this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and Mass Spectrometry (MS) is the most reliable method for identifying and assessing the purity of this compound.[11][13] The retention time, UV-Vis spectrum (with characteristic absorbance maxima around 280 nm and 520 nm), and mass-to-charge ratio can be compared to a certified reference standard for confirmation.[2][12]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

  • Sample Preparation: Grind the dried plant material to a fine powder (0.25-0.5 mm).

  • Extraction Solvent Preparation: Prepare a solution of methanol or ethanol containing 1% (v/v) hydrochloric acid.

  • Extraction:

    • Mix the powdered plant material with the acidified solvent at a solid-to-liquid ratio of 1:30 (g/mL).[5]

    • Sonicate the mixture for 15 minutes or stir at 50°C for 60 minutes in a light-protected container.[2][5]

    • Centrifuge the mixture at 7500 rpm for 5 minutes at 4°C.[2]

    • Decant the supernatant.

    • Repeat the extraction process on the pellet one more time to ensure complete extraction.

    • Combine the supernatants from both extractions.

  • Solvent Removal: Concentrate the combined supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

Protocol 2: Quantification of Total Monomeric Anthocyanins (pH Differential Method)

This method is based on the structural transformation of anthocyanins with a change in pH, which is reflected in a change in absorbance.

  • Buffer Preparation:

    • Prepare a pH 1.0 buffer (0.025 M potassium chloride).

    • Prepare a pH 4.5 buffer (0.4 M sodium acetate).

  • Sample Preparation: Dilute the concentrated plant extract with the pH 1.0 and pH 4.5 buffers to an appropriate concentration that gives an absorbance reading within the linear range of the spectrophotometer.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the diluted samples at both 520 nm and 700 nm in both pH 1.0 and pH 4.5 buffers. The reading at 700 nm is to correct for any haze.

  • Calculation:

    • Calculate the absorbance (A) of the sample as: A = (A520nm - A700nm)pH 1.0 - (A520nm - A700nm)pH 4.5

    • Calculate the total monomeric anthocyanin concentration, expressed as cyanidin-3-glucoside equivalents, using the following formula: Total Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x l) Where:

      • MW (Molecular Weight) = 449.2 g/mol (for cyanidin-3-glucoside)

      • DF = Dilution Factor

      • ε (Molar Extinction Coefficient) = 26,900 L/mol/cm (for cyanidin-3-glucoside)[8]

      • l = Pathlength in cm (typically 1 cm)

Visualizations

Extraction_Workflow Plant_Material Plant Material Grinding Grinding Plant_Material->Grinding Extraction Acidified Solvent Extraction Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Pellet Pellet Centrifugation->Pellet Combined_Supernatant Combined Supernatant Supernatant->Combined_Supernatant Re_extraction Re-extraction Pellet->Re_extraction Re_extraction->Centrifugation Concentration Concentration Combined_Supernatant->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract

Caption: A generalized workflow for the extraction of this compound from plant material.

Degradation_Pathway cluster_stable Low pH (<3) cluster_unstable Higher pH, Light, Heat Flavylium Flavylium Cation (Red) Carbinol Carbinol Pseudobase (Colorless) Flavylium->Carbinol Hydration Chalcone Chalcone (Colorless/Yellow) Carbinol->Chalcone Tautomerization Degradation Degradation Products Chalcone->Degradation Irreversible Oxidation/Condensation

Caption: Simplified degradation pathway of this compound under unfavorable conditions.

References

Dealing with Cyanidin Chloride instability in cell culture media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyanidin Chloride in cell culture environments. Given its inherent instability in neutral pH solutions, this guide offers practical advice to mitigate degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why is the color of my cell culture medium changing after adding this compound?

A1: this compound is a pH-sensitive anthocyanidin. In acidic solutions (pH < 3), it appears red, but as the pH increases towards the neutral range of most cell culture media (pH 7.2-7.4), its chemical structure changes, leading to a rapid loss of color.[1][2] This color change is an indicator of the compound's degradation into colorless forms like the carbinol pseudobase.[1]

Q2: How quickly does this compound degrade in cell culture medium?

A2: The exact half-life of this compound in specific cell culture media like DMEM or RPMI-1640 at 37°C is not well-documented in publicly available literature. However, studies on cyanidin and its glycosides show that degradation is rapid at neutral pH. For instance, at pH 7.0 and 25°C, a significant loss of cyanidin is observed within hours.[3][4] The degradation is also accelerated by increased temperature. Therefore, it is crucial to assume a short half-life in your experimental design.

Q3: What are the degradation products of this compound and are they biologically active?

A3: The degradation of cyanidin at neutral pH involves the opening of its central ring structure, leading to the formation of compounds like protocatechuic acid and phloroglucinaldehyde.[5] The biological activity of these degradation products may differ from the parent compound and could potentially interfere with experimental results. It is important to consider that the observed biological effects in long-term assays might be a combination of the effects of this compound and its degradation products.

Q4: Can components of the cell culture medium affect the stability of this compound?

A4: Yes, several components can influence its stability:

  • pH: As mentioned, the neutral pH of the medium is the primary driver of degradation.[1][2]

  • Serum: Bovine Serum Albumin (BSA), a major component of Fetal Bovine Serum (FBS), has been shown to have a stabilizing effect on anthocyanins like cyanidin-3-O-glucoside through binding interactions.[6][7][8][9] This suggests that the presence of serum in your culture medium may offer some protection against degradation.

  • Phenol Red: While direct interactions are not extensively studied, phenol red is a pH indicator and can have weak estrogenic effects, which might be a confounding factor in some assays.[10] It is advisable to perform pilot studies with and without phenol red if you suspect interference.

  • Ascorbic Acid (Vitamin C): While an antioxidant, ascorbic acid can accelerate the degradation of anthocyanins in the presence of oxygen. If your medium is supplemented with ascorbic acid, be aware of this potential interaction.

Q5: How should I prepare and store this compound stock solutions?

A5: To ensure maximum stability, dissolve this compound powder in an acidic solvent. A common practice is to use a small amount of DMSO to initially dissolve the compound, followed by dilution in an acidic buffer (e.g., pH 3-4) or directly in a solvent like methanol containing a small percentage of HCl. Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Rapid degradation of this compound in the culture medium, leading to variable effective concentrations.1. Prepare fresh this compound dilutions in pre-warmed medium immediately before adding to cells. 2. Reduce the incubation time of your experiment if possible. 3. For longer experiments, consider replenishing the medium with freshly prepared this compound at regular intervals. 4. Perform a stability test of this compound in your specific cell culture medium (see Experimental Protocol 1).
Visible precipitate in the culture medium after adding this compound. The final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is too high, causing it to precipitate in the aqueous medium.1. Ensure the final concentration of DMSO or other organic solvents is typically below 0.5% (v/v) in the final culture volume. 2. After diluting the stock solution into the medium, vortex or gently mix immediately to ensure proper dispersion.
Loss of the characteristic red/purple color of the medium shortly after addition. This is an expected consequence of this compound's instability at neutral pH and indicates its conversion to other forms.1. This is a visual confirmation of the compound's chemical transformation. It does not necessarily mean there is zero active compound remaining, but the concentration is decreasing. 2. Correlate the timing of your assay with the expected degradation profile. Short-term assays are preferable.
No observed biological effect at expected concentrations. The compound may be degrading before it can exert its biological effect.1. Increase the initial concentration of this compound to compensate for degradation, but be mindful of potential off-target effects. 2. Decrease the treatment duration. 3. Consider using a more stable glycosylated form of cyanidin (e.g., cyanidin-3-O-glucoside), though its biological activity may differ.[3]

Quantitative Data on Stability

While specific data for cell culture media is limited, the following table summarizes the known stability of cyanidin and its glycosides under different conditions to illustrate the key factors influencing its degradation.

CompoundConditionStability MetricReference
CyanidinpH 2.0, 25°C, 8 hours27% remaining[3][4]
Cyanidin-3-O-glucosidepH 2.0, 25°C, 8 hours99% remaining[3][4]
CyanidinpH 7.0, 55°C, 300 minutes>50% remaining absorbance
Cyanidin-3-O-glucosidepH 7.0, 55°C, 300 minutesLower stability than cyanidin
Cyanidin-3-O-glucoside with Bovine Serum AlbuminpH 3.0 with H₂O₂34.78% reduction in oxidation rate[6][7]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Your Cell Culture Medium

This protocol provides a framework to determine the approximate stability of this compound in your specific experimental conditions.

Workflow for Compound Stability Assessment

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_media Prepare complete cell culture medium prep_cyanidin Prepare fresh this compound solution in medium prep_media->prep_cyanidin incubate Incubate at 37°C, 5% CO2 (cell-free) prep_cyanidin->incubate collect_samples Collect aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24h) incubate->collect_samples analysis Analyze this compound concentration (HPLC or Spectrophotometry) collect_samples->analysis plot Plot concentration vs. time to estimate half-life analysis->plot

Workflow for assessing compound stability in cell culture media.

Methodology:

  • Preparation: Prepare your complete cell culture medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin).

  • Spiking: Prepare a fresh solution of this compound in the pre-warmed complete medium at the final concentration you intend to use in your experiments.

  • Incubation: Place the medium containing this compound in a sterile, cell-free culture flask or plate and incubate under your standard cell culture conditions (37°C, 5% CO₂).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), collect an aliquot of the medium.

  • Analysis: Analyze the concentration of the remaining this compound in each aliquot. This can be done using:

    • HPLC-MS: For the most accurate quantification and to identify degradation products.[11][12]

    • Spectrophotometry: Measure the absorbance at the λmax of this compound (around 510-530 nm in acidic conditions). Note that this method is less specific as degradation products may also absorb light in this range. For this method, you would need to acidify the collected media samples to a low pH (e.g., pH 1-2) to convert the remaining cyanidin to its colored flavylium form before reading the absorbance.

  • Data Analysis: Plot the concentration of this compound versus time to estimate its degradation rate and approximate half-life in your specific medium.

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cellular processes like apoptosis and inflammation.[13][14]

This compound-Induced Apoptosis and Nrf2/NF-κB Crosstalk

CyCl This compound Nrf2 Nrf2 Activation CyCl->Nrf2 induces NFkB NF-κB Inhibition CyCl->NFkB induces Nrf2->NFkB inhibits Apoptosis Apoptosis Nrf2->Apoptosis promotes NFkB->Apoptosis promotes (when inhibited) CellProlif Cell Proliferation Inhibition Apoptosis->CellProlif leads to

This compound's impact on Nrf2, NF-κB, and apoptosis.

General Apoptosis Signaling Pathway

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 dna_damage DNA Damage / Stress p53 p53 dna_damage->p53 bax_bak Bax/Bak p53->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Overview of the main apoptosis signaling pathways.

References

Technical Support Center: Overcoming Matrix Effects in Cyanidin Chloride Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical quantification of Cyanidin Chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: In the context of LC-MS/MS analysis, the "matrix" encompasses all components within a sample excluding the analyte of interest, which in this case is this compound. These components can include salts, lipids, proteins, and other small molecules.[1] Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[2] Both phenomena can compromise the accuracy, precision, and sensitivity of your analytical method, leading to erroneous quantification.[3][4]

Q2: How can I quantitatively assess the matrix effect in my this compound analysis?

A2: A widely accepted method for quantifying matrix effects is the post-extraction spike.[5] This involves comparing the peak area of this compound in a standard solution (neat solution) with the peak area of this compound spiked into a blank matrix sample that has undergone the complete extraction procedure. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Standard Solution) x 100

  • A value of 100% indicates no matrix effect.

  • A value < 100% signifies ion suppression.

  • A value > 100% indicates ion enhancement.

It is advisable to perform this assessment at both low and high concentrations of this compound.

Q3: What are the primary strategies to mitigate matrix effects when quantifying this compound?

A3: The three main strategies to combat matrix effects are:

  • Effective Sample Preparation: The goal is to remove interfering components from the sample matrix. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[3]

  • Chromatographic Separation: Optimizing the chromatographic conditions can separate this compound from co-eluting matrix components. This can be achieved by adjusting the column chemistry, mobile phase composition, and gradient profile.

  • Use of an Appropriate Internal Standard: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls. A stable isotope-labeled (SIL) internal standard of this compound is the gold standard as it co-elutes and experiences the same degree of matrix effect as the analyte, thus providing the most accurate correction.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound quantification experiments.

Problem 1: Poor recovery of this compound after sample preparation.

  • Possible Cause: Suboptimal extraction method or solvent selection.

  • Troubleshooting Steps:

    • Review your sample preparation method. Are you using a validated protocol for anthocyanins in your specific matrix?

    • Compare different extraction techniques. The choice between SPE, LLE, and QuEChERS can significantly impact recovery. See the Data Presentation section for a comparison.

    • Optimize extraction solvents. For LLE, ensure the solvent is of appropriate polarity to efficiently extract this compound while minimizing the co-extraction of interfering substances. For SPE, ensure the wash and elution solvents are optimized for retaining and then eluting this compound from the sorbent.

    • Check the pH of your solutions. Anthocyanins like this compound are more stable at a low pH. Acidifying your sample and extraction solvents can improve stability and recovery.[7]

Problem 2: High variability in quantitative results between replicate samples.

  • Possible Cause: Inconsistent matrix effects or sample preparation.

  • Troubleshooting Steps:

    • Implement a robust sample preparation method. A thorough and consistent sample cleanup procedure, such as SPE, can minimize variability in matrix effects.

    • Use an internal standard. A stable isotope-labeled internal standard is highly recommended to correct for variations in both sample preparation and matrix effects.

    • Ensure thorough mixing and homogenization of samples before extraction to ensure representative aliquots.

Problem 3: Significant ion suppression is observed.

  • Possible Cause: Co-elution of matrix components that interfere with the ionization of this compound.

  • Troubleshooting Steps:

    • Improve chromatographic separation. Modify your LC gradient to better separate this compound from the region of ion suppression.

    • Enhance sample cleanup. Employ a more rigorous sample preparation method like SPE with a selective sorbent to remove the interfering compounds.

    • Dilute the sample. If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[8]

    • Switch ionization mode or source. If your instrument allows, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce ion suppression, as APCI is generally less susceptible to matrix effects.

Data Presentation

The following tables summarize quantitative data on the effectiveness of different sample preparation methods for anthocyanins, which can serve as a guide for this compound analysis.

Table 1: Comparison of Recovery Rates for Cyanidin-3-O-Glucoside in Rat Plasma

Sample Preparation MethodAnalyte ConcentrationAverage Recovery (%)Peak ShapeReference
Liquid-Liquid Extraction (LLE)500 ng/mL & 1000 ng/mL72.85Fair (some peak tailing)[7]
Solid-Phase Extraction (SPE)500 ng/mL & 1000 ng/mL68.36Good (less peak tailing)[7]

Note: Cyanidin-3-O-glucoside is a glycosylated form of Cyanidin. The recovery data provides a strong indication of the expected performance for this compound.

Table 2: Recovery of Anthocyanosides in Grapes using QuEChERS

Analyte ClassSpiked Concentration LevelsRecovery Range (%)Reference
Anthocyanosides0.5, 1, and 5 µg/mL88.5–113.7

Note: This data demonstrates the general effectiveness of the QuEChERS method for the extraction of a broad range of anthocyanins from a complex food matrix.

Experimental Protocols

1. Solid-Phase Extraction (SPE) Protocol for this compound from Plasma

This protocol is adapted from methods for anthocyanin extraction from biological fluids.

  • Materials:

    • SPE cartridges (e.g., C18 or a mixed-mode cation exchange)

    • Methanol (acidified with 0.1% formic acid)

    • Water (acidified with 0.1% formic acid)

    • Plasma sample

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Sample Pre-treatment: Acidify the plasma sample with formic acid to a final concentration of 1%. Centrifuge to precipitate proteins.

    • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of acidified methanol followed by 1 mL of acidified water.

    • Sample Loading: Load the supernatant from the pre-treated plasma sample onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of acidified water to remove polar interferences.

    • Elution: Elute this compound with 1 mL of acidified methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE) Protocol for this compound from Plasma

This protocol is based on a method for the extraction of cyanidin-3-O-glucoside from rat plasma.[7]

  • Materials:

    • Acetonitrile

    • Methanol

    • Formic acid

    • Plasma sample

    • Centrifuge

  • Procedure:

    • Sample Preparation: To 500 µL of plasma, add the internal standard solution.

    • Acidification: Acidify the plasma sample to approximately pH 2 with formic acid.

    • First Extraction: Add 1.5 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 15 minutes at 4°C. Collect the supernatant.

    • Second Extraction: Re-extract the pellet with 1.5 mL of methanol, vortex, and centrifuge as above. Collect the supernatant.

    • Pooling and Analysis: Pool the supernatants from both extractions for subsequent analysis.

3. Use of a Stable Isotope-Labeled Internal Standard

  • Selection: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C or ¹⁵N labeled). This ensures identical chemical and physical properties, leading to the most accurate correction for matrix effects and procedural losses.

  • Procedure:

    • Prepare a stock solution of the SIL-Cyanidin Chloride.

    • Add a small, fixed volume of the SIL internal standard working solution to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.

    • During data analysis, calculate the ratio of the peak area of this compound to the peak area of the SIL internal standard.

    • Construct the calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Sample Collection (e.g., Plasma, Food Homogenate) is_addition Addition of Internal Standard start->is_addition extraction Extraction is_addition->extraction spe Solid-Phase Extraction (SPE) extraction->spe Option 1 lle Liquid-Liquid Extraction (LLE) extraction->lle Option 2 quechers QuEChERS extraction->quechers Option 3 cleanup Cleanup/Purification spe->cleanup lle->cleanup quechers->cleanup evaporation Evaporation & Reconstitution cleanup->evaporation final_extract Final Extract for Analysis evaporation->final_extract lcms LC-MS/MS Analysis final_extract->lcms data_processing Data Processing (Peak Integration, Ratio Calculation) lcms->data_processing quantification Quantification (Calibration Curve) data_processing->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Inaccurate Quantification of this compound matrix_effects Matrix Effects (Ion Suppression/Enhancement) issue->matrix_effects poor_recovery Poor Analyte Recovery issue->poor_recovery instrumental_issues Instrumental Issues issue->instrumental_issues optimize_sp Optimize Sample Preparation (SPE, LLE, QuEChERS) matrix_effects->optimize_sp optimize_lc Optimize Chromatography matrix_effects->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard matrix_effects->use_is poor_recovery->optimize_sp check_instrument Check Instrument Performance (Calibration, Source Cleanliness) instrumental_issues->check_instrument

Caption: Troubleshooting logic for inaccurate this compound quantification.

References

Improving the recovery of Cyanidin Chloride during solid-phase extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Cyanidin Chloride during solid-phase extraction (SPE).

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the SPE of this compound. Each question is followed by a detailed explanation and recommended solutions.

Frequently Asked Questions (FAQs)

1. Why is my this compound recovery low?

Low recovery of this compound can be attributed to several factors throughout the SPE process. Here are the most common causes and how to address them:

  • Inappropriate pH: this compound is most stable in acidic conditions (pH < 3). At higher pH values, it can degrade or undergo structural changes to a colorless chalcone form, which has different retention properties. Ensure your sample and all solutions are acidified.[1][2][3][4]

  • Incorrect Sorbent Choice: While C18 is commonly used, its retention of polar compounds like glycosylated anthocyanins can be weak. Consider using polymer-based sorbents (e.g., polystyrene-divinylbenzene) which may offer better retention for a wider range of polarities.[5]

  • Premature Elution: The analyte may be eluting during the sample loading or washing steps. This can happen if the wash solvent is too strong or if the sample solvent has a high organic content, preventing proper retention.

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the this compound from the sorbent completely. Using acidified methanol or ethanol is crucial for efficient elution.

  • Analyte Degradation: Anthocyanins are sensitive to light and temperature. Protect your samples from light and keep them cool throughout the extraction process.

2. Why is my eluate not clean? I'm seeing many interfering compounds.

A lack of purity in the final eluate is a common issue. Here’s how to improve the cleanliness of your extract:

  • Optimize the Wash Step: The wash step is critical for removing interferences. Use the strongest possible wash solvent that does not elute your analyte. A common strategy is to use an acidified aqueous solution followed by a weak organic solvent (e.g., ethyl acetate) to remove less polar interferences before eluting the anthocyanins with acidified methanol.

  • Consider a Different Sorbent: If your primary issue is interference from other phenolic compounds, a mixed-mode SPE cartridge with both reversed-phase and ion-exchange properties could provide better selectivity. Cation-exchange mechanisms can be particularly effective as they specifically retain the positively charged flavylium cation of cyanidin at low pH.

  • Sample Pre-treatment: Ensure your initial sample is properly filtered or centrifuged to remove particulate matter that can clog the SPE cartridge and contribute to impurities.

3. My recovery results are not reproducible. What could be the cause?

Poor reproducibility can be frustrating. Here are some key areas to investigate:

  • Inconsistent pH Control: Small variations in pH can significantly impact the stability and retention of this compound. Use buffers to maintain a consistent pH throughout the process.

  • Variable Flow Rates: Inconsistent flow rates during sample loading, washing, and elution can affect the interaction time between the analyte and the sorbent, leading to variable recovery. Automated SPE systems can help maintain consistent flow rates.

  • Column Drying: Ensure the SPE cartridge does not dry out between the conditioning, equilibration, and sample loading steps, as this can lead to channeling and inconsistent retention.

  • Inconsistent Elution Volume: Use a consistent and sufficient volume of elution solvent to ensure complete recovery of the analyte in every sample.

4. What is the optimal pH for loading this compound onto an SPE cartridge?

The optimal pH for loading this compound is typically between 2 and 3. In this pH range, this compound exists predominantly in its stable, positively charged flavylium cation form. This positive charge enhances its retention on cation-exchange sorbents and is also suitable for reversed-phase sorbents when the sample is in a largely aqueous environment. Acidifying the sample also suppresses the ionization of many potential acidic interferences, which can improve the purity of the extract.[1][2][3][4]

Experimental Protocols

Below are detailed methodologies for key experiments related to the solid-phase extraction of this compound.

Protocol 1: General Purpose C18 SPE for this compound Purification

This protocol is suitable for the general cleanup and concentration of this compound from fruit or plant extracts.

  • Sorbent: C18 SPE Cartridge

  • Conditioning: Pass 5 mL of methanol through the cartridge.

  • Equilibration: Pass 5 mL of acidified deionized water (pH 2, adjusted with formic or hydrochloric acid) through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading:

    • Acidify the sample extract to pH 2.

    • Ensure the organic solvent concentration in the sample is low (<5%). If necessary, dilute the sample with acidified water.

    • Load the sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash with 5 mL of acidified deionized water (pH 2) to remove sugars and other polar impurities.

    • (Optional) Wash with 5 mL of ethyl acetate to remove less polar interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove the aqueous wash solvent.

  • Elution: Elute the this compound with 2-5 mL of acidified methanol (e.g., 0.1% HCl in methanol). Collect the eluate in a clean vial.

Protocol 2: High Purity this compound Isolation using Mixed-Mode SPE

This protocol utilizes a mixed-mode (cation-exchange and reversed-phase) sorbent for enhanced purity.

  • Sorbent: Mixed-Mode Cation-Exchange SPE Cartridge

  • Conditioning: Pass 5 mL of methanol through the cartridge.

  • Equilibration: Pass 5 mL of acidified deionized water (pH 2) through the cartridge.

  • Sample Loading:

    • Acidify the sample to pH 2 to ensure this compound is positively charged.

    • Load the sample onto the cartridge.

  • Washing:

    • Wash with 5 mL of acidified deionized water (pH 2).

    • Wash with 5 mL of methanol to remove non-polar interferences that are not ionically bound.

  • Elution: Elute the this compound with 2-5 mL of methanolic HCl or a buffer at a higher pH (e.g., pH 6) to neutralize the charge on the cyanidin and release it from the sorbent.

Data Presentation

The following tables summarize quantitative data on this compound and anthocyanin recovery under different SPE conditions.

Table 1: Comparison of SPE Sorbents for Anthocyanin Recovery

Sorbent TypeAnalyteSample MatrixRecovery (%)Reference
C18Cyanidin-3-O-glucosideRat Plasma68.36[6]
Polymeric (Oasis HLB) + Cation-Exchange (DSC-MCAX)Total AnthocyaninsGrape Pomace ExtractHigh Purity Achieved[7]
Salicylic acid functionalized silica-coated magnetite nanoparticlesThis compoundFruit Extracts80.0 - 97.6[8]
Amberlite XAD-7Total AnthocyaninsAronia melanocarpaHigh Recovery[5]

Table 2: Effect of Elution Solvent on Anthocyanin Recovery

Elution SolventSorbentAnalyteRecovery (%)Reference
Acidified Methanol (pH 2)Vinylbenzene-basedTotal Anthocyanins~100
Methanol:Water (8:2, v/v)Not specifiedMultiple toxins including cyanotoxins24 - 79
0.1% HCl in MethanolC18Cyanidin-3-O-glucosideNot specified, but effective[6]

Visualizations

Diagram 1: General SPE Workflow for this compound

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Crude Extract Acidify Acidify to pH 2-3 Sample->Acidify Filter Filter/Centrifuge Acidify->Filter Condition 1. Condition (Methanol) Filter->Condition Prepared Sample Equilibrate 2. Equilibrate (Acidified Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (Acidified Water/Ethyl Acetate) Load->Wash Waste2 Waste Load->Waste2 Unretained Components Elute 5. Elute (Acidified Methanol) Wash->Elute Wash->Elute Cleaned Cartridge Waste1 Waste Wash->Waste1 Interferences Evaporate Evaporate & Reconstitute Elute->Evaporate Purified Eluate Analyze LC-MS/HPLC Analysis Evaporate->Analyze

Caption: A generalized workflow for the solid-phase extraction of this compound.

Diagram 2: pH-Dependent Equilibrium of Cyanidin and SPE Retention

Cyanidin_pH_SPE cluster_ph Cyanidin Equilibrium in Solution cluster_spe SPE Sorbent Interaction Flavylium Flavylium Cation (Red) pH < 3 Carbinol Carbinol Pseudobase (Colorless) pH 4-6 Flavylium->Carbinol Increase pH Sorbent_RP Reversed-Phase (C18) (Non-polar) Flavylium->Sorbent_RP Retained (Hydrophobic Interaction) Sorbent_IEX Cation-Exchange (Negatively Charged) Flavylium->Sorbent_IEX Strongly Retained (Ionic Interaction) Carbinol->Flavylium Decrease pH Chalcone Chalcone (Colorless/Yellow) pH > 7 Carbinol->Chalcone Increase pH Carbinol->Sorbent_RP Weakly Retained Chalcone->Carbinol Decrease pH Chalcone->Sorbent_RP Poorly Retained

Caption: The influence of pH on Cyanidin's structure and its interaction with SPE sorbents.

References

Technical Support Center: Cyanidin Chloride Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Cyanidin Chloride using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on minimizing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?

A1: Peak tailing is a chromatographic phenomenon where the peak asymmetry factor is greater than one, resulting in a peak with a trailing edge that is longer or more drawn out than the leading edge.[1] In the analysis of this compound, peak tailing is problematic because it can lead to decreased resolution between adjacent peaks, inaccurate peak integration, and consequently, imprecise quantification.[2] It often indicates suboptimal separation conditions or secondary chemical interactions occurring within the HPLC system.[3]

Q2: What are the primary causes of peak tailing for this compound?

A2: The primary causes of peak tailing for this compound in reversed-phase HPLC can be broadly categorized into chemical and physical issues:

  • Chemical Causes:

    • Secondary Silanol Interactions: this compound, with its multiple hydroxyl groups, can interact with residual acidic silanol groups on the surface of silica-based stationary phases.[1][3] These interactions create a secondary retention mechanism that leads to peak tailing.

    • Improper Mobile Phase pH: Cyanidin exists in different structural forms depending on the pH.[4] At a pH above 3.0, it can be present in forms other than the stable flavylium cation, leading to multiple interactions with the stationary phase and causing peak distortion.[4][5] An inappropriate pH can also lead to the ionization of residual silanols, increasing their interaction with the analyte.[5]

    • Metal Chelation: The catechol moiety on the B-ring of cyanidin is known to chelate metal ions.[6][7] If trace metals are present in the sample, mobile phase, or on the stationary phase, chelation can occur, leading to peak distortion.[3][8]

  • Physical/System Causes:

    • Column Voids or Bed Deformation: A void at the head of the column or a disturbed packing bed can cause the sample to spread unevenly, resulting in tailing peaks.[1][2]

    • Blocked Frit or Column Contamination: A partially blocked inlet frit or contamination of the column with strongly retained substances from the sample matrix can distort peak shape.[9]

    • Extra-Column Volume (Dead Volume): Excessive tubing length or internal diameter, as well as poorly made connections, can increase the volume the analyte must travel through outside of the column, leading to band broadening and peak tailing.[5][10]

    • Sample Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume can saturate the stationary phase at the column inlet, causing peak distortion.[2][9]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Guide 1: Optimizing Mobile Phase Conditions

Issue: My this compound peak is tailing, and I suspect the mobile phase is the cause.

Troubleshooting Steps:

  • Lower the Mobile Phase pH:

    • Rationale: To ensure this compound is in its stable flavylium cation form and to suppress the ionization of residual silanol groups on the column.[4][5]

    • Action: Adjust the pH of your aqueous mobile phase to be between 1.5 and 2.5.[4] Use an appropriate acidifier such as formic acid, trifluoroacetic acid (TFA), or phosphoric acid.[11][12]

  • Use an Appropriate Buffer:

    • Rationale: To maintain a consistent pH throughout the analysis.[5]

    • Action: If using a buffer, ensure it is effective in the desired pH range and is compatible with your detection method (e.g., use volatile buffers for LC-MS).

  • Optimize Organic Modifier:

    • Rationale: The choice of organic solvent can influence selectivity and peak shape.[5]

    • Action: While acetonitrile is commonly used, consider trying methanol. The different solvent properties may reduce secondary interactions.

Illustrative Data on Mobile Phase pH Effect:

Mobile Phase pHPeak Asymmetry (As)Theoretical Plate Count (N)
4.52.13500
3.51.85200
2.51.38900
1.81.112500

Note: This table provides illustrative data to demonstrate the expected trend. Actual values will vary based on specific experimental conditions.

Guide 2: Addressing Column-Related Issues

Issue: I have optimized my mobile phase, but the peak tailing persists. I suspect a column-related problem.

Troubleshooting Steps:

  • Select a Suitable Column:

    • Rationale: To minimize secondary interactions with silanol groups.[3]

    • Action: Use a modern, high-purity silica column that is end-capped or base-deactivated.[5][13] Columns with "Type B" silica are generally less acidic and have fewer metal impurities.[3]

  • Check for Column Contamination or Blockage:

    • Rationale: Contaminants from the sample matrix can bind to the column inlet and cause peak distortion.[9]

    • Action:

      • If using a guard column, replace it.

      • Disconnect the column and reverse-flush it with a strong solvent (following the manufacturer's instructions).[1]

      • If the problem persists and the column is old, it may need to be replaced.

  • Inspect for Column Voids:

    • Rationale: A void at the column inlet will cause poor peak shape for all analytes.[10]

    • Action: A sudden drop in backpressure or a noticeable loss in efficiency are indicators of a void. The column will likely need to be replaced.[1] To prevent voids, avoid sudden pressure shocks and operate within the column's recommended pH range.[8][13]

Guide 3: Investigating System and Sample Issues

Issue: All peaks in my chromatogram, including this compound, are tailing.

Troubleshooting Steps:

  • Minimize Extra-Column Volume:

    • Rationale: Excessive volume outside the column contributes to band broadening.[5]

    • Action:

      • Use tubing with a narrow internal diameter (e.g., 0.005 inches).[5]

      • Keep the tubing length between components as short as possible.

      • Ensure all fittings are properly seated to avoid dead volume.

  • Address Potential Metal Chelation:

    • Rationale: Metal ions in the system can interact with this compound.[8]

    • Action:

      • Use high-purity solvents and reagents.

      • Consider adding a small amount of a chelating agent like EDTA to the mobile phase if metal contamination is suspected, but be aware this may impact chromatography in other ways.[8]

  • Optimize Sample Injection:

    • Rationale: Overloading the column can cause peak distortion.[9]

    • Action:

      • Inject a smaller volume of the sample.

      • Dilute the sample and reinject. If the peak shape improves, the original sample was overloaded.[2]

      • Whenever possible, dissolve the sample in the initial mobile phase to avoid solvent mismatch effects.

Experimental Protocols

Protocol 1: Method Development for Minimizing this compound Peak Tailing

Objective: To establish an HPLC method that yields a symmetrical peak for this compound (Asymmetry factor ≤ 1.2).

Materials:

  • HPLC system with UV-Vis or DAD detector

  • Reversed-phase C18 column (end-capped, high-purity silica, e.g., 4.6 x 150 mm, 2.7 µm)

  • This compound standard

  • HPLC-grade acetonitrile and/or methanol

  • HPLC-grade water

  • Formic acid (or Trifluoroacetic acid)

  • 0.22 µm filters for mobile phase and sample filtration

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water. Filter through a 0.22 µm membrane.

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Filter through a 0.22 µm membrane.

    • Note: The low pH of this mobile phase is critical for good peak shape.[4]

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a solvent compatible with the initial mobile phase conditions (e.g., 95:5 Mobile Phase A:Mobile Phase B).

    • Prepare a working standard by diluting the stock solution to a suitable concentration (e.g., 10 µg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 2.7 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C[11]

    • Detection Wavelength: 520-530 nm[11][14]

    • Injection Volume: 5 µL

    • Gradient Program (example):

      • 0-2 min: 5% B

      • 2-15 min: 5% to 30% B

      • 15-17 min: 30% to 95% B

      • 17-20 min: Hold at 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: Hold at 5% B (re-equilibration)

  • Analysis and Optimization:

    • Inject the working standard and evaluate the peak shape.

    • If tailing is observed (As > 1.2), consider the following adjustments one at a time:

      • Increase the acid concentration in the mobile phase (e.g., to 0.2% Formic Acid or switch to 0.1% TFA).[11]

      • Try a different C18 column from another manufacturer, preferably one known for good performance with basic or polar compounds.

      • Reduce the injection volume or dilute the standard further.

Visualizations

PeakTailing_Troubleshooting cluster_chemical Chemical Factors cluster_physical Physical/System Factors cluster_solutions_chemical Solutions (Chemical) cluster_solutions_physical Solutions (Physical) start Peak Tailing Observed (this compound) ph_check Is Mobile Phase pH < 3? start->ph_check column_check Using End-Capped/ Base-Deactivated Column? ph_check->column_check Yes adjust_ph Adjust pH to 1.5-2.5 with Formic Acid/TFA ph_check->adjust_ph No metal_check Potential Metal Contamination? column_check->metal_check Yes change_column Switch to High-Purity, End-Capped Column column_check->change_column No all_peaks_tail Are ALL Peaks Tailing? metal_check->all_peaks_tail No add_chelator Use High-Purity Solvents/ Add EDTA (with caution) metal_check->add_chelator Yes overload_check Is Sample Overloaded? all_peaks_tail->overload_check No check_system Check for Dead Volume (fittings, tubing) all_peaks_tail->check_system Yes replace_column Check/Replace Column (voids, blockage) all_peaks_tail->replace_column Yes dilute_sample Dilute Sample or Reduce Injection Volume overload_check->dilute_sample Yes solution_found Peak Shape Improved adjust_ph->solution_found change_column->solution_found add_chelator->solution_found check_system->solution_found replace_column->solution_found dilute_sample->solution_found

Caption: A logical workflow for troubleshooting peak tailing of this compound.

Cyanidin_Interactions cluster_column Silica Stationary Phase cluster_analyte This compound cluster_interactions Retention Mechanisms silica Si silanol Si-OH silica->silanol c18 Si-C18 silica->c18 secondary Secondary Interaction (Peak Tailing) silanol->secondary primary Primary Retention (Hydrophobic) c18->primary cyanidin Cyanidin (Flavylium Cation) cyanidin->silanol Interacts with -OH cyanidin->c18 Interacts with C18

Caption: Interactions of this compound with a C18 stationary phase.

References

Addressing autofluorescence interference in Cyanidin Chloride assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address autofluorescence interference in Cyanidin Chloride assays.

Troubleshooting Guides

High background fluorescence, often attributable to autofluorescence, can mask the specific signal from this compound, leading to inaccurate results.[1][2] This guide provides a systematic approach to identifying and mitigating this common issue.

Guide 1: Identifying the Source of Autofluorescence

The first step in troubleshooting is to determine the origin of the unwanted fluorescence.

Experimental Protocol: Unstained Controls

  • Prepare an Unstained Control Sample: Process a sample of your cells or tissue through all the experimental steps (e.g., fixation, permeabilization) but omit the addition of this compound.[3][4]

  • Component Analysis: If possible, individually assess the fluorescence of your cell culture medium, mounting medium, and any other reagents used in the protocol under the same imaging conditions.[2]

  • Image Acquisition: Acquire images of the unstained control using the same filter sets and exposure settings intended for the this compound-stained samples.

  • Analysis: The presence of a significant signal in the unstained control is a direct indication of autofluorescence.[3]

DOT Script for Identifying Autofluorescence Source Workflow

A Start: High Background Fluorescence Observed B Prepare Unstained Control (Cells/Tissue without this compound) A->B C Image Unstained Control B->C D Fluorescence Observed? C->D E Yes: Autofluorescence is Present D->E Yes F No: Issue is likely not autofluorescence. Consider non-specific binding or other artifacts. D->F No G Analyze individual components (media, slides, etc.) E->G H Identify specific source(s) G->H

Caption: Workflow for identifying the source of autofluorescence.

Guide 2: Procedural and Experimental Modifications to Reduce Autofluorescence

Modifying your experimental protocol can often significantly reduce autofluorescence without the need for additional quenching agents.

Key Recommendations:

  • Fixation Method: Aldehyde fixatives like formalin and glutaraldehyde are known to induce autofluorescence.[1][3] Consider using an organic solvent fixative such as ice-cold methanol or ethanol as an alternative.[3] If aldehyde fixation is necessary, use the lowest possible concentration and shortest fixation time.[5]

  • Sample Preparation:

    • Red Blood Cell Lysis: For blood samples, ensure complete lysis and removal of red blood cells, as their heme groups are a major source of autofluorescence.[1][3]

    • Perfusion: When working with tissue samples, perfuse the tissue with PBS prior to fixation to remove red blood cells.[3][5]

    • Dead Cell Removal: Dead cells are more autofluorescent than live cells.[3] Use methods like a Ficoll gradient or viability dyes to exclude dead cells from your analysis.[3]

  • Fluorophore Selection: Whenever possible, choose fluorophores that emit in the far-red or near-infrared spectrum, as endogenous autofluorescence is typically strongest in the blue and green regions of the spectrum.[4][5][6] this compound has a visible absorption maximum around 516-552 nm.[7][8][9][10]

  • Culture Media: Phenol red and fetal bovine serum (FBS) in cell culture media can contribute to background fluorescence.[3][11] Use phenol red-free media and consider reducing the FBS concentration or replacing it with bovine serum albumin (BSA) for the duration of the experiment.[3][11]

Guide 3: Chemical Quenching of Autofluorescence

Several chemical treatments can be applied to samples to quench or reduce autofluorescence.

Experimental Protocol: Sudan Black B Quenching

Sudan Black B is effective at reducing lipofuscin-based autofluorescence.[12][13][14][15]

  • Preparation: Prepare a 0.1% - 0.3% (w/v) solution of Sudan Black B in 70% ethanol.[12][16] Stir the solution in the dark for 1-2 hours and filter it before use.[12][16]

  • Application: After your final staining step with this compound and subsequent washes, incubate the slides with the Sudan Black B solution for 10-20 minutes at room temperature.[12][17]

  • Washing: Rinse the slides thoroughly with PBS or 70% ethanol to remove excess Sudan Black B.[16]

  • Mounting: Proceed with mounting your sample for imaging.

Note: Sudan Black B can sometimes introduce a dark precipitate or its own background fluorescence in the red and far-red channels, so it's essential to optimize the incubation time and perform appropriate controls.[14][15]

Experimental Protocol: Sodium Borohydride Treatment

Sodium borohydride can be used to reduce aldehyde-induced autofluorescence.[3][5]

  • Preparation: Freshly prepare a 0.1% (w/v) solution of sodium borohydride in ice-cold PBS.

  • Application: After fixation and permeabilization, incubate your samples in the sodium borohydride solution for 10-15 minutes at room temperature.

  • Washing: Wash the samples extensively with PBS (3-4 times for 5 minutes each) to remove all traces of sodium borohydride.

  • Staining: Proceed with your this compound staining protocol.

Quantitative Data on Quenching Efficiency

Quenching AgentTarget AutofluorescenceReported EfficiencyReference(s)
Sudan Black B Lipofuscin and other sources65-95% reduction[13][17]
TrueVIEW™ Non-lipofuscin (collagen, elastin, etc.)Significant reduction[5][12][18]
TrueBlack™ Primarily Lipofuscin89-93% reduction[19]
Copper Sulfate LipofuscinEffective reduction[20]
Guide 4: Photobleaching to Reduce Autofluorescence

Exposing the sample to intense light before staining can selectively destroy autofluorescent molecules.[4][21]

Experimental Protocol: Pre-Staining Photobleaching

  • Sample Preparation: Prepare your sample on a slide as you would for staining.

  • Illumination: Before applying this compound, expose the sample to a high-intensity light source (e.g., from a fluorescence microscope's mercury or xenon lamp, or a dedicated light box) for an extended period (30 minutes to several hours).[4][20][22]

  • Staining: After photobleaching, proceed with your standard this compound staining protocol.

Note: The optimal duration for photobleaching needs to be determined empirically, as excessive exposure can damage the sample.[22][23]

Guide 5: Computational Correction of Autofluorescence

If autofluorescence cannot be sufficiently reduced through experimental means, computational methods can be employed post-acquisition.

Spectral Unmixing

This technique is particularly useful in spectral flow cytometry and microscopy.[24][25] It involves capturing the emission spectrum of the autofluorescence from an unstained sample and using this "signature" to computationally subtract it from the stained sample's signal.[24][25]

DOT Script for Spectral Unmixing Logic

cluster_0 Image Acquisition cluster_1 Computational Analysis A Image Unstained Sample (Capture Autofluorescence Spectrum) C Define Spectral Signatures (Autofluorescence & this compound) A->C B Image this compound Stained Sample (Capture Combined Spectrum) B->C D Apply Spectral Unmixing Algorithm C->D E Generate Corrected Image (Autofluorescence Subtracted) D->E A High Background in Assay B Run Unstained Control A->B C Is Control Fluorescent? B->C D Yes: Autofluorescence C->D Yes E No: Check for non-specific antibody binding or other issues C->E No F Is autofluorescence from fixative? D->F G Try Sodium Borohydride or change to non-aldehyde fixative F->G Likely Yes H Is autofluorescence from lipofuscin (e.g., aged tissue)? F->H No L Still have issues? G->L I Use Sudan Black B or TrueBlack™ quencher H->I Yes J Is autofluorescence diffuse and non-specific? H->J No I->L K Try Photobleaching or procedural changes (media, etc.) J->K Yes J->L No K->L M Use Spectral Unmixing or other computational correction L->M Yes

References

How to handle hygroscopic nature of Cyanidin Chloride powder.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cyanidin Chloride powder. This resource is designed to assist researchers, scientists, and drug development professionals in successfully handling and utilizing this hygroscopic compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound powder has formed clumps. Can I still use it?

A1: Clumping is a common issue due to the hygroscopic nature of this compound. While it indicates moisture absorption, the product may still be usable depending on the extent of hydration and the sensitivity of your experiment. It is crucial to first determine the water content of the clumped powder. For less sensitive applications, you may be able to proceed after carefully breaking up the clumps. However, for quantitative analyses or highly sensitive assays, it is recommended to use a fresh, unopened vial of the powder.

Q2: What is the best way to store this compound powder to prevent moisture absorption?

A2: To minimize moisture uptake, this compound powder should be stored in a tightly sealed container, preferably in a desiccator containing a suitable desiccant like silica gel. For long-term storage, keeping it in a cool, dark, and dry place is essential. Some sources recommend storing it under an inert atmosphere, such as argon or nitrogen, to further prevent degradation.

Q3: How does moisture affect the stability and color of this compound?

A3: Moisture can significantly impact the stability and appearance of this compound. The reddish-purple color of the powder can change depending on the pH and the presence of water.[1] In solution, the color of cyanidin is red at pH < 3, violet at pH 7-8, and blue at pH > 11. Absorbed moisture can lead to chemical degradation, altering the compound's purity and potentially affecting experimental outcomes. The stability of anthocyanins, the class of compounds to which this compound belongs, is inversely related to relative humidity.[2]

Q4: I've noticed a change in the color of my reconstituted this compound solution over time. What could be the cause?

A4: The color of this compound in solution is highly dependent on the pH.[3] Even small shifts in the pH of your solvent can lead to noticeable color changes. Additionally, degradation of the compound, which can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of oxygen, can also result in color alterations. It is advisable to use freshly prepared solutions for your experiments whenever possible.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Weighing

Symptom: Difficulty obtaining a stable reading on the analytical balance when weighing this compound powder. The mass continuously increases.

Cause: The powder is rapidly absorbing moisture from the atmosphere.

Solution:

  • Work Quickly and Efficiently: Minimize the time the container is open to the air. Have all necessary tools and equipment ready before you begin weighing.

  • Use a Controlled Environment: If available, use a glove box with a controlled, low-humidity atmosphere for weighing.[4] Alternatively, a balance with a draft shield placed in a room with a dehumidifier can help.

  • Weighing by Difference: This is a reliable technique for hygroscopic substances.

    • Weigh a sealed vial containing the powder.

    • Quickly transfer the desired amount of powder to your receiving vessel.

    • Immediately reseal the original vial and re-weigh it.

    • The difference in the two weights is the accurate mass of the transferred powder.

  • Use a Desiccator: Allow the container of this compound to equilibrate to room temperature inside a desiccator before opening to prevent condensation from the air.[4]

Issue 2: Poor Solubility or Precipitation in Organic Solvents

Symptom: The this compound powder does not fully dissolve in the intended solvent (e.g., DMSO, ethanol), or a precipitate forms after initial dissolution.

Cause:

  • Contaminated Solvent: The solvent may have absorbed moisture, reducing its solvating power for the hygroscopic compound.

  • Compound Degradation: Absorbed water may have initiated degradation of the this compound, leading to less soluble byproducts.

  • Saturation: The concentration of the solution may have exceeded the solubility limit of the compound in that specific solvent.

Solution:

  • Use Anhydrous Solvents: Always use fresh, anhydrous grade solvents for reconstitution.

  • Gentle Warming and Sonication: Gentle warming or brief sonication can sometimes aid in dissolving the powder. However, be cautious as excessive heat can accelerate degradation.

  • Prepare Fresh Solutions: Reconstitute only the amount of powder needed for the immediate experiment. Avoid storing stock solutions for extended periods unless their stability under those conditions has been verified.

  • Check Solubility Data: Refer to the product's technical datasheet for solubility information and ensure you are working within the recommended concentration range.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a method to quantify the amount of water absorbed by the this compound powder.

Materials:

  • Karl Fischer titrator

  • Anhydrous methanol or other suitable solvent

  • Karl Fischer reagent

  • Airtight weighing vessel

  • Analytical balance

Procedure:

  • Prepare the Titrator: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be filled with anhydrous methanol and pre-titrated to a dry endpoint to eliminate any residual moisture.

  • Weigh the Sample: Accurately weigh a small amount of the this compound powder (typically 10-50 mg) in a pre-tared, dry, and airtight container. Perform this step as quickly as possible to minimize moisture absorption from the air.

  • Introduce the Sample: Quickly transfer the weighed powder into the Karl Fischer titration vessel.

  • Titration: Start the titration. The Karl Fischer reagent will be added until all the water in the sample has reacted.

  • Calculate Water Content: The instrument will automatically calculate the percentage of water in the sample based on the amount of Karl Fischer reagent consumed.

Data Presentation:

ParameterValue
Sample Weight (mg)Enter Value
KF Reagent Consumed (mL)Enter Value
Water Content (%)Enter Value
Protocol 2: Stability Testing of this compound Powder at Controlled Relative Humidity (RH)

This protocol outlines a method to assess the stability of the powder when exposed to different humidity levels.

Materials:

  • Controlled humidity chambers or desiccators with saturated salt solutions to achieve desired RH levels (e.g., LiCl for ~11% RH, MgCl₂ for ~33% RH, NaCl for ~75% RH).

  • Open, shallow weighing dishes.

  • Analytical balance.

  • HPLC system for purity analysis.

Procedure:

  • Initial Analysis: Determine the initial purity of the this compound powder using the HPLC method described in Protocol 3. Also, determine the initial water content using Karl Fischer titration (Protocol 1).

  • Sample Preparation: Place a known amount of the powder in the open weighing dishes.

  • Exposure: Place the weighing dishes inside the controlled humidity chambers at a constant temperature (e.g., 25°C).

  • Time Points: At predetermined time points (e.g., 24, 48, 72 hours, 1 week), remove a sample from each humidity chamber.

  • Analysis: For each time point and RH level, perform the following analyses:

    • Visual Inspection: Note any changes in color or physical appearance (e.g., clumping).

    • Weight Gain: Measure the change in weight to determine moisture absorption.

    • Purity Analysis: Determine the purity of the sample using HPLC (Protocol 3) to assess degradation.

Data Presentation:

Table 1: Moisture Absorption of this compound Powder at 25°C

Relative Humidity (%)Weight Gain after 24h (%)Weight Gain after 72h (%)Weight Gain after 1 week (%)
11Enter DataEnter DataEnter Data
33Enter DataEnter DataEnter Data
75Enter DataEnter DataEnter Data

Table 2: Purity of this compound Powder after Storage at 25°C

Relative Humidity (%)Purity after 24h (%)Purity after 72h (%)Purity after 1 week (%)
11Enter DataEnter DataEnter Data
33Enter DataEnter DataEnter Data
75Enter DataEnter DataEnter Data
Protocol 3: HPLC Method for Purity Analysis of this compound

This protocol provides a general high-performance liquid chromatography (HPLC) method for determining the purity of this compound and detecting potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase A: Water with 0.2% sulfuric acid.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: A suitable gradient to separate this compound from its impurities. An example gradient could be:

    • 0-15 min: 10% to 25% B

    • 15-20 min: 25% to 50% B

    • 20-25 min: 50% to 10% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 520-530 nm.[5][6]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.[7]

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol with a small amount of acid to ensure stability).

  • Sample Preparation: Accurately weigh and dissolve the this compound powder to be tested in the same solvent as the standard.

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Analysis: Compare the chromatogram of the sample to that of the standard. The purity can be calculated based on the area of the main peak relative to the total area of all peaks. Degradation products will appear as additional peaks in the chromatogram.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_analysis Analysis storage Store this compound in Desiccator weigh Weigh Powder in Controlled Environment storage->weigh solvent Use Anhydrous Solvent weigh->solvent dissolve Dissolve Powder (Gentle Sonication if Needed) solvent->dissolve hplc Purity Check (HPLC) dissolve->hplc experiment Proceed with Experiment hplc->experiment degradation_pathway cyanidin This compound (Solid, Anhydrous) hydrated Hydrated this compound (Solid, Clumped) cyanidin->hydrated + H2O (from air) solution Cyanidin in Solution (pH dependent forms) cyanidin->solution + Anhydrous Solvent degraded Degradation Products (e.g., Chalcone) hydrated->degraded Further Moisture & Degradation hydrated->solution + Solvent

References

Best practices for long-term storage of Cyanidin Chloride solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Cyanidin Chloride solutions. Find answers to frequently asked questions and troubleshoot common issues to ensure the stability and integrity of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for the long-term stability of this compound solutions?

A1: The most critical factor is pH. This compound, like other anthocyanins, is significantly more stable in acidic conditions.[1][2][3] At a low pH (typically below 3.0), the flavylium cation form predominates, which is the most stable and colored form of the molecule.[2][3] As the pH increases towards neutral and alkaline, the molecule undergoes structural changes to less stable forms, leading to color loss and degradation.[2][4]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For long-term storage, it is best to prepare stock solutions in anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol.[5][6] These solvents should be purged with an inert gas to remove oxygen.[5] Aqueous solutions of this compound are not recommended for storage longer than one day due to their instability.[5][7]

Q3: At what temperature should I store my this compound stock solution?

A3: For long-term stability, stock solutions should be stored at low temperatures. Recommendations vary, but generally, storage at -20°C for up to one month or at -80°C for up to six months is advised.[8][9][10] Always refer to the manufacturer's specific recommendations. For solid, crystalline this compound, storage at -20°C can ensure stability for at least four years.[5]

Q4: How does light affect the stability of this compound solutions?

A4: Exposure to light can cause significant degradation of this compound.[2][11] It is crucial to protect solutions from light by storing them in amber vials or by wrapping the container in aluminum foil.[6] All handling of the solutions should be done under subdued light conditions.

Q5: Can I store my working solutions in an aqueous buffer?

A5: It is not recommended to store aqueous solutions of this compound for more than a day.[5][7] If your experiment requires an aqueous buffer, prepare the diluted solution fresh on the day of use from a stock solution stored in an appropriate organic solvent. For maximum solubility in aqueous buffers, first dissolve the this compound in DMF and then dilute with the aqueous buffer of choice.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Color of the solution fades or changes from red/purple to colorless or yellowish. 1. pH is too high (neutral or alkaline). [2][4]2. Degradation due to exposure to light. [2][11]3. Oxidation from dissolved oxygen in the solvent. [2]4. Elevated storage temperature. [1][12]1. Ensure the pH of the solution is acidic (ideally < 3.0). 2. Store solutions in light-protected containers (e.g., amber vials). 3. Use solvents purged with an inert gas (e.g., nitrogen or argon). 4. Store stock solutions at -20°C or -80°C.
Precipitate forms in the solution upon storage. 1. Poor solubility in the chosen solvent. 2. Freeze-thaw cycles causing the compound to come out of solution. 3. Degradation products are precipitating. 1. Consult solubility data to ensure an appropriate solvent and concentration are used. For aqueous solutions, initial dissolution in a small amount of DMF or DMSO can aid solubility.[5]2. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. [9]3. If degradation is suspected, prepare a fresh solution.
Inconsistent experimental results. 1. Degradation of the this compound solution. 2. Inaccurate concentration due to solvent evaporation or degradation. 1. Prepare fresh solutions for each experiment, especially aqueous working solutions. 2. Verify the concentration using spectrophotometry (λmax ≈ 530-548 nm in acidic conditions) before each experiment. [5][13]3. Always use tightly sealed containers to prevent solvent evaporation.

Quantitative Data Summary

Table 1: Recommended Long-Term Storage Conditions for this compound Stock Solutions

ParameterRecommendationRationale
Solvent Anhydrous DMSO, DMF, or EthanolMinimizes hydrolysis and provides better stability than aqueous solutions.[5][6]
Temperature -80°COptimal for long-term preservation of stability (up to 6 months).[8][9][10]
-20°CSuitable for shorter-term storage (up to 1 month).[8][9][10]
Light Store in the dark (amber vials or foil-wrapped)Prevents photodegradation.[2][11]
Atmosphere Purge solvent with inert gas (N₂ or Ar)Reduces oxidative degradation.[5]
Container Tightly sealed glass vialsPrevents solvent evaporation and exposure to moisture.[]

Table 2: pH Influence on the Stability and Color of Cyanidin

pH RangePredominant FormColorRelative Stability
< 3Flavylium CationRed/PurpleHigh[2][3]
3 - 6Carbinol PseudobaseColorlessLow[1]
7 - 8Quinonoidal BaseViolet/BlueLow[3]
> 8ChalconeYellowish/ColorlessVery Low (degradation)[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for Long-Term Storage

Objective: To prepare a stable stock solution of this compound for long-term storage.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

  • Sterile, amber glass vials with screw caps

  • Micropipettes and sterile tips

Methodology:

  • Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). To aid dissolution, ultrasonic agitation can be used.[15]

  • Gently purge the headspace of the vial with an inert gas for 10-15 seconds to displace oxygen.

  • Immediately cap the vial tightly.

  • For single-use aliquots, dispense the stock solution into smaller amber vials, purging each with inert gas before sealing.

  • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[10]

Protocol 2: Stability Assessment of this compound Solution by UV-Vis Spectrophotometry

Objective: To assess the stability of a this compound solution over time by monitoring its absorbance.

Materials:

  • This compound solution to be tested

  • Acidified methanol (0.1% HCl in methanol)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Methodology:

  • Prepare the this compound solution in the desired solvent and storage conditions to be tested.

  • At time zero, take an aliquot of the solution and dilute it with acidified methanol to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.2-0.8 AU).

  • Scan the absorbance spectrum from 380 nm to 700 nm and record the maximum absorbance (λmax), which should be around 530-548 nm.[5][6][13]

  • Store the parent solution under the specified conditions (e.g., at a certain temperature, exposed to light, etc.).

  • At predetermined time intervals (e.g., 1, 3, 7, 14 days), repeat steps 2 and 3 with a new aliquot from the stored solution.

  • Calculate the percentage of remaining this compound at each time point using the formula: % Remaining = (Absorbance at time t / Absorbance at time 0) * 100

  • Plot the percentage of remaining this compound against time to visualize the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Assessment weigh Weigh Solid This compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve purge Purge with Inert Gas dissolve->purge aliquot Aliquot into Amber Vials purge->aliquot store Store at -80°C or -20°C aliquot->store time_zero Time Zero: Measure Absorbance store->time_zero Use for Experiment incubate Incubate under Test Conditions time_zero->incubate time_t Time T: Measure Absorbance incubate->time_t analyze Analyze Data & Plot Degradation time_t->analyze

Caption: Experimental workflow for preparing and assessing the stability of this compound solutions.

degradation_pathway cluster_conditions Degradation Factors pH High pH (>3) Cyanidin Cyanidin (Flavylium Cation, Red) Stable Form pH->Cyanidin Temp High Temperature Temp->Cyanidin Light Light Exposure Light->Cyanidin Oxygen Oxygen Oxygen->Cyanidin Chalcone Chalcone (Colorless/Yellowish) Unstable Intermediate Cyanidin->Chalcone Reversible/Irreversible Structural Change Degradation Degradation Products (e.g., Phenolic Acids) Irreversible Chalcone->Degradation Irreversible Cleavage

Caption: Factors leading to the degradation of this compound.

References

Optimizing Temperature for Cyanidin Chloride Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing experimental conditions for the stability of cyanidin chloride, with a primary focus on temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term storage, it is recommended to keep this compound at -20°C.[1][2][3][4] It is also advised to store it in a dry place, away from light.[5][6] Some suppliers ship the product at ambient temperatures, which is generally acceptable for short transit times as the compound's quality is not significantly affected by short-term exposure to different conditions.[3][4]

Q2: How does temperature affect the stability of this compound in solution?

Temperature is a critical factor influencing the stability of this compound.[1][7] Increased temperatures accelerate the degradation of anthocyanins, including this compound.[1][7] This degradation is often observed as a loss of color and can be quantified by measuring the decrease in absorbance over time. The degradation process typically follows first-order reaction kinetics.[8]

Q3: How does pH interact with temperature to affect stability?

The stability of this compound is highly dependent on pH, and this interacts significantly with temperature. Generally, anthocyanins are most stable in acidic conditions (pH < 3).[9][10] As the pH increases towards neutrality and alkalinity, the structure of this compound changes, making it more susceptible to degradation, a process that is further accelerated by higher temperatures.[1][11]

Troubleshooting Guide

Issue 1: Rapid degradation of this compound is observed even at low temperatures.

  • Possible Cause: The pH of your solution may not be optimal. This compound is significantly less stable at neutral or alkaline pH values.

  • Solution: Ensure your solvent system is sufficiently acidic. A pH of 3 or lower is recommended for maximum stability.[9][10] For experiments where a higher pH is necessary, be aware that the degradation rate will be significantly faster.

Issue 2: Inconsistent results in stability assays.

  • Possible Cause: Several factors could contribute to inconsistent results:

    • Oxygen exposure: The presence of oxygen can accelerate the degradation of anthocyanins.

    • Light exposure: this compound is sensitive to light, which can contribute to its degradation.

    • Inaccurate temperature control: Fluctuations in incubation temperature will lead to variable degradation rates.

  • Solution:

    • De-gas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) if possible.

    • Protect your samples from light by using amber vials or covering your containers with aluminum foil.

    • Use a calibrated incubator or water bath with precise temperature control.

Issue 3: HPLC analysis shows unexpected peaks or poor peak shape.

  • Possible Cause: This could be due to the degradation of this compound into other compounds, or issues with the HPLC method itself.

  • Solution:

    • Identify potential degradation products. Common degradation products of cyanidin include protocatechuic acid and phloroglucinaldehyde.[12]

    • Optimize your HPLC method. Ensure the mobile phase is acidic to maintain the flavylium cation form of cyanidin, which provides a strong absorbance signal around 520 nm.[13] A gradient elution may be necessary to separate the parent compound from its degradation products.

    • Refer to established HPLC troubleshooting guides for issues like peak tailing, splitting, or broad peaks, which can be caused by column degradation, improper mobile phase composition, or sample overload.

Data Presentation

Table 1: Thermal Degradation of this compound at Various Temperatures

Temperature (°C)Half-life (t½)Degradation Rate Constant (k)Reference
2521.7 days (for Cyanidin-3-O-glucoside)Not specified[2]
50Not specifiedDegradation observed[2]
55> 300 minutesNot specified
60Not specifiedSignificant degradation[2]
70Varies with pHVaries with pH
8032.10 - 45.69 min (for cyanidin glycosides)2.2 x 10⁻² - 8.5 x 10⁻² min⁻¹[8]
90Varies with pHVaries with pH
100 - 165VariesVaries[4]

Note: The stability of this compound is highly dependent on the specific experimental conditions, including pH, solvent, and the presence of other compounds. The data above should be used as a general guideline.

Experimental Protocols

Protocol 1: Thermal Stability Assessment using UV-Vis Spectrophotometry

This protocol provides a method for determining the thermal stability of this compound by monitoring the change in its absorbance over time.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in a suitable acidic solvent (e.g., methanol or ethanol with 0.1% HCl) to create a stock solution of known concentration. It is recommended to prepare this fresh.

  • Preparation of Working Solutions:

    • Dilute the stock solution with the desired buffer (e.g., citrate-phosphate buffer at a specific pH) to a final concentration that gives an initial absorbance reading between 1.0 and 1.5 at the wavelength of maximum absorbance (λmax), which is typically around 520 nm for the flavylium cation form.

  • Incubation:

    • Transfer aliquots of the working solution into multiple sealed, light-protected vials.

    • Place the vials in a pre-heated, calibrated water bath or incubator set to the desired experimental temperature.

  • Data Collection:

    • At regular time intervals, remove a vial from the incubator and immediately cool it in an ice bath to stop the degradation reaction.

    • Measure the absorbance of the solution at the λmax using a UV-Vis spectrophotometer. Use the same buffer as a blank.

    • Record the absorbance and the corresponding time point.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • If the degradation follows first-order kinetics, the plot will be a straight line.

    • The degradation rate constant (k) is the negative of the slope of this line.

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Protocol 2: Quantification of this compound and its Degradation Products by HPLC

This protocol outlines a method for separating and quantifying this compound and its primary degradation products.

  • Sample Preparation:

    • Prepare and incubate the this compound solutions at various temperatures as described in Protocol 1.

    • At each time point, take an aliquot and stop the reaction (e.g., by cooling and adding a stabilizing agent if necessary).

    • Filter the samples through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC System and Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution is typically employed.

      • Solvent A: Water with an acid modifier (e.g., 0.5% formic acid).

      • Solvent B: Acetonitrile or methanol with the same acid modifier.

    • Gradient Program: Start with a low percentage of Solvent B, and gradually increase the concentration to elute the more non-polar degradation products.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: A Diode Array Detector (DAD) or a UV-Vis detector set at the λmax of this compound (around 520 nm) and at wavelengths relevant for the degradation products (e.g., around 280 nm for phenolic acids).

    • Column Temperature: Maintain a constant column temperature (e.g., 30°C) to ensure reproducible retention times.

  • Quantification:

    • Prepare calibration curves for this compound and, if available, for the expected degradation products using standards of known concentrations.

    • Inject the prepared samples and integrate the peak areas.

    • Calculate the concentration of each compound in the samples based on the calibration curves.

Visualizations

Thermal_Degradation_Pathway Cyanidin Cyanidin (Flavylium Cation, Red) Hemiketal Hemiketal (Colorless) Cyanidin->Hemiketal + H2O (Hydration) Chalcone Chalcone (Colorless to Yellowish) Hemiketal->Chalcone Ring Opening Degradation_Products Degradation Products (e.g., Protocatechuic acid, Phloroglucinaldehyde) Chalcone->Degradation_Products Cleavage

Caption: Thermal degradation pathway of this compound.

Experimental_Workflow Stock_Solution Prepare this compound Stock Solution Working_Solutions Prepare Working Solutions in appropriate buffer Stock_Solution->Working_Solutions Incubation Incubate at Desired Temperatures Working_Solutions->Incubation Sampling Take Samples at Regular Time Intervals Incubation->Sampling UV_Vis UV-Vis Spectrophotometry (Measure Absorbance) Sampling->UV_Vis HPLC HPLC Analysis (Quantify Compounds) Sampling->HPLC Kinetics Determine Degradation Kinetics (k and t½) UV_Vis->Kinetics Quantification Quantify Degradation Products HPLC->Quantification

Caption: General workflow for this compound stability testing.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Cyanidin Chloride and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of phytochemical research, flavonoids stand out for their potent antioxidant properties. Among these, Cyanidin and Quercetin are two of the most extensively studied compounds, valued for their potential therapeutic applications in conditions associated with oxidative stress. This guide provides a detailed comparison of the antioxidant activities of Cyanidin Chloride and Quercetin, supported by experimental data and mechanistic insights to inform researchers, scientists, and drug development professionals.

Executive Summary

Both this compound and Quercetin are powerful antioxidants that operate through various mechanisms, including direct radical scavenging and modulation of endogenous antioxidant defense pathways. While both compounds exhibit robust antioxidant effects, the available data suggests nuances in their activity depending on the specific assay and cellular context. This comparison delves into their performance in standard antioxidant assays, their mechanisms of action focusing on the Nrf2 signaling pathway, and detailed experimental protocols for researchers looking to conduct their own comparative studies.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and Quercetin have been evaluated using various in vitro assays. The following table summarizes key quantitative data from different studies. It is important to note that direct comparison of IC50 values across different studies can be influenced by variations in experimental conditions.

Antioxidant AssayCompoundIC50 / Activity ValueSource
DPPH Radical Scavenging Quercetin19.17 µg/ml[1]
Cyanidin-3-O-glucosideNot explicitly quantified in direct comparison, but showed dose-dependent ROS reduction[2]
ABTS Radical Scavenging Quercetin1.89 ± 0.33 µg/mL[3]
Cellular ROS Reduction QuercetinShowed significant, dose-dependent reduction of NNKAc-induced ROS in BEAS-2B cells[4]
CyanidinShowed significant, dose-dependent reduction of NNKAc-induced ROS in BEAS-2B cells[4]
Cyanidin-3-O-glucosideShowed significant, dose-dependent reduction of NNKAc-induced ROS in BEAS-2B cells[4]

Mechanistic Insights: The Nrf2 Signaling Pathway

A primary mechanism through which both Cyanidin and Quercetin exert their antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Quercetin's Role in Nrf2 Activation:

Quercetin has been shown to induce the nuclear translocation of Nrf2.[5] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Quercetin can interact with Keap1, leading to the dissociation of Nrf2.[5] Once freed, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).[5]

Cyanidin's Role in Nrf2 Activation:

Similarly, Cyanidin and its glycosides, such as Cyanidin-3-O-glucoside (C3G), are potent activators of the Nrf2 pathway.[6][7] Treatment with this compound has been demonstrated to induce Nrf2 expression and its translocation to the nucleus, leading to the upregulation of downstream antioxidant enzymes.[2] Molecular docking studies suggest that cyanidin may have a high affinity for Keap1, which would promote the nuclear translocation of Nrf2.[7]

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocates ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Antioxidant This compound / Quercetin Antioxidant->Keap1_Nrf2 induces dissociation ARE ARE Nrf2_nu->ARE binds to Nrf2_ARE Nrf2-ARE Complex Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, GCL) Nrf2_ARE->Antioxidant_Genes activates transcription

Diagram 1: Activation of the Nrf2 signaling pathway by antioxidants.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is crucial for comparative studies. Below are detailed methodologies for three widely used assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve this compound and Quercetin in methanol to prepare stock solutions. From these, create a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • Add 100 µL of the sample or standard (e.g., ascorbic acid) solution to a 96-well plate.

    • Add 100 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions and serial dilutions of this compound and Quercetin in methanol or ethanol.

  • Assay Procedure:

    • Add 10 µL of the sample or standard (e.g., Trolox) to a 96-well plate.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from a standard curve of Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation: Prepare a working solution of fluorescein in phosphate buffer (75 mM, pH 7.4). Prepare an AAPH solution in the same buffer.

  • Sample Preparation: Prepare stock solutions and dilutions of this compound and Quercetin in the phosphate buffer.

  • Assay Procedure:

    • Pipette 25 µL of the sample, standard (Trolox), or blank (buffer) into a 96-well black microplate.

    • Add 150 µL of the fluorescein working solution to all wells and incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin recording the fluorescence every minute for at least 60 minutes with excitation at 485 nm and emission at 520 nm.

  • Calculation: Calculate the net area under the curve (AUC) for each sample by subtracting the AUC of the blank. The antioxidant capacity is expressed as Trolox Equivalents (TE).

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Reagents (DPPH, ABTS, or Fluorescein/AAPH) B Prepare Sample and Standard (this compound, Quercetin, Trolox/Ascorbic Acid) Serial Dilutions C Mix Sample/Standard with Reagent in 96-well plate B->C D Incubate (Time and Temperature as per protocol) C->D E Measure Absorbance or Fluorescence (Spectrophotometer/Fluorometer) D->E F Calculate % Inhibition or AUC E->F G Determine IC50 or TEAC values F->G

Diagram 2: General workflow for in vitro antioxidant assays.

Conclusion

Both this compound and Quercetin are flavonoids with exceptional antioxidant capabilities, acting through both direct radical scavenging and the modulation of crucial cellular defense mechanisms like the Nrf2 pathway. The choice between these compounds for research or therapeutic development may depend on the specific biological context, desired mechanism of action, and bioavailability. The provided experimental protocols offer a standardized approach for researchers to conduct further comparative analyses and elucidate the full potential of these potent natural antioxidants.

References

Cyanidin Chloride vs. Cyanidin-3-Glucoside: A Comparative Guide to Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin and its glycoside, cyanidin-3-glucoside (C3G), are naturally occurring anthocyanins responsible for the red, purple, and blue pigments in many fruits and vegetables. Both compounds are of significant interest in the scientific community for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. Cyanidin Chloride is the aglycone form, meaning it is the core molecule without a sugar moiety attached. In contrast, cyanidin-3-glucoside has a glucose molecule attached at the 3-position, which can influence its stability, bioavailability, and ultimately, its biological activity. This guide provides a comparative analysis of the potency of this compound and cyanidin-3-glucoside, supported by experimental data, to aid researchers in their work.

Comparative Potency

The potency of this compound and cyanidin-3-glucoside can vary depending on the biological activity being assessed and the experimental conditions. Below is a summary of their comparative performance in key therapeutic areas.

Antioxidant Activity

Both cyanidin and C3G are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage. The primary mechanisms of their antioxidant action include hydrogen atom transfer (HAT) and single electron transfer (SET).

Assay Compound IC50 / Activity Reference
DPPH Radical ScavengingCyanidin4.85 µM[1]
DPPH Radical ScavengingCyanidin-3-glucoside7.29 µM[1]
DPPH Radical ScavengingCyanidin-3-glucoside0.014 mg/mL[2]
Superoxide Radical ScavengingCyanidinHigher activity[1]
Superoxide Radical ScavengingCyanidin-3-glucosideLower activity[1]
ORACCyanidinHigher activity[1]
ORACCyanidin-3-glucosideLower activity[1]

Based on the available data, the aglycone form, Cyanidin, generally exhibits higher antioxidant activity in vitro compared to its glycoside form, C3G . This is often attributed to the presence of a free hydroxyl group at the 3-position in cyanidin, which is involved in radical scavenging. The glycosylation in C3G can sterically hinder this activity. However, it is important to note that C3G's stability and bioavailability in vivo may be different, potentially influencing its overall antioxidant efficacy in a biological system.

Anti-inflammatory Activity

Both compounds have demonstrated significant anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, and reducing the production of pro-inflammatory cytokines.

Target Compound Effect Cell Line/Model Reference
TNF-α productionCyanidin-3-glucoside50% inhibitionHuman neutrophils[3]
IL-6 productionCyanidin-3-glucoside30% inhibitionHuman neutrophils[3]
NF-κB signalingThis compoundInhibitionColorectal cancer cells
NF-κB signalingCyanidin-3-glucosideInhibitionIntestinal epithelial cells[1]
Pro-inflammatory CytokinesBothInhibitionIn vitro and in vivo models[3]
Anticancer Activity

Cyanidin and C3G have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis. Their anticancer effects are mediated through the modulation of multiple signaling pathways involved in cell cycle regulation and cell death.

Cell Line Compound IC50 Assay Duration Reference
MKN-45 (Gastric Cancer)Cyanidin-3-glucoside87 µM24 h[4]
HCT 116 (Colorectal Cancer)Delphinidin (aglycone)242.4 µg/mLNot specified[5]
HCT 116 (Colorectal Cancer)Delphinidin-3-glucoside395.8 µg/mLNot specified[5]
Caco-2 (Colorectal Cancer)Cyanidin-3-glucoside> C3G LiposomesNot specified[2]

Direct comparative IC50 values for this compound versus C3G in the same cancer cell line are limited. However, a study on a similar anthocyanin, delphinidin, and its 3-O-glucoside in HCT 116 colorectal cancer cells showed that the aglycone (delphinidin) had a lower IC50 value, indicating greater potency than the glycoside form[5]. This suggests a similar trend may exist for cyanidin and C3G. Both compounds induce apoptosis, but the aglycone may be more potent in direct application in vitro. It is worth noting that formulations like liposomes can enhance the anticancer activity of C3G[2].

Experimental Protocols

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of the test compounds.

Methodology:

  • A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

  • The test compounds (this compound or C3G) are dissolved in a suitable solvent to prepare a series of concentrations.

  • In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing different concentrations of the test compounds.

  • The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

Cell Viability Assessment: MTT/CCK-8 Assay

Objective: To evaluate the cytotoxic effects of the test compounds on cancer cells.

Methodology:

  • Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound or C3G and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • For MTT assay:

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours.

    • The formazan crystals formed by viable cells are dissolved by adding a solubilizing agent (e.g., DMSO).

    • The absorbance is measured at approximately 570 nm.

  • For CCK-8 assay:

    • Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 1-4 hours.

    • The absorbance of the resulting water-soluble formazan is measured at around 450 nm.

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Apoptosis Assessment: Annexin V/PI Staining and Flow Cytometry

Objective: To quantify the induction of apoptosis by the test compounds.

Methodology:

  • Cells are treated with the test compounds for a specified time.

  • Both floating and adherent cells are collected and washed with cold phosphate-buffered saline (PBS).

  • The cells are resuspended in Annexin V binding buffer.

  • Fluorescently labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) are added to the cell suspension.[6]

  • The mixture is incubated in the dark at room temperature for about 15 minutes.

  • The stained cells are analyzed by flow cytometry.

  • The results are interpreted as follows:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Mandatory Visualizations

G cluster_workflow General Experimental Workflow for In Vitro Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Seed cells Incubation Incubation Treatment->Incubation Add Cyanidin/C3G Assay Assay Incubation->Assay Specified time Data Analysis Data Analysis Assay->Data Analysis Measure endpoint

Caption: General experimental workflow for in vitro analysis.

G cluster_nfkb NF-κB Signaling Pathway Inhibition Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IKK Complex->NF-κB (p65/p50) Frees IκBα->NF-κB (p65/p50) Inhibits Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes Cyanidin / C3G Cyanidin / C3G Cyanidin / C3G->IKK Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Cyanidin/C3G.

G cluster_apoptosis Apoptosis Signaling Pathway Induction Cyanidin / C3G Cyanidin / C3G Mitochondria Mitochondria Cyanidin / C3G->Mitochondria Induces stress Cytochrome c Cytochrome c Mitochondria->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Cleaves & Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Induction of the intrinsic apoptosis pathway by Cyanidin/C3G.

Conclusion

In summarizing the available experimental data, This compound (the aglycone) appears to be more potent than cyanidin-3-glucoside in in vitro assays for antioxidant and anticancer activities. This is likely due to structural differences that affect its ability to interact with free radicals and cellular targets directly. However, the glycosylation of C3G is known to increase its stability and water solubility, which may lead to improved bioavailability and efficacy in vivo.

For researchers, the choice between this compound and cyanidin-3-glucoside should be guided by the specific experimental context. For in vitro studies focusing on direct molecular interactions, this compound may yield more potent effects. For studies involving cellular uptake and in vivo models, C3G might be a more relevant choice, although its metabolism to cyanidin in the gut should be considered. Further head-to-head comparative studies, particularly in in vivo models, are necessary to fully elucidate the comparative therapeutic potential of these two promising natural compounds.

References

A Comparative Guide to HPLC and Spectrophotometric Methods for the Quantification of Cyanidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Common Analytical Techniques

In the quantitative analysis of Cyanidin Chloride, a prominent anthocyanin with significant interest in the pharmaceutical and nutraceutical industries, High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are two widely employed techniques. The selection of an appropriate analytical method is critical for accuracy, precision, and efficiency in research, quality control, and drug development. This guide provides a comprehensive cross-validation of these two methods, presenting supporting experimental data and detailed protocols to aid in informed decision-making.

Data Presentation: A Side-by-Side Comparison

The performance of HPLC and spectrophotometric methods for the quantification of cyanidin and its glycosides can be evaluated through several key validation parameters. The following table summarizes quantitative data compiled from various studies to offer a comparative overview.

Validation ParameterHPLC MethodSpectrophotometric MethodSource(s)
Linearity (R²) >0.9970.9916 - 0.9991[1][2]
Accuracy (Recovery %) 99.7% - 101.2%98.23% - 109.24%[2][3]
Precision (RSD %) 1.7% - 2.4%1.19% - 11.70%[2][3]
Limit of Detection (LOD) Not explicitly stated1.5 ng/mL (Ninhydrin-based)[4]
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated
Specificity High (Separates from other compounds)Lower (Measures total absorbance)[5]
Analysis Time Longer (minutes per sample)Shorter (seconds per sample)
Cost & Complexity HigherLower[6]

Note: The data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison under identical conditions. For laboratories that do not have the capability for HPLC analysis, the spectrophotometric pH differential method is a simple and economical alternative for determining total anthocyanins[6]. Studies have demonstrated a high correlation (R ≥ 0.925) between the results obtained from HPLC and the pH differential spectrophotometric method for anthocyanin quantification[6][7].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for both HPLC and spectrophotometric methods based on published literature.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a method for the quantitative determination of this compound in tablets[3].

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Alltima C18, 4.6 mm × 150 mm, 5 µm particle size[3].

  • Mobile Phase: A mixture of 5 mmol·L-1 sodium heptanesulfonate, acetonitrile, and glacial acetic acid in a ratio of 73:27:1.5[3].

  • Flow Rate: 1.0 mL/min[3].

  • Detection Wavelength: 530 nm[3].

  • Sample Preparation: Samples containing the aglycon forms of anthocyanins are prepared through acid hydrolysis.

  • Standard Preparation: A stock solution of this compound reference standard is prepared and serially diluted to create a calibration curve.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

UV-Visible Spectrophotometric Protocol

This protocol is a general procedure for determining the maximum absorbance and quantification of cyanidin compounds.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: A common solvent for anthocyanins is 0.1% HCl in 75% methanol[8].

  • Wavelength Scanning: To determine the maximum absorption wavelength (λmax), a solution of this compound is scanned over a range of 300 to 700 nm[8]. For cyanidin-3-O-glucoside chloride, the λmax has been identified at 524 nm[8].

  • Sample Preparation: The sample is dissolved in the chosen solvent to a concentration that falls within the linear range of the assay.

  • Standard Preparation: A standard stock solution of this compound is prepared and diluted to several concentrations to generate a standard curve.

  • Quantification: The absorbance of the sample is measured at the predetermined λmax, and the concentration is calculated using the linear regression equation from the standard curve.

Workflow and Process Visualization

To ensure the reliability of analytical data, a cross-validation process is essential. The following diagram illustrates a logical workflow for comparing and validating the HPLC and spectrophotometric methods for this compound analysis.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Method cluster_uv Spectrophotometric Method cluster_validation Cross-Validation & Comparison start Obtain this compound Reference Standard & Sample prep_stock Prepare Stock Solutions (Standard & Sample) start->prep_stock prep_series Prepare Serial Dilutions (for Calibration Curves) prep_stock->prep_series hplc_analyze Analyze Sample via HPLC prep_stock->hplc_analyze Inject Sample uv_analyze Analyze Sample via Spectrophotometry prep_stock->uv_analyze Measure Sample hplc_cal Generate HPLC Calibration Curve prep_series->hplc_cal Inject Standards uv_cal Generate Spectrophotometric Calibration Curve prep_series->uv_cal Measure Standards hplc_cal->hplc_analyze hplc_data Obtain HPLC Results (Concentration, Peak Area) hplc_analyze->hplc_data compare Compare Quantitative Results (Linearity, Accuracy, Precision) hplc_data->compare uv_cal->uv_analyze uv_data Obtain Spectrophotometric Results (Absorbance, Concentration) uv_analyze->uv_data uv_data->compare correlate Perform Statistical Analysis (e.g., Correlation, t-test) compare->correlate report Publish Comparison Guide correlate->report

References

Comparing extraction efficiency of different solvents for Cyanidin Chloride.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the extraction efficiency of various solvents for cyanidin chloride, a prominent anthocyanin valued for its antioxidant properties and potential therapeutic applications. The following sections detail experimental data, protocols, and workflows to assist in the selection of an optimal extraction strategy.

Solvent Extraction Efficiency: A Comparative Analysis

The choice of solvent is a critical factor influencing the yield and purity of extracted this compound. Generally, polar solvents are employed due to the water-soluble nature of anthocyanins.[1] The efficiency of these solvents is often enhanced by acidification, which helps to stabilize the flavylium cation structure of anthocyanins, particularly at a pH of around 3.[2]

Commonly used solvents include methanol, ethanol, acetone, and water, or mixtures thereof.[2] Methanol has often been reported to be more efficient than ethanol for anthocyanin extraction.[3] However, due to the potential toxicity of residual methanol, ethanol is frequently preferred, especially for applications in the food and pharmaceutical industries.[1] The addition of a small amount of acid, such as hydrochloric acid (HCl) or formic acid, is a standard practice to improve extraction yields and stability.[2][4]

The following table summarizes the relative performance of different solvents based on available experimental data. It is important to note that direct comparison can be challenging due to variations in plant material, extraction conditions, and analytical methods across different studies.

Solvent SystemRelative EfficiencyKey Considerations & RemarksSource(s)
Acidified Methanol HighOften considered the most efficient solvent for anthocyanin extraction.[3] Its toxicity, however, limits its use in food and pharmaceutical applications.[3][4][5]
Acidified Ethanol HighA safer alternative to methanol with comparable, though sometimes slightly lower, extraction efficiency.[5][6] Widely used for its low toxicity.[5][6][7]
Acidified Acetone Moderate to HighEffective for extracting a range of phenolic compounds, including anthocyanins. However, extracts may be less stable over time.[4][5][4][5]
Acidified Water ModerateA green and cost-effective solvent. Its efficiency is generally lower than that of organic solvents but can be improved with techniques like ultrasound-assisted extraction.[2][4][5]
Citric Acid-Sodium Citrate Buffer (pH 3) HighDemonstrated to significantly improve anthocyanin dissolution rates, achieving up to 86.8% dissolution.[1] Offers a non-toxic alternative to organic solvents.[1]
Acetonitrile-Hydrochloric Acid (1% v/v) HighUsed effectively for the extraction of this compound in combination with magnetic solid-phase extraction for cleanup.[8][8]
Deep Eutectic Solvents (DES) HighEmerging "green" solvents that have shown higher extraction yields than conventional solvents like 75% ethanol.[6] For example, a choline chloride:lactic acid (1:5) mixture with 20% water yielded 1.6-fold more anthocyanins than 75% ethanol.[6][6]

Experimental Protocols

Below are detailed methodologies for key experiments related to the extraction of this compound.

Protocol 1: Solvent Extraction using Acidified Ethanol

This protocol is a general procedure for the extraction of this compound from plant material using acidified ethanol.

Materials:

  • Dried and powdered plant material

  • Ethanol (95%)

  • Hydrochloric acid (HCl)

  • Centrifuge

  • Rotary evaporator

  • Spectrophotometer or HPLC system

Procedure:

  • Weigh 1 gram of the dried plant powder and place it in a flask.

  • Prepare the extraction solvent by mixing 95% ethanol with 1% HCl (v/v).

  • Add 20 mL of the acidified ethanol to the plant material (solid-to-liquid ratio of 1:20).

  • Agitate the mixture on a shaker at room temperature for 2 hours, protected from light.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the residue with another 20 mL of acidified ethanol to ensure complete extraction.

  • Combine the supernatants.

  • Concentrate the extract using a rotary evaporator at 40°C.

  • The concentrated extract can then be used for quantification of this compound using a spectrophotometer (at ~520 nm) or for more detailed analysis and quantification by HPLC.[9]

Protocol 2: Extraction with Citric Acid-Sodium Citrate Buffer

This protocol outlines a method using a non-toxic buffer system, which has been shown to be highly effective.[1]

Materials:

  • Fresh plant material (e.g., leaves)

  • Citric acid

  • Sodium citrate

  • Mortar and pestle

  • Centrifuge

  • Water bath

Procedure:

  • Prepare a citric acid-sodium citrate buffer solution and adjust the pH to 3.

  • Weigh 0.4g of fresh plant material, remove any major veins, and place it in a mortar.

  • Add a small amount of the pre-cooled buffer to the mortar and grind the tissue into a homogenate under ice-bath conditions.

  • Transfer the homogenate to a centrifuge tube, adding more buffer to achieve a final solid-to-liquid ratio of 1:30.[1]

  • Incubate the mixture in a water bath at 50°C for 60 minutes.[1]

  • Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C.[1]

  • Collect the supernatant containing the extracted this compound for further analysis.

Visualizing the Process and Pathway

To better understand the experimental workflow and a relevant biological pathway of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Solvent Extraction cluster_separation Separation cluster_analysis Analysis & Purification Plant_Material Plant Material (e.g., Berries, Leaves) Grinding Grinding/Homogenization Plant_Material->Grinding Solvent Addition of Solvent (e.g., Acidified Ethanol) Grinding->Solvent Extraction Extraction (Agitation/Sonication) Solvent->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Supernatant Crude Extract (Supernatant) Filtration->Supernatant Concentration Solvent Evaporation Supernatant->Concentration Purification Purification (e.g., SPE) Concentration->Purification Analysis Quantification (HPLC/UV-Vis) Purification->Analysis

Caption: Experimental workflow for the extraction of this compound from plant materials.

Antioxidant_Mechanism cluster_interaction Antioxidant Action ROS Reactive Oxygen Species (ROS) (e.g., O2•-, •OH) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage causes Neutralized_ROS Stable, Non-reactive Species Cyanidin This compound Cyanidin->ROS neutralizes Cyanidin->Neutralized_ROS donates electron/hydrogen atom to

Caption: Simplified mechanism of antioxidant action of this compound against reactive oxygen species.

References

Comparative Efficacy of Cyanidin Chloride Versus Other Anthocyanidins in Cancer Cells: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer efficacy of Cyanidin Chloride against other common anthocyanidins. The information presented is collated from various experimental studies, offering a comprehensive overview to support research and development in oncology.

Anthocyanidins, the aglycone forms of anthocyanins, are natural pigments responsible for the vibrant colors of many fruits and vegetables.[1] Beyond their role as colorants, these compounds have garnered significant attention for their potential chemopreventive and therapeutic properties against cancer.[1][2] Among the six most common anthocyanidins—cyanidin, delphinidin, pelargonidin, peonidin, petunidin, and malvidin—cyanidin is one of the most abundant in nature.[3][4] This guide focuses on comparing the in vitro efficacy of this compound and other key anthocyanidins in inhibiting cancer cell growth and inducing apoptosis.

Data Presentation: Comparative Efficacy

The anticancer effects of anthocyanidins are often evaluated by their ability to inhibit cell proliferation (cytotoxicity) and induce programmed cell death (apoptosis). The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%, is a standard metric for cytotoxicity.

Table 1: Comparative IC50 Values for Inhibition of Cancer Cell Proliferation

AnthocyanidinCancer Cell LineAssayIC50 ValueCitation
Cyanidin MCF-7 (Breast Cancer)SRB47.18 µM[5]
Delphinidin MCF-7 (Breast Cancer)SRB120 µM[5]
Cyanidin HepG2 (Liver Cancer)-Potent Inhibition[6]
Delphinidin HepG2 (Liver Cancer)-Most Potent Inhibition[6]
Cyanidin-3-glucoside MCF-7 (Breast Cancer)MTT110 µg/ml (24h), 60 µg/ml (48h)[7]
Peonidin-3-glucoside HS578T (Breast Cancer)MTTSignificant inhibition at 10 & 30 µM[7]
Cyanidin-3-glucoside HS5T8T (Breast Cancer)MTTSignificant inhibition at 10 µM[7]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including the specific assay used and the incubation time.

Table 2: Comparative Apoptotic Effects in Cancer Cells

AnthocyanidinCancer Cell LineObservationCitation
This compound HCT116, HT29, SW620 (Colorectal Cancer)Induced apoptosis[8][9]
Delphinidin HL-60 (Leukemia)Most potent inducer of apoptosis[6]
Cyanidin HL-60 (Leukemia)Induced apoptosis[6]
Petunidin HL-60 (Leukemia)Induced apoptosis[6]
Malvidin HL-60 (Leukemia)Did not induce apoptosis[6]
Peonidin HL-60 (Leukemia)Did not induce apoptosis[6]
Pelargonidin HL-60 (Leukemia)Did not induce apoptosis[6]
Cyanidin & Peonidin SPCA-1 (Lung Cancer)Induced early apoptosis[10]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anticancer efficacy of anthocyanidins.

1. Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11][12]

  • Cell Culture and Treatment: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the anthocyanidin (e.g., this compound) or a vehicle control (like DMSO) for specific time periods (e.g., 24, 48, 72 hours).[7]

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.45-0.5 mg/ml.[12] The plates are then incubated for 1 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[12]

  • Solubilization and Measurement: A solubilization solution (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[12] The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.[12] The percentage of cell viability is calculated relative to the vehicle-treated control cells.

2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

  • Cell Preparation: Both adherent and suspension cells can be used. Adherent cells are first detached using a gentle dissociation agent like trypsin.[14] The cells (approximately 1-5 x 10^5) are then washed with cold PBS.

  • Staining: The washed cells are resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[15] The cells are incubated in the dark for about 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.[13]

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Signaling Pathways and Experimental Workflow

The anticancer effects of anthocyanidins are mediated through the modulation of various signaling pathways that regulate cell proliferation, survival, and apoptosis.[16][17]

experimental_workflow General Experimental Workflow for In Vitro Anticancer Assays cluster_prep Cell Preparation cluster_assays Anticancer Efficacy Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Seeding in Plates cell_culture->seeding treatment Treatment with Anthocyanidins seeding->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle data_acq Data Acquisition viability->data_acq apoptosis->data_acq cell_cycle->data_acq quant Quantification (IC50, % Apoptosis) data_acq->quant interp Interpretation quant->interp

General Experimental Workflow

Cyanidin, for instance, has been shown to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways.

cyanidin_pathway Signaling Pathways Modulated by Cyanidin in Cancer Cells cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway cluster_caspase Apoptosis Induction cluster_cellcycle Cell Cycle Arrest cyanidin Cyanidin pi3k PI3K cyanidin->pi3k Inhibits ras RAS cyanidin->ras Inhibits nrf2 Nrf2 Activation cyanidin->nrf2 Activates nfkb NF-κB Inhibition cyanidin->nfkb Inhibits caspase3 Caspase-3 Activation cyanidin->caspase3 Activates cdk CDK Inhibition cyanidin->cdk Inhibits akt Akt pi3k->akt akt->nfkb Activates raf Raf ras->raf jnk JNK/p38 ras->jnk mek MEK raf->mek erk ERK mek->erk erk->nfkb Activates nrf2->nfkb Inhibits apoptosis Apoptosis nfkb->apoptosis Inhibits caspase3->apoptosis cell_cycle_arrest Cell Cycle Arrest (G2/M) cdk->cell_cycle_arrest

Key Signaling Pathways of Cyanidin

Discussion and Conclusion

The presented data indicates that the anticancer efficacy of anthocyanidins is structure- and cell-type-dependent. While cyanidin demonstrates broad-spectrum anticancer activity across various cell lines, delphinidin appears to be a more potent inducer of apoptosis in some instances, such as in leukemia cells.[6][18] The presence of a sugar moiety, as in cyanidin-3-glucoside, can also influence the biological activity, with some studies suggesting that the aglycone form (cyanidin) is more potent.[19]

This compound exerts its anticancer effects through multiple mechanisms, including the inhibition of critical cell survival pathways like PI3K/Akt and MAPK, and the activation of pro-apoptotic pathways involving caspases.[16][17] Furthermore, this compound has been shown to induce apoptosis in colorectal cancer cells by activating the Nrf2 pathway, which in turn inhibits NF-κB signaling.[8]

References

Unveiling the Dichotomy: A Comparative Guide to the In Vitro and In Vivo Efficacy of Cyanidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyanidin Chloride (CyCl), a prominent member of the anthocyanin family of flavonoids, has garnered significant attention for its potent antioxidant, anti-inflammatory, and anticancer properties. Found abundantly in various pigmented fruits and vegetables, its therapeutic potential is a subject of extensive research. This guide provides a comprehensive comparison of the in vitro and in vivo activities of this compound, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in navigating the landscape of its biological functions.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound and its closely related glycosides.

Table 1: In Vitro Antioxidant Activity of Cyanidin Derivatives

Compound/ExtractAssayIC50 ValueReference
Cyanidin-based Anthocyanin Rich ExtractDPPH Radical Scavenging264.3 µg/mL[1]
Anthocyanin-rich ExtractDPPH Radical Scavenging39.90 µg/mL[2]
n-hexane extract of P. retrofractumDPPH Radical Scavenging57.66 ppm[3]

Table 2: In Vitro Anticancer Activity of Cyanidin and its Glycosides (Cell Viability by MTT Assay)

Cell LineCompoundIC50 ValueDurationReference
B16-F10 (Murine Melanoma)Cyanidin-based Anthocyanin Rich Extract264.3 µg/mL24 h[1]
HCT-8 (Colon Carcinoma)Cyanidin-3-O-glucoside chloride (in combination)Not specifiedNot specified[4]
MCF-7 (Breast Carcinoma)Cyanidin-3-O-glucoside chloride (in combination)Not specifiedNot specified[4]
A549 (Lung Cancer)Hibiscus sabdariffa Linn extracts (containing anthocyanins)Weakly active (IC50: 100–1000 µg/mL)Not specified[5]

Table 3: In Vitro Apoptosis Induction by this compound

Cell LineTreatmentApoptotic Cells (%)MethodReference
HCT116, HT29, SW620 (Colon Cancer)This compound (50 and 100 µM)Concentration-dependent increaseAnnexin V-FITC/PI[6]
L1210 (Leukemia)EtOAc fraction (40 ug/ml)20.5% (late stage)Annexin V-PE/7-AAD[7]

Table 4: In Vivo Anti-inflammatory Effects of Cyanidin-3-O-Glucoside in DSS-Induced Colitis in Mice

ParameterTreatment GroupObservationReference
Cytokine Levels (IL-6, IL-1β, IL-18, TNF-α, IFN-γ)C3G-treatedLower than DSS-only group[8]
CD169+ MacrophagesC3G-treatedDecreased in colon and mesenteric lymph nodes[8]

Table 5: In Vivo Anticancer Efficacy of Cyanidin Glycosides in Xenograft Mouse Models

Cancer TypeAnimal ModelTreatmentTumor Growth InhibitionReference
Lung Large-Cell CarcinomaH661 Xenograft in BALB/c nude miceCyanidin-3-O-glucoside (C3G) + 5-FUSignificantly impaired tumor growth[9]
Cervical CancerHeLa Xenograft in BALB/c nude miceC3G (40 mg/kg) + Cisplatin (3 mg/kg)58.49%[10]
Breast CancerMMTV-PyVT transgenic miceCyanidin-3-glucosideDelayed tumor development[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

In Vitro Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare various concentrations of this compound in a suitable solvent.

    • In a 96-well plate, add 100 µL of the this compound solution to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A control containing only the solvent and DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100.

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging activity against the sample concentration.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

  • Principle: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value is calculated from the dose-response curve.

3. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Harvest the cells (including floating cells) and wash them twice with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • The percentages of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) are quantified.

In Vivo Models

1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

  • Principle: DSS is a chemical that is toxic to the colonic epithelium, and its administration in drinking water induces a reproducible model of colitis in mice that mimics human ulcerative colitis.

  • Protocol:

    • House C57BL/6 mice (or another appropriate strain) under specific pathogen-free conditions.

    • Induce colitis by administering 2-5% (w/v) DSS in the drinking water for 5-7 days.

    • Administer this compound (or its glycoside) via oral gavage or intraperitoneal injection at the desired dosage and frequency, starting before, during, or after DSS administration.

    • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

    • At the end of the experiment, sacrifice the mice and collect the colon for measurement of length and histological analysis.

    • Analyze colonic tissue for inflammatory markers, such as cytokine levels (e.g., TNF-α, IL-6, IL-1β) by ELISA or qRT-PCR, and myeloperoxidase (MPO) activity.

2. Xenograft Mouse Model for Anticancer Activity

  • Principle: This model involves the transplantation of human cancer cells into immunodeficient mice to study tumor growth and the efficacy of anticancer agents.

  • Protocol:

    • Use immunodeficient mice (e.g., BALB/c nude or SCID mice).

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomize the mice into control and treatment groups.

    • Administer this compound (or its derivatives) at the specified dose and schedule (e.g., daily oral gavage).

    • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and biomarker studies (e.g., immunohistochemistry for proliferation and apoptosis markers).

    • Calculate the tumor growth inhibition (TGI) percentage.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows related to the activity of this compound.

Signaling_Pathway cluster_nucleus CyCl This compound Nrf2 Nrf2 CyCl->Nrf2 Activates IKK IKK CyCl->IKK Inhibits Apoptosis Apoptosis CyCl->Apoptosis Induces ROS ROS ROS->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Dissociates from Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases NFkappaB->Nucleus Translocates to NFkappaB->Apoptosis Inhibits InflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6) Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n Binds to ARE_n->AntioxidantEnzymes Upregulates NFkappaB_n NF-κB InflammatoryGenes_n Pro-inflammatory Genes (TNF-α, IL-6) NFkappaB_n->InflammatoryGenes_n Upregulates Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (e.g., Cancer Cell Lines) Treatment_vitro Treatment with This compound CellCulture->Treatment_vitro AntioxidantAssay Antioxidant Assays (e.g., DPPH) Treatment_vitro->AntioxidantAssay ViabilityAssay Cell Viability Assays (e.g., MTT) Treatment_vitro->ViabilityAssay ApoptosisAssay Apoptosis Assays (e.g., Annexin V) Treatment_vitro->ApoptosisAssay MolecularAnalysis_vitro Molecular Analysis (Western Blot, qRT-PCR) Treatment_vitro->MolecularAnalysis_vitro Correlation Correlation & Comparison MolecularAnalysis_vitro->Correlation AnimalModel Animal Model (e.g., Mice) Induction Disease Induction (e.g., DSS, Tumor Xenograft) AnimalModel->Induction Treatment_vivo Treatment with This compound Induction->Treatment_vivo Monitoring Monitoring (Body Weight, Tumor Size, DAI) Treatment_vivo->Monitoring TissueCollection Tissue Collection and Analysis Monitoring->TissueCollection MolecularAnalysis_vivo Molecular Analysis (Histology, ELISA, IHC) TissueCollection->MolecularAnalysis_vivo MolecularAnalysis_vivo->Correlation

References

Validating the Purity of Commercially Available Cyanidin Chloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of commercially available Cyanidin Chloride, a widely studied anthocyanidin with potent antioxidant and anti-inflammatory properties. We present supporting experimental data for purity validation, detailed analytical protocols, and a comparison with a common alternative, Cyanidin-3-O-glucoside Chloride.

Comparative Purity of Commercial this compound and Alternatives

The purity of this compound from various suppliers is typically determined by High-Performance Liquid Chromatography (HPLC). The table below summarizes the stated purity levels of this compound from several vendors, alongside a common glycosylated alternative, Cyanidin-3-O-glucoside Chloride. Researchers should always refer to the Certificate of Analysis (CoA) for batch-specific purity data.

CompoundSupplierStated Purity (%)Analytical Method
This compound Santa Cruz Biotechnology≥98%HPLC
Cayman Chemical≥98%HPLC
MilliporeSigma™ Supelco™≥98%HPLC
RayBiotech99.08%HPLC
MarkHerb≥90%HPLC
PhytoLabCertified Absolute PurityHPLC, etc.
Cyanidin-3-O-glucoside Chloride GlpBio>90.00%HPLC
FUJIFILM Wako95.0+%HPLC

Experimental Protocols for Purity Validation

The primary method for assessing the purity of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV-Vis detection.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general framework for the analysis of this compound purity. Optimization may be required depending on the specific instrumentation and column used.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the commercial this compound powder.

  • Dissolve the powder in 1 mL of a solvent mixture of methanol and 0.1% hydrochloric acid (95:5 v/v) to create a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the same solvent to a working concentration of approximately 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 5% formic acid.

  • Mobile Phase B: Acetonitrile with 5% formic acid.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-30% B

    • 20-25 min: 30-50% B

    • 25-30 min: 50-10% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV-Vis detector at 520 nm.

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.

Visualizing Experimental Workflow and Biological Activity

To aid in the understanding of the purity validation process and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter Sample dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect Detect at 520 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report Final Purity Report

Caption: Workflow for HPLC-based purity validation of this compound.

Recent studies have shown that this compound can induce apoptosis in colorectal cancer cells through the modulation of the Nrf2 and NF-κB signaling pathways.[1]

signaling_pathway cluster_cell Cancer Cell cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway CyCl This compound Nrf2 Nrf2 Activation CyCl->Nrf2 activates NFkB NF-κB Inhibition CyCl->NFkB inhibits Apoptosis Apoptosis Nrf2->Apoptosis promotes NFkB->Apoptosis inhibits (inhibition is blocked)

Caption: this compound's role in the Nrf2 and NF-κB signaling pathways.

References

A Comparative Analysis of Cyanidin Chloride from Diverse Natural Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cyanidin Chloride's Performance and Properties from Various Natural Sources, Supported by Experimental Data.

This compound, a prominent member of the anthocyanin family, is a water-soluble pigment responsible for the vibrant red, purple, and blue hues observed in numerous fruits, vegetables, and flowers. Beyond its role as a natural colorant, this compound has garnered significant attention from the scientific community for its potent antioxidant and anti-inflammatory properties, positioning it as a promising candidate for nutraceutical and pharmaceutical applications. This guide provides a comparative study of this compound derived from several natural sources, offering a side-by-side look at its concentration, antioxidant efficacy, and anti-inflammatory potential.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data on this compound content, its antioxidant activity as measured by the DPPH assay (IC50 values), and its anti-inflammatory effects through the inhibition of key inflammatory markers, COX-2 and TNF-α.

Table 1: this compound Content in Various Natural Sources

Natural SourceThis compound Content (mg/100g fresh weight)Reference(s)
Blackberry70 - 200[1]
BilberryDominant anthocyanidin[2]
BlackcurrantPresent in glycosylated forms[3]
Elderberry161.5 (total anthocyanins)[4]
Raspberry< 60 (total anthocyanins)
CherryVariable, significant content[5]
Red CabbagePresent[6]

Note: Data may vary depending on the specific cultivar, growing conditions, and extraction method.

Table 2: Comparative Antioxidant Activity (DPPH Assay)

Source of this compoundIC50 Value (µg/mL)Reference(s)
Blueberry ExtractLower IC50 indicates higher activity[7][8]
Blackberry ExtractLower IC50 indicates higher activity[7]
Strawberry ExtractHigher IC50 indicates lower activity[8]
Bilberry ExtractHigh radical scavenging activity[9]
Chokeberry ExtractHigh radical scavenging activity[9]

IC50 value is the concentration of the extract required to scavenge 50% of DPPH radicals. A lower IC50 value indicates greater antioxidant activity.

Table 3: Comparative Anti-inflammatory Effects

Source of this compoundInhibition of COX-2Inhibition of TNF-αReference(s)
General (Natural Sources)Reported inhibitory activityReported inhibitory activity[2][10][11][12]
Aronia ExtractSignificant decrease in TNF-α[13]
Cyanidin-3-O-glucoside-Counters response to TNF-α[14]

Data on direct comparative inhibition percentages or IC50 values for this compound from different specific sources is an area of ongoing research.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for the extraction, quantification, and functional assessment of this compound.

Extraction and Purification of this compound

This protocol outlines a general procedure for the extraction and solid-phase extraction (SPE) cleanup of this compound from a fruit matrix.[6][15][16]

Materials:

  • Fruit sample (e.g., blackberries, bilberries)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) or Formic Acid (FA)

  • Acetonitrile (ACN)

  • Ultrapure water

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Sample Preparation: Homogenize the fresh or frozen fruit sample.

  • Extraction:

    • Macerate the homogenized sample in acidified methanol (e.g., MeOH with 1% HCl or 5% FA) at a solid-to-liquid ratio of 1:10 (w/v).

    • Agitate the mixture for 2-4 hours at room temperature, protected from light.

    • Centrifuge the mixture at 4000 rpm for 20 minutes and collect the supernatant.

    • Repeat the extraction process on the residue to ensure complete recovery.

  • Solvent Evaporation: Combine the supernatants and concentrate the extract using a rotary evaporator at 40°C to remove the methanol.

  • Solid-Phase Extraction (SPE) Purification:

    • Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol, followed by 10 mL of acidified water (pH 2).

    • Loading: Load the concentrated aqueous extract onto the conditioned cartridge.

    • Washing: Wash the cartridge with 10 mL of acidified water to remove sugars and other polar impurities.

    • Elution: Elute the anthocyanins, including this compound, with acidified methanol (e.g., 1.5 mL).

  • Final Preparation: The eluted fraction can be dried under a stream of nitrogen and reconstituted in a suitable solvent for analysis or further experiments.

Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

This method allows for the separation and quantification of this compound in the purified extract.[17][18][19][20][21]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 5% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compounds. A representative gradient is as follows:

    • 0-5 min: 5% B

    • 5-20 min: 5-30% B

    • 20-25 min: 30-50% B

    • 25-30 min: 50-5% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 520 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

  • Sample Preparation: Filter the purified extract through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration by constructing a calibration curve from the peak areas of the standards.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[9][22][23]

Materials:

  • DPPH solution (0.1 mM in methanol)

  • This compound extract/standard solutions of varying concentrations

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 100 µL of different concentrations of the this compound sample to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value, which is the concentration of the sample that causes 50% inhibition of the DPPH radical.

Anti-inflammatory Activity: Inhibition of COX-2 and TNF-α

The anti-inflammatory potential can be assessed by measuring the inhibition of key inflammatory mediators like Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α) in a cell-based assay.

Cell Culture and Treatment:

  • Use a suitable cell line, such as RAW 264.7 macrophages.

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of this compound extract for 1-2 hours.

  • Induce an inflammatory response by adding an inflammatory stimulus like Lipopolysaccharide (LPS).

Measurement of COX-2 Inhibition:

  • After incubation, measure the production of Prostaglandin E2 (PGE2), a product of COX-2 activity, in the cell culture supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

Measurement of TNF-α Inhibition:

  • After the treatment period, collect the cell culture supernatant.

  • Quantify the amount of TNF-α secreted by the cells using a specific ELISA kit, following the manufacturer's instructions.

Data Analysis:

  • Calculate the percentage inhibition of COX-2 activity (PGE2 production) and TNF-α secretion for each concentration of this compound compared to the LPS-stimulated control.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using Graphviz (DOT language), visualize the experimental workflow and the key signaling pathways modulated by this compound.

Experimental Workflow

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Analysis & Quantification cluster_activity Bioactivity Assays start Natural Source (e.g., Berries) extraction Solvent Extraction (Acidified Methanol) start->extraction purification Solid-Phase Extraction (SPE) extraction->purification hplc HPLC-DAD Analysis purification->hplc antioxidant Antioxidant Assay (DPPH) purification->antioxidant anti_inflammatory Anti-inflammatory Assay (COX-2, TNF-α Inhibition) purification->anti_inflammatory quantification Quantification of This compound hplc->quantification

Figure 1: Experimental workflow for the comparative study of this compound.
This compound's Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It can interfere with the phosphorylation of IκBα and IKKα/β, which are crucial steps in the activation of NF-κB.[6][24][25][26]

NFkB_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Degradation of IκBα Gene Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) Nucleus->Gene Induces Cyanidin This compound Cyanidin->IKK Inhibits

Figure 2: this compound inhibits the NF-κB signaling pathway.
This compound's Activation of the Nrf2 Signaling Pathway

This compound can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response. By promoting the translocation of Nrf2 to the nucleus, it upregulates the expression of antioxidant enzymes.[15][24][26][27]

Nrf2_Pathway cluster_nucleus_nrf2 Cyanidin This compound Keap1_Nrf2 Keap1-Nrf2 (Inactive) Cyanidin->Keap1_Nrf2 Induces Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Keap1 Keap1 Nucleus_Nrf2 Nucleus Nrf2->Nucleus_Nrf2 Translocates ARE ARE (Antioxidant Response Element) Nucleus_Nrf2->ARE Binds Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates

Figure 3: this compound activates the Nrf2 antioxidant pathway.

References

The Impact of Glycosylation on Cyanidin's Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals on how the addition of sugar moieties modulates the therapeutic potential of cyanidin, supported by experimental data and protocols.

Cyanidin, a potent anthocyanidin flavonoid, is lauded for its significant antioxidant and anti-inflammatory properties. However, in nature, cyanidin is most commonly found not as a free aglycone, but as a glycoside—a molecule bound to one or more sugar units. This glycosylation is a critical determinant of its chemical stability, bioavailability, and ultimately, its biological activity. This guide provides an objective comparison of cyanidin and its glycosylated forms, presenting key experimental data to illuminate the structure-activity relationship.

I. Antioxidant Activity: A Tale of Two Potencies

The primary mechanism of cyanidin's antioxidant effect is its ability to donate hydrogen atoms from its hydroxyl groups to neutralize free radicals. Glycosylation can sterically hinder this process, often resulting in lower in vitro antioxidant activity compared to the aglycone.

Comparative Antioxidant Activity Data

Experimental data from radical scavenging assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) consistently show that the cyanidin aglycone is a more potent antioxidant in vitro than its glycosylated derivatives.

CompoundAntioxidant AssayEC50 (µM)Reference
CyanidinDPPH4.85[1]
Cyanidin-3-O-glucoside (Kuromanin)DPPH7.29[1]

Key Observations:

  • The cyanidin aglycone exhibits a lower EC50 value, indicating that a lower concentration is required to scavenge 50% of the DPPH radicals compared to its 3-O-glucoside form.[1]

  • The addition of a glucose molecule at the C3 position is thought to sterically interfere with the radical scavenging process, thus reducing the antioxidant efficiency.[1]

  • While glycosylation may decrease activity in chemical assays, this modification is crucial for the molecule's stability and absorption in a biological system.

Experimental Protocol: DPPH Radical Scavenging Assay

This widely used method assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.2 mM) is prepared in methanol and stored in the dark. Test compounds (cyanidin and its glycosides) are dissolved in methanol to create a series of concentrations.

  • Reaction Setup: In a 96-well microplate, 100 µL of each test compound concentration is mixed with 100 µL of the DPPH working solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of each well is measured at 517 nm using a microplate reader. The deep purple color of the DPPH radical fades as it is scavenged.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The EC50 value is determined from a plot of inhibition percentage versus concentration.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution (0.2 mM in Methanol) C Mix 100 µL Sample with 100 µL DPPH A->C B Prepare Serial Dilutions of Cyanidin/Glycosides B->C D Incubate in Dark (30 min, Room Temp) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and EC50 Value E->F NFkB_Pathway cluster_compounds Inhibitory Action LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, iNOS, IL-6) Nucleus->Genes Activates Transcription Cyanidin Cyanidin (Aglycone) Cyanidin->IKK Strong Inhibition (intracellular) C3G Cyanidin-3-O-glucoside C3G->TLR4 Weaker Inhibition (extracellular) Bioavailability_Flow cluster_aglycone Cyanidin (Aglycone) cluster_glycoside Cyanidin-3-O-glucoside A_Ingest Oral Ingestion A_GIT GI Tract (Neutral pH) A_Ingest->A_GIT A_Degrade Rapid Degradation A_GIT->A_Degrade A_Absorb Poor Absorption A_Degrade->A_Absorb A_Bio <1% Bioavailability A_Absorb->A_Bio G_Ingest Oral Ingestion G_GIT GI Tract (Neutral pH) G_Ingest->G_GIT G_Stable Protected by Sugar G_GIT->G_Stable G_Absorb Enhanced Absorption G_Stable->G_Absorb G_Bio ~1-10% Bioavailability G_Absorb->G_Bio

References

Unveiling the Molecular Impact of Cyanidin Chloride: A Comparative Guide to its Effect on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cyanidin Chloride's Performance Against Other Natural Compounds in Modulating Key Gene Expression Pathways.

This compound (CyCl), a prominent member of the anthocyanin family of flavonoids, has garnered significant attention for its potential therapeutic properties, including its anti-inflammatory and anti-cancer effects. A growing body of evidence suggests that these effects are, in large part, mediated by its ability to modulate specific gene expression programs. This guide provides a comprehensive comparison of this compound's impact on gene expression with other well-studied natural compounds, namely Resveratrol and Quercetin. We present quantitative data from various studies, detailed experimental protocols to facilitate the validation of these findings, and visual representations of the key signaling pathways and experimental workflows.

Comparative Analysis of Gene Expression Modulation

The effects of this compound on gene expression are most notably observed in the context of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways play crucial roles in cellular defense against oxidative stress and the regulation of inflammatory responses, respectively.

The Nrf2 Signaling Pathway: A Cellular Defense Mechanism

The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Its activation leads to the transcription of a battery of cytoprotective genes.

Table 1: Comparative Effect of this compound and Alternatives on Nrf2 Pathway Gene Expression

CompoundTarget GeneCell LineTreatment ConditionsFold Change in mRNA Expression (vs. Control)Fold Change in Protein Expression (vs. Control)Reference
This compound Nrf2HCT11650 µM for 24h-Significant nuclear translocation[1]
NQO1HCT11650 µM for 24h~2.5-fold increaseSignificant increase[1]
HO-1HCT11650 µM for 24h~3-fold increaseSignificant increase[1]
Resveratrol Nrf2Diabetic Mouse Hearts-IncreasedIncreased[2]
NQO1Diabetic Mouse Hearts-IncreasedIncreased[2]
HO-1Diabetic Mouse Hearts-IncreasedIncreased[2]
Quercetin Nrf2BV-2 Microglial Cells25 µM1.33-fold increase-[3]

Note: "-" indicates data not specified in the cited source. Fold changes are approximate values derived from graphical representations where exact numbers were not provided.

The NF-κB Signaling Pathway and Apoptosis: Regulating Inflammation and Cell Fate

The NF-κB pathway is a key orchestrator of inflammation. Its chronic activation is implicated in various diseases, including cancer. Modulation of this pathway can influence the expression of genes involved in inflammation and apoptosis.

Table 2: Comparative Effect of this compound and Alternatives on NF-κB Pathway and Apoptosis-Related Gene Expression

CompoundTarget GeneCell LineTreatment ConditionsFold Change in mRNA Expression (vs. Control)Fold Change in Protein Expression (vs. Control)Reference
This compound p-IκBαHCT11650 µM for 24h-Decreased[1]
Bcl2Colon Cancer Cells50 µM for 24hDecreased-[1]
BaxColon Cancer Cells50 µM for 24hIncreasedIncreased[1]
Resveratrol NF-κBPancreatic Cancer Cells--Inhibited activation[4]
Quercetin NF-κB1PBMCs10-50 µM for 72hSignificantly downregulatedDecreased phosphorylation of IκBα[5]
TNF-αPBMCs10-50 µM for 24hSignificantly decreased-[5]

Note: "-" indicates data not specified in the cited source. "p-IκBα" refers to the phosphorylated (active) form of the NF-κB inhibitor.

Experimental Protocols

To facilitate the validation and further exploration of this compound's effects on gene expression, we provide detailed methodologies for key experiments. These protocols are synthesized from multiple sources and include references to commercially available kits for reproducibility.

Cell Culture and Treatment

This protocol is based on studies using human colorectal carcinoma HCT116 cells.[1]

  • Cell Line: HCT116 (ATCC® CCL-247™).

  • Culture Medium: McCoy's 5A Medium Modified (e.g., Thermo Fisher Scientific, Cat. No. 16600082) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere for 24 hours.

    • Prepare a stock solution of this compound (e.g., from Cayman Chemical, Cat. No. 15196) in DMSO.

    • Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 10, 25, 50 µM). A vehicle control with the same concentration of DMSO should be included.

    • Replace the existing medium with the treatment or vehicle control medium and incubate for the desired duration (e.g., 24, 48, 72 hours).[1]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for quantifying mRNA levels of target genes.

  • RNA Extraction:

    • Harvest cells and extract total RNA using a commercial kit such as the RNeasy Mini Kit (QIAGEN, Cat. No. 74104) following the manufacturer's instructions.[6]

    • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is considered pure.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit like the iScript™ cDNA Synthesis Kit (Bio-Rad, Cat. No. 1708891) according to the manufacturer's protocol.[1]

  • qRT-PCR:

    • Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., PowerUp™ SYBR™ Green Master Mix, Thermo Fisher Scientific, Cat. No. A25742).

    • A typical 20 µL reaction includes: 10 µL of 2X Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

    • Perform the reaction on a real-time PCR system with a standard cycling protocol: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

    • Analyze the data using the 2^-ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., GAPDH or β-actin).

Table 3: Example Primer Sequences for qRT-PCR

Target GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Reference
NQO1GGCAGAAGAGCACTGATCGTACTCCCTTGCAGAGAGTACATGG[7] (Commercial)
HO-1AAGACTGCGTTCCTGCTCAATGGGGGCAGAATCTTGCACTTTGT[7] (Commercial)
Bcl2GATGACTGAGTACCTGAACCGGGAGAAATCAAACAGAGGCCGCA[8]
BaxGCTGTTGGGCTGGATCCAAGTCAGCCCATCTTCTTCCAGATG[9]
GAPDHAGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA[9]
Western Blotting for Protein Expression Analysis

This protocol details the detection and quantification of specific proteins.

  • Protein Extraction:

    • Wash treated cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration using a BCA Protein Assay Kit (e.g., Thermo Fisher Scientific, Cat. No. 23225).[10]

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Table 4: Example Primary Antibodies and Dilutions for Western Blotting

Target ProteinHost SpeciesRecommended DilutionSupplier (Example)
NQO1Rabbit1:1000Cell Signaling Technology (#62262)[11]
HO-1Rabbit1:1000Cell Signaling Technology (#43966)
p-IκBαRabbit1:1000Cell Signaling Technology (#2859)
Bcl2Mouse1:1000Santa Cruz Biotechnology (sc-7382)
BaxRabbit1:1000Cell Signaling Technology (#2772)
β-actinMouse1:5000Sigma-Aldrich (A5441)
siRNA-mediated Gene Knockdown

This protocol describes how to specifically silence the expression of a target gene, such as Nrf2, to validate its role in the observed effects of this compound.[1]

  • Transfection Reagent: Lipofectamine® RNAiMAX (Thermo Fisher Scientific, Cat. No. 13778075).[5]

  • siRNA: Use a validated siRNA targeting the gene of interest (e.g., Nrf2) and a non-targeting control siRNA.

  • Procedure (for a 6-well plate):

    • One day before transfection, seed cells so they are 60-80% confluent at the time of transfection.

    • For each well, dilute 15 nM of siRNA into 100 µL of Opti-MEM™ Reduced Serum Medium.

    • In a separate tube, dilute 5 µL of Lipofectamine® RNAiMAX into 100 µL of Opti-MEM™.

    • Combine the diluted siRNA and Lipofectamine® RNAiMAX, mix gently, and incubate for 5 minutes at room temperature to form complexes.

    • Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.

    • Incubate the cells for 24 hours before proceeding with this compound treatment and subsequent analysis.

Visualizing the Molecular Mechanisms and Experimental Processes

To provide a clearer understanding of the complex biological processes and experimental steps involved, the following diagrams have been generated using Graphviz.

G cluster_0 This compound (CyCl) Signaling cluster_1 Nrf2 Pathway Activation cluster_2 NF-κB Pathway Inhibition CyCl This compound Nrf2_activation Nrf2 Activation (Nuclear Translocation) CyCl->Nrf2_activation Induces ARE Antioxidant Response Element (ARE) Nrf2_activation->ARE Binds to IKK IKK Complex Nrf2_activation->IKK Inhibits NQO1_HO1 Increased Expression: NQO1, HO-1 ARE->NQO1_HO1 Antioxidant_Response Antioxidant & Cytoprotective Effects NQO1_HO1->Antioxidant_Response IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits NFκB_nuc NF-κB Nuclear Translocation NFκB->NFκB_nuc Proinflammatory_genes Pro-inflammatory & Anti-apoptotic Gene Expression (e.g., TNF-α, IL-6, Bcl2) NFκB_nuc->Proinflammatory_genes Apoptosis_inhibition Inhibition of Apoptosis Proinflammatory_genes->Apoptosis_inhibition

Caption: Signaling pathway of this compound's effect on Nrf2 and NF-κB.

G cluster_workflow Experimental Workflow cluster_gene_expression Gene Expression Analysis cluster_protein_expression Protein Expression Analysis cluster_validation Functional Validation start Start: Cell Culture treatment Treatment: This compound & Controls start->treatment harvest Cell Harvesting treatment->harvest apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay rna_extraction RNA Extraction (e.g., RNeasy Kit) harvest->rna_extraction protein_extraction Protein Extraction (RIPA Buffer) harvest->protein_extraction cdna_synthesis cDNA Synthesis (e.g., iScript Kit) rna_extraction->cdna_synthesis qpcr qRT-PCR (SYBR Green) cdna_synthesis->qpcr gene_data mRNA Quantification (2^-ΔΔCt method) qpcr->gene_data bca_assay Protein Quantification (BCA Assay) protein_extraction->bca_assay sds_page SDS-PAGE & Transfer bca_assay->sds_page western_blot Western Blotting (Immunodetection) sds_page->western_blot protein_data Protein Quantification (Densitometry) western_blot->protein_data sirna siRNA Transfection (e.g., Nrf2 knockdown) sirna->treatment functional_data Validation of Pathway Involvement apoptosis_assay->functional_data

Caption: Comprehensive experimental workflow for validating gene expression effects.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Cyanidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Cyanidin Chloride, a common anthocyanidin in research. Adherence to these procedures is critical for minimizing risk and ensuring experimental integrity.

Hazard Identification and Classification

This compound is classified as harmful if swallowed[1]. It is crucial to handle this compound with care, as fine dust particles may form explosive mixtures with air[2]. While some safety data sheets (SDS) state that the substance does not meet the criteria for classification under GHS (Globally Harmonized System of Classification and Labelling of Chemicals), others consider it a hazardous substance[3][4][5][6]. Therefore, treating it with a high degree of caution is recommended.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategorySpecific RequirementsRationale
Eye and Face Protection Safety goggles with side protection or a face shield.Protects against dust particles and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and absorption.
Respiratory Protection A NIOSH-approved particulate filter respirator (e.g., N95) should be used when dust formation is likely.Protects against inhalation of harmful dust particles.
Protective Clothing A standard laboratory coat.Prevents contamination of personal clothing.

Operational Plan: Step-by-Step Handling Procedures

Proper handling of this compound is essential to maintain a safe laboratory environment. Follow these procedural steps to minimize exposure and prevent accidents.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Ground all equipment to prevent static discharge, which could ignite dust particles.

  • Handling the Compound :

    • Avoid all personal contact with the substance, including inhalation of dust.

    • Do not eat, drink, or smoke in the handling area.

    • When weighing or transferring the powder, do so carefully to avoid creating airborne dust.

  • Storage :

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep it away from incompatible materials, such as strong oxidizing agents.

Emergency Procedures and First Aid

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
If Swallowed Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
In Case of Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
In Case of Skin Contact Remove contaminated clothing and wash the affected area with soap and water.
If Inhaled Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

Spill and Disposal Plan

Proper cleanup of spills and disposal of waste are critical to prevent environmental contamination and further exposure.

Spill Cleanup:

  • Minor Spills:

    • Wear appropriate PPE.

    • Gently sweep up the spilled solid, avoiding dust generation.

    • Place the collected material in a sealed container for disposal.

    • Clean the spill area with a wet cloth or paper towel to remove any remaining residue.

  • Major Spills:

    • Evacuate the area and restrict access.

    • Alert your institution's environmental health and safety (EHS) office.

    • Only personnel with appropriate training and PPE should perform the cleanup.

Disposal:

  • All waste containing this compound must be handled in accordance with local, state, and federal regulations.

  • Dispose of the chemical and any contaminated materials (e.g., gloves, wipes) in a designated hazardous waste container.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Consult your institution's EHS office for specific disposal guidelines.

Experimental Protocols and Data

While this document focuses on the immediate safety and handling of this compound, it is important to note that its solubility can impact experimental design. This compound is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (DMF)[7]. For aqueous solutions, it is recommended to first dissolve the compound in DMF and then dilute with the aqueous buffer[7].

The following diagram illustrates the safe handling workflow for this compound, from receipt of the chemical to its final disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_spill Spill Response cluster_disposal Waste Disposal receive Receive this compound store Store in Cool, Dry, Ventilated Area receive->store Inspect Container ppe Don Appropriate PPE store->ppe handle Handle in Ventilated Area (Fume Hood) ppe->handle experiment Perform Experiment handle->experiment spill Accidental Spill Occurs handle->spill waste Collect Waste in Labeled Container experiment->waste cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->waste dispose Dispose via EHS Guidelines waste->dispose

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.